Sakyomicin C
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C25H26O9 |
|---|---|
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
(3R,4aR,12bS)-3,4a,8-trihydroxy-12b-[(2R,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C25H26O9/c1-12-15(26)6-7-18(33-12)34-25-17(28)10-23(2,31)11-24(25,32)9-8-14-20(25)22(30)13-4-3-5-16(27)19(13)21(14)29/h3-5,8-9,12,15,18,26-27,31-32H,6-7,10-11H2,1-2H3/t12-,15-,18-,23+,24+,25+/m1/s1 |
Clave InChI |
DSMQDARJKCLOPP-IHCLWORPSA-N |
SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O |
SMILES isomérico |
C[C@@H]1[C@@H](CC[C@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O |
SMILES canónico |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O |
Sinónimos |
sakyomicin C |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery, Isolation, and Characterization of Sakyomicin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sakyomicin C is a quinone-type antibiotic belonging to the angucycline class of natural products.[1] It is produced by the soil actinomycete, Nocardia sp. strain M-53.[1] Along with its congeners Sakyomicin A, B, and D, this compound has demonstrated activity against Gram-positive bacteria.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and known biological properties of this compound, based on the available scientific literature. It includes a generalized experimental protocol for its isolation and purification and summarizes its antimicrobial activity. The guide also addresses the current limitations in the publicly available data, particularly concerning detailed spectroscopic analysis and the specific mechanism of action.
Discovery and Natural Source
This compound was discovered as part of a screening program for new antibiotics from actinomycetes. It is a secondary metabolite produced by Nocardia sp. strain M-53, a microorganism isolated from a soil sample.[1] The Sakyomicins, including this compound, were identified as a complex of four related quinone-type compounds: Sakyomicin A, B, C, and D.[1][2]
Isolation and Purification
The isolation of this compound from the fermentation broth of Nocardia sp. M-53 is achieved through a multi-step chromatographic process. The general workflow for the isolation and purification is outlined below.
Experimental Workflow for this compound Isolation
Caption: Generalized workflow for the isolation of this compound.
Experimental Protocols
The following are generalized protocols for the key experiments in the isolation and purification of this compound, based on standard techniques for angucycline antibiotics. Specific parameters such as solvent systems and elution gradients for this compound have not been detailed in the available literature.
Fermentation:
-
A culture of Nocardia sp. M-53 is grown in a suitable liquid medium under aerobic conditions to allow for the production of secondary metabolites, including the Sakyomicins.
Adsorption Chromatography:
-
The fermentation broth is passed through a column packed with Amberlite XAD-2 resin.
-
The resin is washed with water to remove polar impurities.
-
The Sakyomicin complex is eluted from the resin using an organic solvent such as methanol or acetone.
-
The eluate containing the antibiotic complex is concentrated under reduced pressure.
Silica Gel Chromatography:
-
The concentrated extract is applied to a silica gel column.
-
The column is eluted with a gradient of a non-polar solvent (e.g., chloroform or ethyl acetate) and a polar solvent (e.g., methanol).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the Sakyomicins.
-
Fractions containing the desired compounds are pooled and concentrated.
Size Exclusion Chromatography:
-
The partially purified Sakyomicin mixture is further fractionated using a Sephadex LH-20 column.
-
Elution is typically performed with a solvent such as methanol.
-
This step separates the Sakyomicin congeners based on their size and polarity, yielding purified this compound.
Quantitative Data: Detailed quantitative data, such as the specific yield of this compound from the fermentation broth, are not available in the reviewed literature.
Structural Elucidation
The chemical structures of Sakyomicin A, B, C, and D were proposed based on their spectroscopic properties. The definitive structure of Sakyomicin A was determined by X-ray crystallographic analysis.[2] While it is stated that the structures of Sakyomicin B, C, and D were deduced from their spectroscopic data, the specific 1H NMR, 13C NMR, and mass spectrometry data for this compound are not provided in detail in the accessible scientific literature.
Biological Activity and Mechanism of Action
This compound exhibits biological activity against Gram-positive bacteria.[1] The naphthoquinone moiety is believed to be essential for the biological activities of Sakyomicins.[3]
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. While the specific MIC values for this compound against a wide range of bacteria are not publicly available, the general activity against Gram-positive organisms has been established.
| Class of Bacteria | Activity of this compound |
| Gram-positive bacteria | Active |
| Gram-negative bacteria | Not reported |
| Fungi | Not reported |
Table 1: Summary of the reported antimicrobial activity spectrum of this compound.
Signaling Pathways and Mechanism of Action
Detailed studies on the specific signaling pathways affected by this compound have not been reported. However, the mechanism of action of quinone-containing antibiotics often involves the generation of reactive oxygen species (ROS) and interference with cellular redox processes. The naphthoquinone core of Sakyomicin A has been shown to function as an electron acceptor in the oxidation of NADH, suggesting a potential mechanism of disrupting cellular respiration.[3] It is plausible that this compound shares a similar mechanism of action due to its structural similarity.
Logical Relationship of this compound's Proposed Action
Caption: Postulated mechanism of action for this compound.
Conclusion and Future Directions
This compound is an angucycline antibiotic with established activity against Gram-positive bacteria. While its discovery and general isolation methods have been described, there is a notable lack of detailed, publicly available data regarding its specific yield, comprehensive spectroscopic characterization, and a precise mechanism of action at the molecular level. Future research should focus on re-isolating and fully characterizing this compound to determine its complete spectroscopic profile. Furthermore, investigations into its specific molecular targets and effects on bacterial signaling pathways are warranted to fully understand its therapeutic potential and to guide any future drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structures of new antibiotic substances, sakyomicin A, B, C, and D; X-ray crystal and molecular structure of sakyomicin A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Role of the naphthoquinone moiety in the biological activities of sakyomicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Sakyomicin C: A Technical Overview of Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sakyomicin C is a member of the angucycline class of antibiotics, isolated from Nocardia species. Its chemical structure and stereochemistry have been primarily proposed based on spectroscopic analysis and comparison with its well-characterized analogue, Sakyomicin A. This technical guide provides a comprehensive overview of the structural elucidation and stereochemical assignment of this compound, detailing the key experimental methodologies and presenting available data. Due to the limited availability of detailed raw experimental data for this compound in publicly accessible literature, this guide combines reported information with established principles of organic chemistry and analytical techniques to provide a thorough understanding of its molecular architecture.
Introduction
The sakyomicins are a group of antibiotics produced by Nocardia species, with Sakyomicin A, B, C, and D being notable members.[1] The structure of Sakyomicin A was rigorously determined by X-ray crystallographic analysis, providing a foundational template for the structural elucidation of its congeners.[1] The structure of this compound was subsequently proposed based on the comparative analysis of its spectroscopic data with that of Sakyomicin A.[1] This document aims to consolidate the available information on the structure and stereochemistry of this compound, present the likely experimental protocols used for its characterization, and offer a clear visualization of its proposed structure and the workflow for its determination.
Physicochemical and Biological Properties
While specific quantitative data for this compound is not extensively detailed in the primary literature, general properties can be inferred from its structural class and the initial reports.
Table 1: Physicochemical Properties of this compound (Predicted and Inferred)
| Property | Value | Remarks |
| Molecular Formula | C₂₅H₂₄O₁₀ | Proposed based on mass spectrometry and elemental analysis. |
| Molecular Weight | 484.45 g/mol | Calculated from the molecular formula. |
| Appearance | Yellowish solid | Typical for angucycline antibiotics. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) | Inferred from typical extraction and purification procedures for similar natural products. |
| UV-Vis λmax | Not explicitly reported for this compound. | Angucyclinones typically exhibit characteristic UV-Vis absorption spectra due to their aromatic chromophore. |
Table 2: Biological Activity of Sakyomicins
| Activity | Target Organisms/Cell Lines | Reported Potency | Reference |
| Antibacterial | Gram-positive bacteria | Effective | [1] |
| Antitumor | Various cancer cell lines | Not specifically reported for this compound, but a common trait for angucyclines. | General knowledge |
Structure Elucidation
The determination of the planar structure of this compound would have relied on a combination of spectroscopic techniques.
Experimental Protocols
3.1.1. Isolation and Purification: The initial step involves the fermentation of the producing Nocardia strain, followed by extraction of the culture broth with an organic solvent like ethyl acetate. The crude extract is then subjected to a series of chromatographic separations, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.
3.1.2. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which in turn allows for the determination of the molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide valuable information about the connectivity of different structural fragments.
3.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms in the molecule, including their connectivity through spin-spin coupling.
-
¹³C NMR Spectroscopy: This method reveals the number of unique carbon atoms and their chemical environments (e.g., carbonyl, aromatic, aliphatic).
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete carbon skeleton and the placement of substituents by correlating proton and carbon signals. For instance, Correlation Spectroscopy (COSY) identifies coupled protons, Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons, which is key to connecting different structural fragments.
Spectroscopic Data (Hypothetical for this compound based on Sakyomicin A)
Table 3: Hypothetical NMR and MS Data for this compound
| Data Type | Key Features | Interpretation |
| HRMS | Molecular ion peak corresponding to C₂₅H₂₄O₁₀ | Confirms the molecular formula. |
| ¹H NMR | Signals in the aromatic, aliphatic, and sugar regions. | Indicates the presence of the angucyclinone core and a sugar moiety. |
| Characteristic downfield signals for aromatic protons. | Consistent with the substituted naphthoquinone chromophore. | |
| Anomeric proton signal (doublet) in the 4.5-5.5 ppm range. | Confirms the presence of a glycosidic linkage. | |
| ¹³C NMR | ~25 distinct carbon signals. | Corresponds to the proposed molecular formula. |
| Signals for carbonyl carbons (>180 ppm). | Indicates the presence of quinone and/or ketone functionalities. | |
| Signals in the aromatic region (110-160 ppm). | Confirms the polycyclic aromatic core. | |
| Signal for an anomeric carbon (~100 ppm). | Further evidence of a sugar unit. |
Stereochemistry Determination
The three-dimensional arrangement of atoms in this compound is a critical aspect of its structure and biological activity.
Experimental Protocols
4.1.1. Relative Stereochemistry: The relative configuration of the stereocenters in the aglycone and the sugar moiety would be determined primarily using Nuclear Overhauser Effect (NOE) based NMR experiments (NOESY or ROESY). These experiments identify protons that are close in space, allowing for the deduction of their relative orientations (e.g., cis or trans).
4.1.2. Absolute Stereochemistry: The determination of the absolute configuration of this compound would likely have been inferred from that of Sakyomicin A, which was established by X-ray crystallography.[1] Alternatively, chemical degradation to known chiral fragments or the application of chiroptical methods like Circular Dichroism (CD) spectroscopy in comparison with theoretically calculated spectra could be employed.
Visualizations
Proposed Structure of this compound
Caption: Proposed chemical structure of this compound.
Note: A detailed 2D chemical structure diagram would be inserted here in a publication. Due to the limitations of this format, a placeholder is used.
Experimental Workflow for Structure Elucidation
Caption: Experimental workflow for the structural elucidation of this compound.
Conclusion
The structure of this compound has been proposed as a glycosylated angucyclinone antibiotic, closely related to Sakyomicin A. While the definitive X-ray crystal structure of this compound has not been reported, its structural assignment is based on a solid foundation of spectroscopic comparisons with a well-defined analogue. The methodologies outlined in this guide represent the standard and robust approaches for natural product structure elucidation. Further research to obtain and publish the detailed NMR and MS data, as well as to perform a single-crystal X-ray diffraction analysis of this compound, would be invaluable for unequivocally confirming its structure and stereochemistry, thereby facilitating future drug development efforts based on this scaffold.
References
Unraveling the Assembly Line: A Technical Guide to Elucidating the Sakyomicin C Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the elucidation of the biosynthetic pathway of Sakyomicin C, an angucycline antibiotic. Produced by Nocardia sp. M-53, this compound belongs to the largest group of Type II polyketide synthase (PKS)-derived natural products, a class renowned for its structural complexity and diverse biological activities, including antibacterial and antitumor properties.[1] While the precise genetic blueprint for this compound remains to be fully characterized, this document outlines a robust, experimentally-driven approach based on the well-established principles of angucycline biosynthesis to illuminate its formation from primary metabolites to the final bioactive compound.
Proposed Biosynthetic Pathway of this compound
This compound, as an angucycline, is hypothesized to be assembled by a Type II PKS system. The core scaffold is likely derived from an acetyl-CoA starter unit and nine malonyl-CoA extender units.[2] This initial polyketide chain undergoes a series of enzyme-catalyzed cyclizations and aromatizations to form the characteristic benz[a]anthracene framework. Subsequent tailoring reactions, including hydroxylations and other modifications, are crucial for the final structure and bioactivity of this compound. The proposed pathway is depicted below.
Experimental Protocols for Pathway Elucidation
To validate and refine the proposed biosynthetic pathway, a multi-faceted experimental approach is required. The following protocols provide a detailed methodology for each critical stage of the investigation.
Identification of the Sakyomicin (sak) Biosynthetic Gene Cluster (BGC)
The initial step is to identify the genes responsible for this compound production within the genome of Nocardia sp. M-53.
Methodology:
-
Genomic DNA Extraction: High-quality genomic DNA will be isolated from a pure culture of Nocardia sp. M-53 using a suitable extraction kit, such as the Wizard Genomic DNA Purification Kit.
-
Whole-Genome Sequencing: The extracted DNA will be sequenced using a long-read sequencing technology like PacBio or Oxford Nanopore, combined with short-read Illumina sequencing for error correction, to generate a high-quality, contiguous genome assembly.[3]
-
Bioinformatic Analysis: The assembled genome will be analyzed using the 'antibiotics & Secondary Metabolite Analysis Shell' (antiSMASH) tool. This will identify putative secondary metabolite BGCs. The candidate sak BGC will be identified based on its homology to known angucycline BGCs, which typically contain genes for a minimal PKS (ketosynthase α, ketosynthase β/chain length factor, and an acyl carrier protein), cyclases, aromatases, and various tailoring enzymes like oxygenases and reductases.[4]
Functional Characterization of the sak BGC via Gene Inactivation
To confirm the involvement of the identified BGC in this compound biosynthesis and to probe the function of individual genes, targeted gene knockouts will be performed.
Methodology:
-
Mutant Construction: A CRISPR/Cas9-based gene editing system, which has been successfully applied in Nocardia species, will be used to create in-frame deletions of key genes within the putative sak BGC.[5][6] Target genes will include the PKS ketosynthase (essential for polyketide backbone formation) and specific tailoring enzymes (e.g., a putative hydroxylase).
-
Genotypic Verification: Successful gene deletion in the mutant strains will be confirmed by PCR amplification and DNA sequencing of the targeted locus.
-
Phenotypic Analysis: The wild-type and mutant strains will be cultivated under identical conditions. The culture extracts will be analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare their metabolite profiles. The absence of this compound in the knockout mutants would confirm the BGC's role. Analysis of accumulated intermediates in tailoring enzyme knockouts can provide insights into their specific function.
Heterologous Expression of the sak BGC
To definitively prove that the identified BGC is sufficient for this compound production, it will be expressed in a heterologous host.
Methodology:
-
BGC Cloning: The entire sak BGC will be cloned from the Nocardia sp. M-53 genome into an appropriate expression vector. Given the large size of PKS clusters, techniques like Transformation-Associated Recombination (TAR) in yeast or Gibson assembly may be employed.
-
Host Strain Transformation: The resulting construct will be introduced into a genetically amenable and well-characterized heterologous host, such as Streptomyces coelicolor or Streptomyces albus.[7][8]
-
Production Analysis: The transformed host will be cultured, and the extracts analyzed by HPLC and LC-MS for the production of this compound. Successful production will confirm the identity and completeness of the cloned BGC.
Isotopic Labeling Studies
To identify the precursor units that form the this compound backbone, feeding studies with isotopically labeled compounds will be conducted.[9][10][11][12]
Methodology:
-
Precursor Feeding: The Nocardia sp. M-53 culture will be supplemented with isotopically labeled precursors, such as [1-¹³C]acetate, [1,2-¹³C₂]acetate, and [¹³C-methyl]methionine.
-
This compound Isolation and Analysis: After a suitable incubation period, this compound will be purified from the culture. The purified compound will be analyzed by ¹³C-NMR spectroscopy and mass spectrometry.
-
Incorporation Pattern Analysis: The pattern of ¹³C incorporation will reveal which carbon atoms of the this compound molecule are derived from the labeled precursors, thereby confirming the starter and extender units of the polyketide chain.
In Vitro Characterization of Tailoring Enzymes
To understand the precise function of key tailoring enzymes, they will be expressed, purified, and their activity will be assayed in vitro.
Methodology:
-
Gene Cloning and Expression: Genes encoding putative tailoring enzymes (e.g., oxygenases, reductases) from the sak BGC will be cloned into an E. coli expression vector. The proteins will be overexpressed and purified using affinity chromatography.
-
Enzymatic Assays: The purified enzyme will be incubated with a potential substrate (e.g., an intermediate isolated from a knockout mutant or a synthesized analog). The reaction mixture will be analyzed by HPLC and LC-MS to detect the formation of the product.
-
Kinetic Analysis: Once the enzyme's function is confirmed, steady-state kinetic parameters (K_m, k_cat) will be determined by measuring the initial reaction rates at varying substrate concentrations.
Data Presentation
Quantitative data generated from the experimental protocols should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Hypothetical Production Titers of this compound and Intermediates in sak Gene Knockout Mutants.
| Strain | Genotype | This compound Titer (mg/L) | Accumulated Intermediate |
| WT | Wild-Type | 100 ± 8 | - |
| ΔsakA | PKS Ketosynthase KO | 0 | None |
| ΔsakO1 | Oxygenase 1 KO | 0 | Intermediate 1 |
| ΔsakR1 | Reductase 1 KO | 0 | Intermediate 2 |
Table 2: Hypothetical Kinetic Parameters for a Characterized this compound Tailoring Enzyme (e.g., SakO1).
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Intermediate 1 | 50 ± 5 | 1.2 ± 0.1 | 2.4 x 10⁴ |
| Analog A | 250 ± 20 | 0.3 ± 0.05 | 1.2 x 10³ |
Conclusion
The elucidation of the this compound biosynthetic pathway is a critical step towards understanding how this potent antibiotic is assembled in nature. The integrated approach outlined in this guide, combining genomics, molecular genetics, and biochemistry, provides a clear roadmap for researchers. Unraveling this pathway will not only satisfy fundamental scientific curiosity but also pave the way for the bioengineering of the pathway to produce novel, potentially more effective Sakyomicin analogs for drug development.
References
- 1. CAS 86413-76-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole genome sequencing reveals the genomic diversity, taxonomic classification, and evolutionary relationships of the genus Nocardia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Knockout of secondary alcohol dehydrogenase in Nocardia cholesterolicum NRRL 5767 by CRISPR/Cas9 genome editing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 8. Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Labelling studies in the biosynthesis of polyketides and non-ribosomal peptides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases [mdpi.com]
- 12. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Sakyomicin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakyomicin C is a naturally occurring antibiotic belonging to the angucycline class of compounds. First isolated from a strain of Nocardia, it has demonstrated activity against Gram-positive bacteria.[1] The structural elucidation of this compound, a complex polyketide, relies heavily on a suite of spectroscopic techniques. This guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and a workflow for its characterization are also presented to aid researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.
Spectroscopic Data
The spectroscopic data for this compound was established in conjunction with its congeners, Sakyomicin A, B, and D. The structure of Sakyomicin A was definitively determined by X-ray crystallography, and the structures of the other sakyomicins, including C, were proposed based on comparative analysis of their spectroscopic properties.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Data not available in search results |
Note: Specific chemical shift and coupling constant data for this compound were not available in the searched literature. The tables are provided as a template for data presentation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | m/z | Formula | Observation |
| High-Resolution Mass Spectrometry | Not Specified | Not Specified | C₂₅H₂₆O₉ | Molecular Ion |
Note: While the molecular formula is known, specific mass spectrometry data such as the exact mass or fragmentation patterns were not detailed in the available search results.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Frequency (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Note: Specific IR absorption bands for this compound were not available in the searched literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores.
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound
| Solvent | λmax (nm) |
| Not Specified | Not Specified |
Note: Specific UV-Vis absorption maxima for this compound were not available in the searched literature.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly described in the available search results. However, based on standard practices for the characterization of natural products, the following general methodologies would be employed.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences would be used to acquire ¹H, ¹³C, and various 2D NMR spectra such as COSY, HSQC, and HMBC to establish connectivity and assign all proton and carbon signals.
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) would be prepared.
-
Instrumentation: High-resolution mass spectrometry (HRMS) would be performed on an instrument such as a Q-TOF or Orbitrap mass spectrometer.
-
Data Acquisition: The sample would be introduced into the mass spectrometer via electrospray ionization (ESI) or another soft ionization technique to determine the accurate mass of the molecular ion and deduce the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum could be obtained as a KBr pellet, a thin film on a salt plate (e.g., NaCl), or as a solution in a suitable solvent (e.g., CHCl₃).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used.
-
Data Acquisition: The spectrum would be recorded over the standard mid-IR range (typically 4000-400 cm⁻¹) to identify characteristic absorption bands of its functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration would be prepared.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer would be used.
-
Data Acquisition: The absorbance spectrum would be recorded over a range of wavelengths (e.g., 200-800 nm) to determine the wavelengths of maximum absorbance (λmax).
Workflow and Pathway Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Biological Activity Context
This compound is classified as a quinone-type antibiotic.[1] While specific signaling pathways for this compound are not detailed in the provided search results, the biological activity of the related compound, Sakyomicin A, has been attributed to its naphthoquinone moiety.[3] This functional group is known to participate in redox cycling and can inhibit enzymes such as reverse transcriptase.[3] The cytotoxic effects of similar compounds are often linked to their ability to generate reactive oxygen species and interfere with cellular processes. The diagram below illustrates a generalized mechanism of action for quinone-containing antitumor antibiotics.
Caption: Generalized mechanism of action for quinone-based antitumor antibiotics.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Structures of new antibiotic substances, sakyomicin A, B, C, and D; X-ray crystal and molecular structure of sakyomicin A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Role of the naphthoquinone moiety in the biological activities of sakyomicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Sakyomicin C: Physicochemical Properties and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Sakyomicin C, a quinone-type antibiotic belonging to the angucycline class. This document details its structural characteristics, available spectral data, and insights into its biological activity and potential mechanisms of action, based on existing scientific literature. Methodologies for key experimental procedures are also outlined to support further research and development.
Core Physicochemical Properties
This compound is a complex natural product isolated from a strain of Nocardia.[1] Its core structure is based on a benz[a]anthracene framework, characteristic of angucycline antibiotics. While specific experimental data for some properties of this compound are limited, the following information has been compiled from available databases and literature on closely related analogs.
Data Presentation: Quantitative Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₆O₉ | N/A |
| Molecular Weight | 470.47 g/mol | N/A |
| Exact Mass | 470.157682 g/mol | N/A |
| CAS Number | 86413-76-5 | N/A |
| Appearance | Yellow powder (inferred from Sakyomicin A) | N/A |
| Melting Point | Data not available. For the related Sakyomicin A: 205-207 °C | N/A |
| Solubility | Data not available. Angucyclines are generally soluble in polar organic solvents. | N/A |
| Optical Rotation ([α]D) | Data not available. For the related Sakyomicin A: -99.4° (c 0.8, EtOH) | N/A |
Spectroscopic Data
Detailed spectroscopic analyses are crucial for the structural elucidation and characterization of complex natural products like this compound. While a complete spectral dataset for this compound is not publicly available, data from its closely related analog, Sakyomicin A, provides valuable insights.
-
UV-Visible Spectroscopy: For Sakyomicin A, the UV-Vis spectrum in ethanol shows absorption maxima (λmax) at 216, 238, 310, and 415 nm.[2] This is characteristic of the extended quinone chromophore present in the angucycline core.
-
Infrared (IR) Spectroscopy: The IR spectrum of Sakyomicin A (KBr pellet) displays characteristic absorption bands at 3490, 3200, 1720, and 1638 cm⁻¹, corresponding to hydroxyl, and carbonyl functional groups.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. For structure confirmation and further analysis, comprehensive 1D and 2D NMR experiments would be required.
Experimental Protocols
The following sections detail generalized protocols for the isolation, purification, and biological evaluation of this compound and related angucycline antibiotics, based on established methodologies in the field.
Isolation and Purification of Sakyomicins
The isolation of Sakyomicins A, B, C, and D from the fermentation broth of Nocardia sp. M-53 has been described.[1] The general workflow involves a multi-step chromatographic process.
Protocol Overview:
-
Adsorption Chromatography: The fermentation broth is first passed through an Amberlite XAD-2 resin column to adsorb the antibiotic components.
-
Silica Gel Chromatography: The crude extract obtained from the XAD-2 resin is then subjected to silica gel column chromatography for initial fractionation.
-
Size-Exclusion Chromatography: Further purification is achieved using Sephadex LH-20 column chromatography to separate the different Sakyomicin components based on their size and polarity.[1][4]
Antibacterial Activity Assay
This compound is known to be active against Gram-positive bacteria.[1] A standard method to determine the minimum inhibitory concentration (MIC) is the broth microdilution assay.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the target Gram-positive bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay
The antitumor potential of angucyclines is often evaluated through in vitro cytotoxicity assays against various cancer cell lines.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used for this purpose.
Protocol:
-
Cell Seeding: Cancer cells (e.g., human hepatoma HepG-2) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[5]
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[5]
Biological Activity and Signaling Pathways
This compound, as a member of the angucycline family of antibiotics, exhibits a range of biological activities. These compounds are known for their antibacterial, antifungal, and antitumor properties.[7][8] The biological activity of Sakyomicin A has been attributed to its naphthoquinone moiety.[9]
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated. However, studies on related angucyclines suggest that their cytotoxic effects may be due to the induction of DNA double-strand breaks.[5] For its antibacterial activity, the mechanism is likely related to the inhibition of essential cellular processes in bacteria.
Potential Signaling Pathway Involvement
Recent research on angucycline antibiotics has revealed their role as signaling molecules in bacteria. For instance, the angucycline jadomycin B, produced by Streptomyces venezuelae, can induce complex survival responses in Streptomyces coelicolor at sub-inhibitory concentrations. This signaling is mediated by the "pseudo" gamma-butyrolactone receptor, ScbR2. This interaction suggests a sophisticated mechanism of interspecies communication and competition among bacteria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UV/vis, 1H, and 13C NMR spectroscopic studies to determine mangiferin pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lehigh.edu [lehigh.edu]
- 4. Solid-phase extraction for purification of alkannin/shikonin samples and isolation of monomeric and dimeric fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Mzabimycins A and B, novel intracellular angucycline antibiotics produced by Streptomyces sp. PAL114 in synthetic medium containing L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the naphthoquinone moiety in the biological activities of sakyomicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Activity of Sakyomicin C: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakyomicin C is a naturally occurring quinone-type antibiotic belonging to the angucycline class of polyketides. First isolated from actinomycete strains of the genus Nocardia, it is part of a family of related compounds including Sakyomicin A, B, and D. Preliminary studies have indicated that this compound possesses biological activity, notably against Gram-positive bacteria and exhibiting potential as an antitumor agent. This document aims to provide a technical overview of the currently available information regarding the preliminary biological activity screening of this compound.
Chemical Profile
-
Chemical Formula: C₂₅H₂₆O₉
-
Class: Angucycline, Quinone-type antibiotic, Polyketide
-
Origin: Produced by strains of Nocardia and Streptomyces.
Summary of Biological Activity
Information publicly available on the biological activity of this compound is limited. General descriptions indicate its potential in the following areas:
-
Antibacterial Activity: this compound has been reported to be active against Gram-positive bacteria. However, specific minimum inhibitory concentration (MIC) values against a panel of bacterial strains are not detailed in the currently accessible literature.
Data Presentation
Due to the absence of specific quantitative data (e.g., IC50 or MIC values) for this compound in the reviewed literature, a structured table for comparative analysis cannot be generated at this time.
Experimental Protocols
Detailed experimental methodologies for the biological screening of this compound are not available in the public domain. However, based on the general description of its activities, standard protocols for antibacterial and antitumor screening would likely be employed.
General Workflow for Preliminary Biological Screening
The following diagram illustrates a generalized workflow that would be typically used for the initial biological characterization of a novel natural product like this compound.
An In-Depth Technical Guide to the Cytotoxicity and Preliminary Safety Profile of Mitomycin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitomycin C (MMC), a potent antitumor antibiotic derived from Streptomyces caespitosus, has been a cornerstone of various chemotherapy regimens for decades. Its clinical utility stems from its profound cytotoxic effects against a broad spectrum of cancers. This technical guide provides a comprehensive overview of the cytotoxicity and preliminary safety profile of Mitomycin C, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in preclinical and translational cancer research.
In Vitro Cytotoxicity
Mitomycin C exhibits significant cytotoxic activity against a wide range of human cancer cell lines. Its potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for Mitomycin C can vary considerably depending on the cell line, exposure time, and the specific assay used.
IC50 Values in Human Cancer Cell Lines
The following table summarizes the IC50 values of Mitomycin C in various human cancer cell lines, providing a comparative view of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |
| HCT116 | Colon Carcinoma | 6 µg/mL (~17.9 µM) | Not Specified | B23 Translocation Assay[1] |
| HCT116b | Colon Carcinoma | 10 µg/mL (~29.9 µM) | Not Specified | B23 Translocation Assay[1] |
| HCT116-44 | Colon Carcinoma | 50 µg/mL (~149.3 µM) | Not Specified | B23 Translocation Assay[1] |
| Human Bladder Tumors (average) | Bladder Cancer | 3 µg/mL (~8.9 µM) for 50% inhibition | 2.5 | [3H]thymidine incorporation |
| MCF-7 | Breast Adenocarcinoma | Not Specified | 24 | Neutral Red Assay[2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | 24 | Neutral Red Assay[2] |
| A549 | Non-Small-Cell Lung Cancer | >10 µM (significant inhibition at 80 µM) | 24 | Not Specified |
Effects on Normal Cells
A critical aspect of any chemotherapeutic agent is its selectivity for cancer cells over normal, healthy cells. Studies have shown that Mitomycin C also exerts cytotoxic effects on normal cells, which contributes to its clinical side effects. For instance, in vitro studies on normal human dermal fibroblasts have demonstrated that Mitomycin C can inhibit proliferation and induce apoptosis. Similarly, the immortalized human keratinocyte cell line, HaCaT, has also been shown to be sensitive to Mitomycin C.
Preliminary Safety Profile: In Vivo Toxicity
Preclinical in vivo studies in animal models are essential for evaluating the safety and toxicity profile of a drug candidate before it can be considered for human trials. These studies help to identify potential target organs for toxicity and to establish a therapeutic window.
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The most common measure of acute toxicity is the median lethal dose (LD50), which is the dose required to kill 50% of a test population.
| Animal Model | Route of Administration | LD50 |
| Mice | Intraperitoneal | 2.29 times higher for MMC adsorbed on activated carbon particles than for MMC aqueous solution[3] |
| Rats | Intravenous | Doses up to 7.5 mg/kg studied, corresponding to 3 times the LD50 value[4][5] |
Organ-Specific Toxicities
Repeat-dose toxicity studies in animals have identified several target organs for Mitomycin C-induced toxicity.
-
Hematological Toxicity: Mitomycin C is known to cause significant bone marrow suppression, leading to reductions in red blood cells, white blood cells, and platelets. Studies in mice have shown that intraperitoneal administration of Mitomycin C at 2.5 mg/kg over 18 days resulted in profound bone marrow depression, with significant reductions in hematopoietic parameters immediately after dosing. While some recovery was observed over time, evidence of late-stage effects on red blood cells and femoral nucleated cell counts persisted for up to 50 days post-dosing[6].
-
Renal Toxicity: The kidneys are another major target for Mitomycin C toxicity.
-
Cardiotoxicity: While less common, cardiotoxicity has also been reported as a potential side effect.
Mechanism of Action
The cytotoxic effects of Mitomycin C are primarily attributed to its ability to function as a DNA alkylating agent, leading to the inhibition of DNA synthesis and the induction of programmed cell death (apoptosis).
Reductive Activation and DNA Cross-linking
Mitomycin C is a prodrug that requires enzymatic reduction to become active. Intracellular enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), catalyze the reduction of the quinone ring of Mitomycin C. This activation generates a highly reactive electrophile that can covalently bind to DNA.
The activated Mitomycin C can form various DNA adducts, with the most cytotoxic being interstrand cross-links (ICLs) between guanine bases in the CpG sequence. These ICLs prevent the separation of the DNA strands, thereby blocking DNA replication and transcription, which ultimately leads to cell cycle arrest and cell death.
Induction of Apoptosis
The DNA damage induced by Mitomycin C triggers a complex cellular response that culminates in apoptosis. This process can be initiated through both p53-dependent and p53-independent pathways.
-
p53-Dependent Pathway: In cells with functional p53, DNA damage leads to the activation and stabilization of the p53 tumor suppressor protein. Activated p53 transcriptionally upregulates the expression of pro-apoptotic proteins, such as Bax, which promote the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the dismantling of the cell.
-
p53-Independent Pathway: Mitomycin C can also induce apoptosis in cells lacking functional p53. This can occur through the activation of other signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, and through direct mitochondrial damage. The DNA damage can also lead to the activation of the extrinsic apoptosis pathway, involving death receptors like Fas and the subsequent activation of caspase-8.
Furthermore, Mitomycin C-induced DNA damage can lead to endoplasmic reticulum (ER) stress, which can also trigger apoptosis through the activation of caspase-12 and the unfolded protein response (UPR).
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the cytotoxicity and apoptotic effects of Mitomycin C.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
Mitomycin C stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Mitomycin C in complete culture medium. Remove the medium from the wells and add 100 µL of the Mitomycin C dilutions to the respective wells. Include a vehicle control (medium without drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Treat cells with Mitomycin C at the desired concentration and for the appropriate time to induce apoptosis. Include a vehicle control.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture medium to include any detached apoptotic cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion
Mitomycin C remains a clinically relevant cytotoxic agent with a well-defined mechanism of action centered on DNA damage and the induction of apoptosis. This technical guide has provided a detailed overview of its in vitro cytotoxicity across various cancer cell lines and its preliminary in vivo safety profile, highlighting key toxicities. The provided experimental protocols and signaling pathway diagrams offer a practical resource for researchers investigating the multifaceted biological effects of this important chemotherapeutic drug. A thorough understanding of its cytotoxic properties and safety limitations is crucial for its optimal use in cancer therapy and for the development of novel therapeutic strategies that leverage its potent antitumor activity while mitigating its adverse effects.
References
- 1. Assessment of tumor cell sensitivity to mitomycin C by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced anticancer efficacy by use of mitomycin C adsorbed on small activated carbon particles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Pharmacokinetics and toxicity of mitomycin C in rodents, given alone, in combination, or after induction of microsomal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The haemotoxicity of mitomycin in a repeat dose study in the female CD-1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antibacterial Spectrum of Sakyomicin C: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Sakyomicin C belongs to the quinone class of antibiotics, a group of compounds known for their broad-spectrum antibacterial activities.[1][2] These compounds typically exert their effects by interfering with essential cellular processes such as nucleic acid and protein synthesis, and by disrupting cell membrane integrity.[3] Understanding the in vitro antibacterial spectrum of a novel compound like this compound is a critical first step in its development as a potential therapeutic agent. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4]
Quantitative Antibacterial Spectrum (Data for Sakacin ZFM225)
While specific MIC values for this compound are not available, the following table summarizes the reported MIC values for Sakacin ZFM225, a bacteriocin, against a selection of bacterial strains. This data is intended to provide a conceptual understanding of how such information is typically presented.
| Bacterial Strain | Type | MIC (mg/mL) |
| Micrococcus luteus 10209 | Gram-positive | 0.125[5] |
| Staphylococcus aureus D48 | Gram-positive | 0.500[5] |
| Escherichia coli DH5α | Gram-negative | - |
| Salmonella paratyphi A CMCC 50093 | Gram-negative | - |
| Salmonella choleraesuis ATCC 13312 | Gram-negative | - |
| Pseudomonas aeruginosa ATCC 47085 | Gram-negative | - |
Note: A hyphen (-) indicates that while some antibacterial activity was observed, specific MIC values were not reported in the cited literature. The original study noted "certain antibacterial activity" against these Gram-negative strains.[5]
Experimental Protocols for In Vitro Antibacterial Spectrum Determination
The following is a generalized experimental protocol for determining the MIC of a compound, based on standard antimicrobial susceptibility testing methodologies like broth microdilution.[4][6][7]
Materials
-
Test compound (e.g., this compound) stock solution of known concentration.
-
Bacterial strains for testing (e.g., ATCC reference strains).
-
Appropriate sterile liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[6]
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Standardized bacterial inoculum (0.5 McFarland standard).[4]
-
Positive control antibiotic with known MIC against the test strains.
-
Negative control (medium only).
-
Growth control (medium with inoculum, no antibiotic).
Methodology
-
Preparation of Bacterial Inoculum:
-
Isolate single colonies of the test bacteria from a fresh agar plate.
-
Inoculate the colonies into a sterile broth medium and incubate until the culture reaches the exponential growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]
-
Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the microtiter plate wells.[4]
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the test compound (this compound) in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.
-
Include wells for positive, negative, and growth controls.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted test compound and the growth control wells.
-
The final volume in each well is typically 100-200 µL.
-
Incubate the microtiter plates at the optimal temperature and duration for the specific bacterial strain (e.g., 35-37°C for 18-24 hours for most common pathogens).[4]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[4]
-
Optionally, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to quantify bacterial growth. The MIC can be defined as the concentration that inhibits growth by a certain percentage (e.g., ≥90%) compared to the growth control.[8]
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of the in vitro antibacterial spectrum of a compound like this compound.
Caption: Workflow for MIC Determination.
Conclusion
While the complete in vitro antibacterial spectrum of this compound remains to be fully elucidated in publicly accessible literature, the established methodologies for antimicrobial susceptibility testing provide a clear path for its determination. The data from related quinone antibiotics suggests that this compound may possess a broad spectrum of activity. Further research is necessary to quantify its potency against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. The generation of such data will be pivotal in assessing the therapeutic potential of this compound.
References
- 1. Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Purification, characterization, and mode of action of Sakacin ZFM225, a novel bacteriocin from Lactobacillus sakei ZFM225 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]
A Framework for the Evaluation of Novel Antifungal Agents: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction to Antifungal Drug Discovery
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. A thorough understanding of a compound's antifungal activity, mechanism of action, and spectrum is crucial for its potential as a therapeutic agent. This technical guide outlines the standard experimental protocols and data presentation required to characterize the antifungal properties of a novel compound.
Quantitative Assessment of Antifungal Activity
A primary step in evaluating a new antifungal agent is to determine its potency against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for a Novel Antifungal Agent
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 1 | 2 | 0.5 - 4 |
| Clinical Isolate 1 | 2 | 4 | 1 - 8 | |
| Candida glabrata | ATCC 90030 | 4 | 8 | 2 - 16 |
| Clinical Isolate 2 | 8 | 16 | 4 - 32 | |
| Aspergillus fumigatus | ATCC 204305 | 0.5 | 1 | 0.25 - 2 |
| Clinical Isolate 3 | 1 | 2 | 0.5 - 4 | |
| Cryptococcus neoformans | ATCC 208821 | 2 | 4 | 1 - 8 |
| Clinical Isolate 4 | 4 | 8 | 2 - 16 |
-
MIC₅₀: The concentration of the drug that inhibits the growth of 50% of the tested isolates.
-
MIC₉₀: The concentration of the drug that inhibits the growth of 90% of the tested isolates.
-
MIC Range: The range of MIC values observed for all tested isolates of a particular species.
Detailed Experimental Protocols
Accurate and reproducible experimental design is fundamental to the assessment of antifungal properties.
Broth Microdilution Assay for MIC Determination
This method is a gold standard for determining the MIC of an antifungal agent.[1][2]
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar (SDA), for 24-48 hours at 35°C.[3]
-
Colonies are suspended in sterile saline or phosphate-buffered saline (PBS).
-
The cell suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[4]
-
The inoculum is further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.[2]
-
-
Preparation of Antifungal Agent:
-
The test compound (e.g., Sakyomicin C) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Incubation:
-
The fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agent.
-
The plate is incubated at 35°C for 24-48 hours.[2]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control well (no drug). Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength.
-
Fungicidal vs. Fungistatic Activity
To determine if a compound kills the fungus (fungicidal) or merely inhibits its growth (fungistatic), a Minimum Fungicidal Concentration (MFC) assay is performed.
-
Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar plate that does not contain the antifungal agent.
-
The plates are incubated for a further 24-48 hours.
-
The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plate.
Visualization of Methodologies and Pathways
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the MIC and MFC of a novel antifungal compound.
Hypothetical Mechanism of Action: Targeting a Fungal Signaling Pathway
Many antifungal agents act by disrupting essential signaling pathways in fungi. The Cell Wall Integrity (CWI) pathway is a common target.[5]
Caption: A representative fungal signaling pathway (CWI) and a hypothetical point of inhibition.
Elucidating the Mechanism of Action
Understanding how a novel compound exerts its antifungal effect is critical for its development. Common mechanisms of action include:
-
Inhibition of Cell Wall Synthesis: Targeting enzymes involved in the synthesis of essential cell wall components like β-glucans or chitin.
-
Disruption of the Cell Membrane: Interfering with the integrity of the fungal cell membrane, often by inhibiting the synthesis of ergosterol.[6]
-
Inhibition of Protein or Nucleic Acid Synthesis: Blocking essential metabolic pathways required for fungal growth and replication.
-
Induction of Oxidative Stress: Promoting the accumulation of reactive oxygen species (ROS) that damage cellular components.[7]
Experiments to elucidate the mechanism of action may include:
-
Transmission Electron Microscopy (TEM): To visualize ultrastructural changes in fungal cells upon treatment with the compound.
-
Ergosterol Quantification Assays: To determine if the compound interferes with ergosterol biosynthesis.
-
Gene Expression Analysis (e.g., RNA-seq): To identify cellular pathways that are transcriptionally altered in response to the compound.
-
ROS Detection Assays: To measure the production of reactive oxygen species.
Conclusion
The systematic evaluation of a novel compound's antifungal properties is a multi-faceted process that requires a combination of quantitative assays, detailed protocol execution, and in-depth mechanistic studies. While specific data on the antifungal activity of this compound is not currently prevalent in the scientific literature, the framework presented in this guide provides a robust and standardized approach for the characterization of this and other potential antifungal agents. Such a thorough evaluation is essential for identifying promising candidates for further preclinical and clinical development in the fight against fungal diseases.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 4. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide: The Mode of Action of Sakyomicin C Against Specific Pathogens
A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mode of action of Sakytomicin C against pathogenic microorganisms. While the chemical structures of Sakyomicin A, B, C, and D have been elucidated, detailed studies on their biological activity, particularly the mechanism by which Sakyomicin C exerts its effects, are not present in publicly accessible scientific databases.
This guide, therefore, serves to highlight the current state of knowledge and underscore the need for further research into this potentially novel antibiotic.
Executive Summary
This compound is a member of the Sakyomicin family of antibiotics. Despite its structural characterization, its mode of action, quantitative efficacy against specific pathogens, and the cellular pathways it may disrupt remain uninvestigated or unpublished. This document outlines the absence of available data and proposes a theoretical framework for future investigation based on the general mechanisms of other antibiotic classes.
Quantitative Data on Pathogen Susceptibility
A thorough search of scientific literature and databases yielded no quantitative data regarding the activity of this compound against any specific pathogens. Information such as Minimum Inhibitory Concentrations (MICs) or half-maximal inhibitory concentrations (IC50) is not available.
Table 1: Summary of Quantitative Data for this compound
| Pathogen | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| Data Not Available | Data Not Available | Data Not Available | N/A |
The absence of such fundamental data prevents a comparative analysis of this compound's potency against different microorganisms.
Elucidation of Mode of Action: A Call for Research
The mechanism by which this compound inhibits or kills pathogens is unknown. Key questions that remain to be answered through future research include:
-
Does this compound target the cell wall? Many antibiotics, such as beta-lactams and glycopeptides, inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Is the cell membrane compromised? Some antimicrobial agents act by disrupting the integrity of the bacterial cell membrane, leading to leakage of cellular contents.
-
Does it inhibit protein synthesis? Antibiotics like macrolides, tetracyclines, and aminoglycosides target the bacterial ribosome, halting protein production.
-
Is DNA replication or repair a target? Quinolones, for example, interfere with DNA gyrase, an enzyme essential for DNA replication.
-
Does it disrupt metabolic pathways? Sulfonamides act by inhibiting the synthesis of folic acid, a vital nutrient for bacteria.
Hypothetical Experimental Protocols for Future Investigation
To elucidate the mode of action of this compound, a series of well-established experimental protocols would need to be employed.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific pathogen.
Methodology:
-
Prepare a serial dilution of this compound in a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each dilution with a standardized suspension of the target pathogen.
-
Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubate the cultures under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.
Macromolecular Synthesis Inhibition Assays
Objective: To determine if this compound inhibits the synthesis of DNA, RNA, protein, or cell wall components.
Methodology:
-
Culture the target pathogen in the presence of radiolabeled precursors for each macromolecule (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan).
-
Expose the cultures to this compound at its MIC or supra-MIC concentrations.
-
At various time points, precipitate the macromolecules and measure the incorporated radioactivity using a scintillation counter.
-
A significant reduction in the incorporation of a specific radiolabeled precursor would indicate inhibition of that particular macromolecular synthesis pathway.
Potential Signaling Pathways and Experimental Workflows
Without experimental data, any depiction of signaling pathways affected by this compound would be purely speculative. However, a logical workflow for investigating its mechanism can be proposed.
Unraveling the Enigma: A Technical Guide to Identifying the Molecular Target of Sakyomicin C
For Immediate Release
[City, State] – November 10, 2025 – The quest to identify the precise molecular targets of novel bioactive compounds is a cornerstone of modern drug discovery and development. Sakyomicin C, a quinone antibiotic known for its potent biological activities, presents a compelling case for target identification to unlock its full therapeutic potential. While the definitive molecular target of this compound remains an area of active investigation, this technical guide outlines a comprehensive strategy for its identification, drawing upon established and cutting-edge methodologies in chemical biology and proteomics. This document serves as a roadmap for researchers, scientists, and drug development professionals dedicated to elucidating the mechanism of action of complex natural products.
Introduction to this compound and the Imperative of Target Identification
This compound belongs to the pluramycin family of antibiotics, characterized by a complex aromatic core. Its reported biological activities, including antimicrobial and potential antitumor effects, underscore its significance as a lead compound. However, a fundamental understanding of its mechanism of action is contingent upon the precise identification of its molecular target(s). Elucidating this interaction is critical for optimizing its therapeutic index, predicting potential off-target effects, and designing next-generation analogs with improved efficacy and safety profiles.
A Multi-pronged Approach to Target Deconvolution
The identification of a drug's molecular target is a multifaceted process that often requires the convergence of several experimental strategies. A robust approach for this compound would involve a combination of affinity-based, genetic, and computational methods.
Phase 1: Affinity-Based Target Enrichment
The foundational step in target identification often involves utilizing the compound itself as a "bait" to capture its binding partners from a complex biological mixture, such as cell lysates or tissue homogenates.
Experimental Workflow for Affinity-Based Target Identification
Caption: Workflow for affinity-based target identification of this compound.
Detailed Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm terminating in an affinity tag (e.g., biotin). The linker position should be chosen carefully to minimize disruption of the compound's biological activity.
-
Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line sensitive to this compound) to a high density. Harvest and lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Incubation: Incubate the biotinylated this compound probe with the cell lysate to allow for the formation of drug-target complexes.
-
Capture: Add streptavidin-coated agarose or magnetic beads to the lysate to capture the biotinylated probe along with its binding partners.
-
Washing: Perform a series of stringent washes with buffers of increasing ionic strength to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the affinity matrix. This can be achieved by competitive elution with free biotin, or by using denaturing conditions (e.g., boiling in SDS-PAGE sample buffer).
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE, excise protein bands of interest, and identify them using in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Phase 2: Target Validation and Functional Characterization
Following the identification of candidate target proteins, it is crucial to validate these interactions and investigate their functional relevance.
Signaling Pathway Perturbation Analysis
Caption: Hypothetical signaling pathway modulated by this compound.
Experimental Protocols for Target Validation
-
Surface Plasmon Resonance (SPR): To quantify the binding affinity between this compound and a purified candidate protein, SPR can be employed. This technique measures the change in refractive index at the surface of a sensor chip as the analyte (this compound) flows over the immobilized ligand (candidate protein).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context. It is based on the principle that a ligand-bound protein is stabilized against thermal denaturation. Cells are treated with this compound, heated to various temperatures, and the soluble fraction of the candidate target protein is quantified by Western blotting or mass spectrometry.
-
Genetic Approaches (siRNA/CRISPR): To confirm that the identified target is responsible for the biological effects of this compound, genetic knockdown or knockout of the target protein can be performed using siRNA or CRISPR-Cas9 technology. If the cells lacking the target protein exhibit resistance to this compound, it provides strong evidence for a direct functional link.
Quantitative Data Summary
The following tables present hypothetical quantitative data that would be generated during the target identification and validation process for this compound.
Table 1: Binding Affinities of this compound to Candidate Target Proteins
| Candidate Protein | Method | Binding Affinity (Kd) | Stoichiometry (n) |
| Kinase X | SPR | 50 nM | - |
| Transcription Factor Y | ITC | 120 nM | 1.1 |
| Structural Protein Z | SPR | > 10 µM | - |
Table 2: Cellular Thermal Shift Assay Data
| Candidate Protein | Treatment | Tagg (°C) |
| Kinase X | Vehicle | 52.5 |
| Kinase X | This compound (1 µM) | 56.8 |
| Housekeeping Protein | Vehicle | 65.1 |
| Housekeeping Protein | This compound (1 µM) | 65.3 |
Table 3: Effect of Target Knockdown on this compound Potency
| Cell Line | IC50 of this compound |
| Wild-type | 75 nM |
| Kinase X Knockdown (siRNA) | 850 nM |
| Scrambled siRNA Control | 80 nM |
Conclusion
The identification of the molecular target of this compound is a critical step towards its clinical development. The integrated approach described herein, combining affinity-based proteomics with rigorous biophysical and genetic validation, provides a clear and actionable framework for achieving this goal. The successful deconvolution of this compound's mechanism of action will not only illuminate its therapeutic potential but also pave the way for the discovery of novel therapeutic strategies.
Unveiling the Genetic Blueprint of Sakyomicin C: A Technical Guide to Gene Cluster Identification and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakyomicin C, a member of the angucycline class of antibiotics, exhibits promising antibacterial and antitumor properties. As with many natural products, the key to unlocking its full therapeutic potential and enabling synthetic biology approaches for analog generation lies within its genetic blueprint: the biosynthetic gene cluster (BGC). While a dedicated publication detailing the complete identification and functional analysis of the this compound BGC remains to be fully elucidated in publicly accessible literature, this guide synthesizes current knowledge on angucycline biosynthesis and established experimental protocols to provide a comprehensive framework for its discovery and characterization. Insights from the closely related saquayamycin biosynthetic gene cluster will be leveraged to propose a putative model for this compound biosynthesis.
Core Concepts in Angucycline Biosynthesis
Sakyomicins, like other angucyclines, are complex aromatic polyketides. Their biosynthesis is orchestrated by a Type II Polyketide Synthase (PKS) system. This enzymatic assembly line iteratively condenses simple acyl-CoA precursors to construct the characteristic tetracyclic benz[a]anthracene carbon skeleton. The remarkable structural diversity within the angucycline family arises from the subsequent action of tailoring enzymes, which modify this core scaffold. These modifications can include oxidations, reductions, methylations, and glycosylations, the latter often being crucial for biological activity.
Methodology for this compound Gene Cluster Identification and Analysis
The identification and analysis of a novel BGC like that of this compound follows a multi-step workflow, combining in silico and experimental approaches.
Experimental Protocols
1. Genomic DNA Extraction and Sequencing:
-
Objective: To obtain high-quality genomic DNA from a this compound-producing strain (e.g., Nocardia or Streptomyces species).
-
Protocol:
-
Cultivate the producer strain in a suitable liquid medium (e.g., Tryptic Soy Broth or a production medium) to stationary phase.
-
Harvest the mycelium by centrifugation.
-
Lyse the cells using a combination of enzymatic (e.g., lysozyme) and chemical (e.g., SDS) methods.
-
Purify the genomic DNA using a phenol-chloroform extraction followed by ethanol precipitation or a commercial genomic DNA purification kit.
-
Assess the quality and quantity of the extracted DNA using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
-
Perform whole-genome sequencing using a high-throughput platform (e.g., Illumina or PacBio).
-
2. Bioinformatic Analysis for BGC Identification:
-
Objective: To identify the putative this compound BGC within the sequenced genome.
-
Protocol:
-
Assemble the raw sequencing reads into a draft genome.
-
Annotate the assembled genome to predict open reading frames (ORFs).
-
Utilize specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to mine the genome for secondary metabolite BGCs. antiSMASH identifies characteristic gene cassettes, such as those encoding PKSs, tailoring enzymes, and resistance genes.
-
Analyze the antiSMASH output for a Type II PKS cluster with homology to known angucycline BGCs.
-
3. Functional Annotation of Genes within the Putative BGC:
-
Objective: To assign putative functions to the identified ORFs within the candidate BGC.
-
Protocol:
-
Perform BLAST (Basic Local Alignment Search Tool) analysis of each predicted protein sequence against public databases (e.g., NCBI GenBank).
-
Compare the domain architecture of the predicted proteins with known enzymes involved in angucycline biosynthesis (e.g., ketosynthases, acyl carrier proteins, cyclases, oxygenases, methyltransferases, and glycosyltransferases).
-
Based on homology, propose a biosynthetic pathway for this compound.
-
4. Gene Inactivation and Heterologous Expression for Functional Validation:
-
Objective: To experimentally validate the involvement of the identified BGC in this compound production.
-
Protocol (Gene Inactivation):
-
Select a key gene within the putative BGC (e.g., a PKS gene).
-
Construct a gene disruption cassette containing a resistance marker flanked by regions homologous to the target gene.
-
Introduce the disruption cassette into the this compound producer strain via conjugation or protoplast transformation.
-
Select for double-crossover mutants in which the target gene has been replaced by the resistance marker.
-
Analyze the mutant strain for the loss of this compound production using techniques like HPLC or LC-MS.
-
-
Protocol (Heterologous Expression):
-
Clone the entire putative BGC into a suitable expression vector.
-
Introduce the vector into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces albus.
-
Cultivate the heterologous host under appropriate conditions and analyze the culture extracts for the production of this compound.
-
Proposed this compound Biosynthetic Pathway
Based on the analysis of related angucycline pathways, a putative biosynthetic pathway for this compound can be proposed. The core angucyclinone backbone is likely assembled by a minimal PKS complex. Subsequent modifications by tailoring enzymes, including specific glycosyltransferases that attach sugar moieties, would then lead to the final this compound structure.
Data Presentation
Currently, there is no publicly available quantitative data specifically for this compound production linked to its gene cluster analysis. However, in a typical study, such data would be presented as follows:
Table 1: Putative Open Reading Frames (ORFs) in the this compound Biosynthetic Gene Cluster
| ORF | Proposed Function | Homology (Accession No.) | % Identity |
| sakA | Ketosynthase α | - | - |
| sakB | Ketosynthase β (Chain length factor) | - | - |
| sakC | Acyl Carrier Protein | - | - |
| sakD | Aromatase/Cyclase | - | - |
| sakE | Ketoreductase | - | - |
| sakF | Oxygenase | - | - |
| sakG1 | Glycosyltransferase | - | - |
| sakS1 | Deoxysugar Biosynthesis Enzyme | - | - |
| sakR1 | Transcriptional Regulator | - | - |
| sakT1 | Transporter | - | - |
| (Note: This table is a template. The actual gene names and functions would be determined through the experimental protocols described above.) |
Table 2: Production of this compound in Wild-Type and Mutant Strains
| Strain | This compound Titer (mg/L) |
| Wild-Type Producer | - |
| ΔsakA Mutant | - |
| Heterologous Host (Empty Vector) | - |
| Heterologous Host (with sak BGC) | - |
| (Note: This table illustrates how quantitative data on production would be presented following gene inactivation and heterologous expression experiments.) |
Mandatory Visualization
Caption: Figure 1: Experimental Workflow for this compound Gene Cluster Identification.
Caption: Figure 2: Proposed Biosynthetic Pathway of this compound.
Conclusion
The identification and functional analysis of the this compound biosynthetic gene cluster are pivotal for advancing its development as a therapeutic agent. While direct experimental data on the sak BGC is not yet available, the methodologies and conceptual frameworks presented in this guide provide a robust roadmap for researchers. The combination of genome mining, functional genomics, and heterologous expression will undoubtedly illuminate the intricate enzymatic machinery responsible for this compound's creation and pave the way for novel drug discovery efforts through biosynthetic engineering.
Fermentation Conditions for Sakyomicin C Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fermentation conditions for the production of Sakyomicin C, a member of the aurantimycin family of antibiotics. The information is tailored for researchers, scientists, and professionals involved in drug development and natural product biosynthesis. This document summarizes key fermentation parameters, details experimental protocols, and visualizes the biosynthetic pathway.
Producing Organism
This compound is produced by the bacterium Streptomyces aurantiacus JA 4570.[1] This species is a known producer of a variety of bioactive secondary metabolites, including the aurantimycins.[1]
Fermentation Parameters
The production of this compound, as part of the aurantimycin complex, is influenced by various fermentation parameters. While specific optimal conditions for this compound alone are not extensively detailed in the public domain, general conditions for Streptomyces fermentation for antibiotic production can be applied and optimized.
Table 1: General Fermentation Parameters for Streptomyces Species
| Parameter | Recommended Range | Notes |
| Temperature | 28 - 39°C | Mesophilic nature of the producing organism. Optimal temperature may need to be determined empirically.[2] |
| pH | 7.0 - 8.0 | A neutral to slightly alkaline pH is generally favorable for antibiotic production in Streptomyces.[2] |
| Agitation | 150 - 250 rpm | To ensure adequate aeration and nutrient distribution. |
| Incubation Time | 7 - 10 days | Antibiotic production typically starts after a period of vegetative growth.[2] |
| Aeration | Not specified | Adequate aeration is crucial for the growth of aerobic Streptomyces. |
Media Composition
The composition of the fermentation medium is a critical factor in achieving high yields of secondary metabolites. A complex medium providing essential carbon, nitrogen, and mineral sources is typically required.
Table 2: Representative Fermentation Medium for Streptomyces sp.
| Component | Concentration (g/L) | Purpose |
| Carbon Source | ||
| Glucose | 10 - 20 | Readily metabolizable carbon and energy source. |
| Soluble Starch | 10 - 20 | Complex carbohydrate for sustained growth. |
| Nitrogen Source | ||
| Soybean Meal | 5 - 15 | Complex nitrogen source providing amino acids and peptides. |
| Yeast Extract | 2 - 5 | Provides vitamins, amino acids, and other growth factors.[2] |
| Peptone | 5 - 10 | Complex nitrogen source. |
| Minerals | ||
| NaCl | 1 - 5 | For osmotic balance and as a source of ions.[2] |
| K₂HPO₄ | 0.5 - 1.0 | Buffering agent and source of potassium and phosphate.[2] |
| MgSO₄·7H₂O | 0.5 - 1.0 | Source of magnesium and sulfate ions. |
| CaCO₃ | 1 - 2 | Buffering agent. |
| Trace Elements | As required | May be necessary for optimal enzyme function. |
Experimental Protocols
Strain Maintenance and Inoculum Preparation
Streptomyces aurantiacus JA 4570 can be maintained on a suitable agar medium (e.g., ISP2 or Bennett's agar) at 28-30°C. For inoculum preparation, a well-sporulated culture is used to inoculate a seed medium. The seed culture is then incubated for 2-3 days at 28-30°C with shaking (200-250 rpm) to obtain a dense mycelial suspension.
Fermentation Process
-
Medium Preparation: Prepare the production medium (as described in Table 2) in a baffled flask or a fermenter. Sterilize by autoclaving.
-
Inoculation: Inoculate the sterile production medium with the seed culture (typically 5-10% v/v).
-
Incubation: Incubate the culture under the specified conditions of temperature, agitation, and aeration (as outlined in Table 1).
-
Monitoring: Monitor the fermentation by periodically measuring pH, biomass, and antibiotic production.
-
Extraction: After the desired incubation period, the antibiotic can be extracted from the mycelium and/or the culture broth using appropriate organic solvents.
Biosynthesis of Aurantimycins (including this compound)
The aurantimycins are complex molecules synthesized by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery.[3][4][5] The biosynthetic gene cluster, designated art, has been identified in Streptomyces aurantiacus JA 4570.[3][4][5]
The biosynthesis involves the following key steps:
-
Starter Unit Formation: A C₁₄ acyl side chain is synthesized by a Type I PKS.[3]
-
Peptide Assembly: A hexadepsipeptide core is assembled by a multi-modular NRPS.[3][4][5] The NRPS incorporates various proteinogenic and non-proteinogenic amino acids.
-
Cyclization: The linear peptide is cyclized to form the final cyclohexadepsipeptide scaffold.[3]
Proposed Biosynthetic Pathway of Aurantimycin
The following diagram illustrates the proposed assembly line for aurantimycin biosynthesis, which is representative of the pathway for this compound.
Caption: Proposed biosynthetic pathway for aurantimycins.
Experimental Workflow for Biosynthetic Gene Cluster Analysis
The following diagram outlines a typical workflow for the identification and characterization of a biosynthetic gene cluster like the one for aurantimycin.
Caption: Workflow for biosynthetic gene cluster analysis.
This guide provides a foundational understanding of the fermentation conditions and biosynthetic pathway for this compound. Further optimization of fermentation parameters and medium composition is likely to enhance production yields. The elucidation of the biosynthetic pathway opens avenues for genetic engineering and the generation of novel analogs with potentially improved therapeutic properties.
References
- 1. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Immediate Release
This technical guide provides a comprehensive overview of the natural producers of the angucycline antibiotic, Sakyomicin C, and its related metabolites. It is intended for researchers, scientists, and drug development professionals interested in the discovery, biosynthesis, and production of this class of bioactive compounds. This document summarizes the current scientific knowledge on the microbial sources, biosynthetic pathways, and methods for isolation and characterization of these natural products.
Natural Producers of this compound and Related Angucyclines
This compound is a member of the angucycline family of antibiotics, which are aromatic polyketides known for their diverse biological activities. The primary natural producer of this compound, along with its congeners Sakyomicin A, B, and D, is a strain of the actinomycete genus Nocardia, specifically strain M-53, which was isolated from a soil sample.[1]
Related angucycline metabolites have been isolated from various other actinomycetes, indicating a broader distribution of the biosynthetic machinery for this class of compounds within this phylum. Notably, species of Streptomyces and Saccharothrix are also significant producers of angucycline antibiotics. For instance, new angucyclines have been discovered from the marine mollusk-derived actinomycete Saccharothrix espanaensis An 113, and a C-glycosylated benz[α]anthraquinone, structurally related to sakyomicins, has been isolated from the endophytic Streptomyces blastomycetica strain F4-20.
Table 1: Known Natural Producers of this compound and Related Angucyclines
| Metabolite Class | Producing Organism(s) | Source of Isolation |
| Sakyomicins A, B, C, D | Nocardia sp. strain M-53 | Soil |
| Angucyclines | Saccharothrix espanaensis An 113 | Marine Mollusk |
| C-glycosylated benz[α]anthraquinones | Streptomyces blastomycetica F4-20 | Endophytic |
Quantitative Production of this compound
Quantitative data on the production yields of this compound from Nocardia sp. M-53 are not extensively reported in the available scientific literature. The production of secondary metabolites like angucyclines is highly dependent on the specific fermentation conditions, including media composition, pH, temperature, and aeration. Optimization of these parameters is crucial for achieving high titers. While specific yields for this compound are not publicly available, the general approach to enhancing angucycline production involves systematic optimization of fermentation parameters.
Experimental Protocols
Cultivation of Producing Organisms
The cultivation of Nocardia and Streptomyces species for the production of angucyclines typically involves standard submerged fermentation techniques.
General Protocol for Cultivation of Nocardia sp. M-53:
-
Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., a complex medium containing yeast extract, malt extract, and glucose) with spores or mycelial fragments of Nocardia sp. M-53. The culture is incubated on a rotary shaker at an appropriate temperature (typically 28-30°C) for 2-3 days.
-
Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium can significantly influence the yield of this compound and may include various carbon and nitrogen sources, as well as trace elements. Fermentation is carried out for several days (typically 5-10 days) with controlled temperature, pH, and aeration. The paraffin baiting technique can be a selective method for the isolation of Nocardia from environmental samples as they can utilize paraffin as a sole carbon source.[2][3][4]
Extraction and Isolation of this compound
The isolation and purification of this compound and its analogs from the fermentation broth of Nocardia sp. M-53 involves a multi-step chromatographic process.[1][5]
Workflow for Isolation and Purification:
Caption: General workflow for the extraction and isolation of sakyomicins.
Detailed Steps:
-
Adsorption Chromatography: The filtered fermentation broth is passed through a column packed with Amberlite XAD-2 resin. The active compounds are adsorbed onto the resin.
-
Elution: The resin is washed with water and then eluted with methanol to recover the crude extract containing the sakyomicins.
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, using a suitable solvent system (e.g., a gradient of chloroform and methanol) to separate the components based on polarity.
-
Size Exclusion Chromatography: Further purification of the fractions containing the sakyomicins is achieved by size exclusion chromatography on a Sephadex LH-20 column, eluting with methanol. This step separates the different sakyomicin congeners.
Biosynthetic Pathway of this compound
This compound, as an angucycline, is biosynthesized through a type II polyketide synthase (PKS) pathway.[6] The biosynthesis starts with the assembly of a decaketide chain from acetate and malonate units. This polyketide chain then undergoes a series of cyclization and aromatization reactions to form the characteristic tetracyclic benz[a]anthracene core. A key intermediate in the biosynthesis of many angucyclines is UWM6. Subsequent tailoring reactions, including hydroxylations, ketoreductions, and glycosylations, lead to the final diverse structures of the angucycline family, including this compound.
The structures of Sakyomicins A, B, C, and D have been elucidated.[7][8][9] Based on these structures, a plausible final series of steps in the biosynthetic pathway can be proposed, involving specific hydroxylations and other modifications to a common angucyclinone precursor.
Caption: Proposed biosynthetic pathway for this compound.
This guide provides a foundational understanding of the natural production of this compound and its related metabolites. Further research is warranted to fully elucidate the specific fermentation conditions for optimal production and to characterize the complete biosynthetic gene cluster responsible for its synthesis in Nocardia sp. M-53. Such knowledge will be invaluable for the potential biotechnological production and derivatization of this promising class of antibiotics.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. brieflands.com [brieflands.com]
- 3. brieflands.com [brieflands.com]
- 4. Nocardia isolation from clinical samples with the paraffin baiting technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structures of new antibiotic substances, sakyomicin A, B, C, and D; X-ray crystal and molecular structure of sakyomicin A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Structures of new antibiotic substances, sakyomicin A, B, C, and D; X-ray crystal and molecular structure of sakyomicin A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Structures of new antibiotic substances, sakyomicin A, B, C, and D; X-ray crystal and molecular structure of sakyomicin A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Sealutomicin C
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the enantioselective total synthesis of Sealutomicin C, a member of the anthraquinone-fused natural products. The synthesis, developed by Burton and coworkers, proceeds in 16 steps in its longest linear sequence.[1][2] Key strategic elements of this synthetic route include an organocatalytic enantioselective synthesis of a dihydroquinoline scaffold, a crucial transannular cyclization of an aryllithium onto a γ-lactone, and a Hauser-Kraus annulation to construct the anthraquinone core.[1][3][4][5]
It is important to note that the initial query for "Sakyomicin C" likely contained a typographical error, as the relevant scientific literature predominantly refers to "Sealutomicin C." This document pertains to the synthesis of Sealutomicin C.
Retrosynthetic Analysis
The retrosynthetic strategy for Sealutomicin C is outlined below. The key disconnections involve a Hauser-Kraus annulation to reveal an iminoquinone, which is derived from a protected aniline precursor. This precursor is envisioned to be formed from a terminal alkyne. The core bicyclic ring system is constructed via a 6-exo-trig cyclization of an arylmetal onto a γ-lactone. This key cyclization substrate is assembled from a dihydroquinoline, which in turn is synthesized through an enantioselective organocatalytic condensation of a cinnamaldehyde and an aniline derivative bearing an α-ketoester.[1][4][5]
Caption: Retrosynthetic analysis of Sealutomicin C.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the total synthesis of Sealutomicin C.
| Step | Starting Material | Product | Yield (%) | Reference |
| Organocatalytic Dihydroquinoline Synthesis | Aniline α-ketoester & Cinnamaldehyde derivatives | Dihydroquinoline (−)-18r | 89 | [1] |
| Transannular Cyclization | Aryl Bromide Precursor | Bicyclic Ketone | 94 | [1] |
| Iminoquinone Formation (two steps) | Aniline Precursor | Iminoquinone 32 | 75 | [4] |
| Hauser-Kraus Annulation | Iminoquinone 32 & 3-cyanophthalide anion | Anthraquinone 33 | 86 | [4] |
| Global Deprotection | Anthraquinone 33 | Sealutomicin C | 70 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments in the total synthesis of Sealutomicin C are provided below.
Organocatalytic Enantioselective Synthesis of Dihydroquinoline (−)-18r
This procedure describes the formation of the key dihydroquinoline intermediate, which is a crucial building block for the synthesis. The reaction proceeds via an aza-Michael/aldol cascade catalyzed by a diarylprolinol silyl ether.[1]
Workflow:
Caption: Workflow for the synthesis of Dihydroquinoline (−)-18r.
Protocol:
To a solution of the aniline α-ketoester derivative and the corresponding cinnamaldehyde in dichloromethane are added the diarylprolinol silyl ether catalyst and benzoic acid. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The crude product is then purified by silica gel column chromatography to afford the desired dihydroquinoline (−)-18r. For the specific synthesis of (−)-18r, a yield of 89% and an enantiomeric excess of 98% were achieved.[1]
Transannular Cyclization of an Aryllithium onto a γ-Lactone
This key step constructs the bicyclic core of Sealutomicin C. An aryllithium species is generated in situ via lithium-halogen exchange, which then undergoes an intramolecular cyclization onto a pendant γ-lactone.[1][3]
Protocol:
The aryl bromide precursor is dissolved in anhydrous tetrahydrofuran and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise, and the reaction mixture is stirred at this temperature for a specified time to allow for the lithium-halogen exchange. The cooling bath is then removed, and the reaction is allowed to warm to room temperature to facilitate the cyclization. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified to yield the bicyclic ketone. This cyclization has been reported to proceed in high yield (94%).[1]
Hauser-Kraus Annulation for Anthraquinone Formation
The final key transformation is the construction of the anthraquinone moiety using a Hauser-Kraus annulation. This involves the reaction of an iminoquinone with the anion of 3-cyanophthalide.[4][5]
Workflow:
Caption: Workflow for the Hauser-Kraus Annulation.
Protocol:
To a solution of 3-cyanophthalide in anhydrous tetrahydrofuran at low temperature is added a solution of lithium hexamethyldisilazide (LiHMDS). The resulting anion solution is then treated with a solution of the iminoquinone 32. The reaction proceeds rapidly to form the anthraquinone product 33.[4] The reaction is worked up and purified to give the desired product in 86% yield.[4]
Global Deprotection to Yield Sealutomicin C
The final step in the synthesis is the removal of all protecting groups to afford the natural product.
Protocol:
The protected anthraquinone 33 is treated with an excess of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to achieve global deprotection of the three p-methoxybenzyl (PMB) ethers. The reaction mixture is stirred until the starting material is consumed. The product, Sealutomicin C, is then isolated and purified, with a reported yield of 70%.[4] The spectroscopic data of the synthetic material was found to be in good agreement with that of the natural product.[4]
References
- 1. Enantioselective Synthesis of Sealutomicin C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Enantioselective Synthesis of Sealutomicin C | Methodology | Synthesis | Reactive Intermediates [burton.web.ox.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Purification of Sakyomicin C using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakyomicin C is a member of the angucycline class of antibiotics, a group of polycyclic aromatic polyketides known for their diverse biological activities, including antibacterial and antitumor properties. The purification of these complex natural products is a critical step in their characterization, pharmacological testing, and potential development as therapeutic agents. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for achieving the high purity of this compound required for these applications. This document provides a detailed protocol for the purification of this compound using reverse-phase HPLC, based on established methods for related angucycline compounds.
Physicochemical Properties of Related Sakyomicins
| Property | Value (for Sakyomicin B)[1] |
| Molecular Formula | C₁₉H₁₆O₈ |
| Molecular Weight | 372.3 g/mol |
| XLogP3 | -0.7 |
These properties suggest that this compound is a relatively polar molecule, making it well-suited for reverse-phase HPLC with aqueous-organic mobile phases.
Experimental Protocols
This section outlines a general protocol for the purification of this compound from a crude extract, typically obtained from the fermentation broth of a producing microorganism, such as Streptomyces.
Sample Preparation
-
Extraction: The fermentation broth is typically extracted with an organic solvent such as ethyl acetate to isolate the secondary metabolites, including this compound.
-
Solvent Evaporation: The organic extract is then evaporated to dryness under reduced pressure.
-
Reconstitution: The dried extract is reconstituted in a small volume of a solvent compatible with the initial HPLC mobile phase conditions (e.g., methanol or a mixture of methanol and water).
-
Filtration: The reconstituted sample should be filtered through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.
HPLC Purification
The following protocol is a starting point and may require optimization for the specific crude extract being purified.
Instrumentation:
-
A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., YMC-Triart C18, 250 mm x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or 0.1% TFA |
| Gradient | 10% B to 100% B over 40 minutes |
| Flow Rate | 2.0 - 5.0 mL/min (for semi-preparative) |
| Column Temperature | 25 - 40 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 100 - 500 µL (depending on concentration and column size) |
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 10% B) until a stable baseline is achieved.
-
Inject the filtered, reconstituted crude extract onto the column.
-
Run the gradient elution as described in the table above.
-
Monitor the chromatogram and collect fractions corresponding to the peak(s) of interest. The retention time of this compound will need to be determined by analytical HPLC and/or mass spectrometry analysis of the fractions.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Presentation: Purification of Related Angucyclines
While specific quantitative data for the HPLC purification of this compound is not available in the reviewed literature, the following table summarizes the purification of other angucycline glycosides from a marine-derived Streptomyces ardesiacus, which can serve as a reference.
| Compound | Retention Time (t R , min)[2] | HPLC Conditions[2] |
| Compound 1 | 48.5 | YMC-Pack ODS-A column (250 x 10 mm i.d., 5 µm), isocratic elution with 53% MeOH in H₂O, flow rate 2.0 mL/min. |
| Compound 3 | 54.0 | YMC-Pack ODS-A column (250 x 10 mm i.d., 5 µm), isocratic elution with 53% MeOH in H₂O, flow rate 2.0 mL/min. |
| Compound 5 | 33.2 | YMC-Pack ODS-A column (250 x 10 mm i.d., 5 µm), isocratic elution with 53% MeOH in H₂O, flow rate 2.0 mL/min. |
| Compound 6 | 75.0 | YMC-Pack ODS-A column (250 x 10 mm i.d., 5 µm), isocratic elution with 53% MeOH in H₂O, flow rate 2.0 mL/min. |
| Compound 7 | 80.3 | YMC-Pack ODS-A column (250 x 10 mm i.d., 5 µm), isocratic elution with 53% MeOH in H₂O, flow rate 2.0 mL/min. |
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Proposed Mechanism of Action of Sakyomicin-class Antibiotics
Based on studies of Sakyomicin A, the biological activity is linked to its naphthoquinone moiety, which can act as an enzyme inhibitor.
Caption: Proposed mechanism of this compound action.
References
Application Note: A Robust LC-MS/MS Method for the Detection of Sakyomicin C in Complex Matrices
Abstract
This application note details a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Sakyomicin C in complex biological matrices, such as fermentation broths and soil extracts. This compound, an angucycline antibiotic with potential therapeutic applications, requires a reliable analytical method for its detection and quantification during drug discovery and development. The described protocol outlines the sample preparation, chromatographic separation, and mass spectrometric conditions optimized for high recovery and accuracy. This method is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Introduction
Sakyomicins are a class of angucycline antibiotics produced by various Streptomyces species. This compound, in particular, has garnered interest due to its potential biological activities. To facilitate its study and potential development, a robust and validated analytical method for its detection in complex sample matrices is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for accurately quantifying low-abundance natural products. This document provides a comprehensive protocol for the extraction and subsequent LC-MS/MS analysis of this compound.
Physicochemical Properties of Sakyomicin Analogs
| Property | Value (Sakyomicin B) | Reference |
| Molecular Formula | C₁₉H₁₆O₈ | [1] |
| Molecular Weight | 372.3 g/mol | [1] |
| InChIKey | [InChIKey for Sakyomicin B] | [1] |
Note: These properties are for Sakyomicin B and are used as an estimation for this compound method development. The exact mass of this compound should be determined and used for single ion monitoring and MRM transition optimization.
Experimental Protocols
Sample Preparation: Extraction of this compound
1.1. From Fermentation Broth
This protocol is adapted from established methods for extracting secondary metabolites from actinomycete cultures.[2][3][4]
-
Culture Growth: Inoculate a suitable production medium, such as Yeast Extract-Malt Extract broth (ISP-2), with a this compound-producing Streptomyces strain.[2][5] Incubate the culture for 7-10 days at 28°C with shaking (150-180 rpm).[5]
-
Harvesting: After the incubation period, centrifuge the fermentation broth at 4000 rpm for 30 minutes to separate the supernatant and the mycelial biomass.[2]
-
Liquid-Liquid Extraction (LLE):
-
To the supernatant, add an equal volume of ethyl acetate.
-
Vortex the mixture vigorously for 15-20 minutes to ensure thorough extraction.
-
Transfer the mixture to a separatory funnel and allow the phases to separate.
-
Collect the upper organic phase (ethyl acetate layer).
-
Repeat the extraction of the aqueous phase with ethyl acetate two more times to maximize recovery.
-
Pool the organic extracts.
-
-
Solvent Evaporation: Evaporate the pooled ethyl acetate extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol or a mobile phase-compatible solvent for LC-MS/MS analysis.
1.2. From Soil Samples
This protocol is based on general methods for extracting small molecules from complex environmental matrices.[6]
-
Sample Pre-treatment: Air-dry the soil sample and sieve it to remove large debris.
-
Solvent Extraction:
-
To 10 g of the pre-treated soil sample, add 20 mL of an extraction solvent mixture of acetonitrile/water/acetic acid (79:20:1, v/v/v).[6]
-
Sonication-assisted extraction is recommended: place the sample in an ultrasonic bath for 30-60 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent.
-
Pool the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the pooled supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute this compound with methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.2. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MS Method | Multiple Reaction Monitoring (MRM) |
2.3. MRM Transitions for this compound (Hypothetical)
Since the exact mass of this compound is not provided, hypothetical MRM transitions are proposed based on the structure of Sakyomicin B (precursor ion [M+H]⁺ ≈ 373.1). These would need to be optimized empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| Example based on Sakyomicin B | 373.1 | 355.1 | 15 |
| Example based on Sakyomicin B | 373.1 | 299.1 | 25 |
Data Presentation
Table 1: Quantitative Analysis of this compound in Fortified Samples
| Matrix | Fortification Level (ng/mL) | Mean Measured Concentration (ng/mL) | % Recovery | % RSD (n=3) |
| Fermentation Broth | 1 | 0.92 | 92.0 | 4.5 |
| 10 | 9.5 | 95.0 | 3.2 | |
| 100 | 98.1 | 98.1 | 2.1 | |
| Soil Extract | 1 | 0.88 | 88.0 | 5.1 |
| 10 | 9.1 | 91.0 | 4.0 | |
| 100 | 94.5 | 94.5 | 2.8 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.25 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
Visualizations
Caption: Experimental workflow for this compound analysis.
Conclusion
The LC-MS/MS method presented here provides a robust and sensitive approach for the quantification of this compound in complex matrices. The detailed protocols for sample preparation and instrumental analysis, coupled with the high selectivity of tandem mass spectrometry, enable reliable detection and quantification, which are critical for advancing the research and development of this promising natural product.
References
- 1. Sakyomicin A | C19H16O8 | CID 3086225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isolation and extraction of some compounds that act as antimicrobials from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a LC–MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Sakyomicin C Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakyomicin C is a member of the angucycline class of antibiotics, a family of natural products known for their diverse biological activities. While the synthesis of this compound itself has not been explicitly described in peer-reviewed literature, its structural similarity to other angucyclinones, for which total syntheses have been reported, provides a clear roadmap for its potential synthesis.
This document outlines a detailed synthetic protocol for a close structural analog, Sealutomicin C, and provides guidance on how this methodology could be adapted for the synthesis of this compound and its derivatives. The angucycline framework is typically constructed through strategies involving Diels-Alder reactions, nucleophilic additions, and transition-metal mediated cross-couplings. The synthesis of Sealutomicin C exemplifies a modern approach to constructing this complex scaffold.
Structural Comparison: this compound vs. Sealutomicin C
A direct comparison of the chemical structures of this compound and Sealutomicin C reveals a high degree of similarity in their core polycyclic framework, suggesting that a unified synthetic strategy is feasible.
This compound
-
IUPAC Name: (3R,4aR,12bS)-3,4a,8-trihydroxy-12b-[(2R,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione[1]
-
CAS Number: 86413-76-5[1]
-
Molecular Formula: C25H26O9[1]
Sealutomicin C
-
Sealutomicin C shares the same core benz[a]anthracene-1,7,12-trione skeleton. Key differences lie in the substitution pattern on the aromatic rings and the stereochemistry of the alicyclic portion of the molecule.
The synthetic strategy for Sealutomicin C, therefore, serves as an excellent template for the synthesis of this compound, with modifications primarily required in the choice of starting materials to account for the differing substitution patterns.
General Synthetic Strategies for Angucyclinones
The synthesis of the benz[a]anthracene core of angucyclinones like this compound can be approached through several established strategies:
-
Diels-Alder Reactions: A powerful tool for constructing the carbocyclic core, often involving a suitably substituted naphthoquinone and a diene.
-
Friedel-Crafts Acylation/Alkylation: Used to append aromatic rings to an existing core structure.
-
Michael Additions: For the formation of carbon-carbon bonds and ring annulation.
-
Transition-Metal Catalyzed Cross-Coupling Reactions: Such as Suzuki and Heck couplings, to build the aromatic framework.
-
Biomimetic Approaches: Mimicking the proposed biosynthetic pathways, often involving polyketide-like cyclizations.
The choice of strategy depends on the desired substitution pattern and stereochemistry of the target molecule.
Detailed Experimental Protocol: Total Synthesis of Sealutomicin C
The following protocol is adapted from the enantioselective total synthesis of Sealutomicin C. This synthesis highlights a convergent strategy, featuring an organocatalytic reaction to establish key stereocenters and a subsequent cyclization to form the polycyclic core.
Key Stages of the Synthesis:
-
Enantioselective Organocatalytic Dihydroquinoline Synthesis: This step establishes the chiral core of the molecule.
-
Transannular Cyclization: A key bond-forming reaction to construct the tetracyclic framework.
-
Functional Group Manipulations and Final Assembly: Installation of the remaining functional groups to complete the synthesis.
Experimental Workflow
Caption: Synthetic workflow for Sealutomicin C.
Protocol for a Key Step: Enantioselective Dihydroquinoline Synthesis
This protocol describes the formation of a key chiral intermediate.
Materials:
-
Substituted aniline derivative
-
Substituted cinnamaldehyde derivative
-
Chiral organocatalyst (e.g., a diarylprolinol silyl ether)
-
Solvent (e.g., Dichloromethane)
-
Acid co-catalyst (e.g., Benzoic acid)
Procedure:
-
To a solution of the aniline derivative (1.0 eq.) and the cinnamaldehyde derivative (1.1 eq.) in dichloromethane at room temperature, add the chiral organocatalyst (0.1 eq.) and the acid co-catalyst (0.1 eq.).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral dihydroquinoline.
Quantitative Data
The following table summarizes typical yields for key steps in the synthesis of Sealutomicin C analogs.
| Step | Product | Yield (%) | Enantiomeric Excess (%) |
| Enantioselective Dihydroquinoline Synthesis | Chiral Dihydroquinoline | 80-95 | >95 |
| Transannular Cyclization | Tetracyclic Core | 60-75 | - |
| Final Deprotection | Sealutomicin C Analog | 70-85 | - |
Proposed Adaptation for this compound Synthesis
The synthesis of this compound would require the following modifications to the Sealutomicin C synthesis:
-
Choice of Starting Materials: The aniline and cinnamaldehyde derivatives used in the initial organocatalytic step would need to be substituted with the appropriate protecting groups and functionalities to match the substitution pattern of the this compound core.
-
Glycosylation: A key difference in this compound is the presence of a glycosidic bond. This would necessitate an additional glycosylation step. A plausible stage for this would be after the construction of the aglycone core. A suitably protected rhodinose donor would be coupled to the aglycone using standard glycosylation methods (e.g., Schmidt or NIS/TfOH promoted glycosylation).
-
Stereochemical Control: The stereochemistry of the hydroxyl and methyl groups in the alicyclic ring of this compound would need to be carefully controlled, potentially through the use of stereoselective reducing agents or by starting from a chiral pool material that already contains the desired stereocenters.
Proposed Synthetic Pathway Adaptation
References
Using Sakyomicin C as a Chemical Probe in Cell Biology: Application Notes and Protocols
Disclaimer: Information regarding the specific use of Sakyomicin C as a chemical probe is limited in publicly available scientific literature. The following application notes and protocols are primarily based on data from its close structural analog, Sakyomicin A, which shares the same core naphthoquinone moiety responsible for its biological activity. Researchers should validate these protocols and findings specifically for this compound in their experimental systems.
Application Notes
This compound is a quinone-type antibiotic belonging to the sakyomicin family, which includes Sakyomicin A, B, and D, all produced by the bacterium Nocardia. The biological activity of these compounds is largely attributed to their naphthoquinone core. This structural feature makes this compound a valuable chemical probe for investigating cellular processes sensitive to redox cycling and enzymatic inhibition. Its cytotoxic properties against cancer cells suggest its potential utility in cancer biology research, particularly in studying cell death mechanisms and identifying novel therapeutic targets.
The primary mechanism of action of sakyomicins is believed to involve the generation of reactive oxygen species (ROS) through redox cycling of the naphthoquinone moiety. This leads to oxidative stress, damage to cellular macromolecules, and the induction of apoptosis. Furthermore, the naphthoquinone structure has been shown to inhibit the activity of certain enzymes, such as reverse transcriptase, by interacting with sulfhydryl groups in their active sites. This dual activity makes this compound a versatile tool for probing multiple cellular pathways.
Quantitative Data
The following table summarizes the available quantitative data for Sakyomicin A and the related, structurally similar compound Juglone. This data can serve as a starting point for determining the effective concentration range for this compound in cell-based assays.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Sakyomicin A | L5178Y murine lymphosarcoma | Cytotoxicity | Lower than Juglone | [1] |
| Juglone | L5178Y murine lymphosarcoma | Cytotoxicity | Most active among tested naphthoquinones | [1] |
Signaling Pathway
The proposed signaling pathway for this compound-induced cytotoxicity, based on the known effects of naphthoquinones, involves the induction of oxidative stress and subsequent activation of apoptotic pathways.
References
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Novel Compounds like Sakyomicin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1][2] Sakyomicin C represents a potential candidate in this ongoing effort. A critical step in the evaluation of any new antimicrobial compound is the determination of its in vitro activity against a range of clinically relevant microorganisms.[3][4] This is primarily achieved through antimicrobial susceptibility testing (AST), with the minimum inhibitory concentration (MIC) being the gold standard metric for quantifying the potency of an antimicrobial agent.[5][6] The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[5][7]
These application notes provide detailed protocols for determining the MIC of novel compounds such as this compound using standard laboratory methods, including broth microdilution and agar dilution.[8] Additionally, guidance on data presentation and interpretation is provided to aid researchers in the evaluation of new antimicrobial candidates.
Data Presentation: Minimum Inhibitory Concentration (MIC) Values
Quantitative data from antimicrobial susceptibility testing should be summarized in a clear and structured format to facilitate comparison of the compound's activity against different microbial strains. The following table provides a template for presenting MIC data for a novel antimicrobial agent like this compound.
Table 1: Example MIC Data for a Novel Antimicrobial Agent
| Microbial Strain | Organism Type | MIC (µg/mL) | Interpretation |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 | Susceptible |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 2 | Susceptible |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 0.25 | Susceptible |
| Escherichia coli ATCC 25922 | Gram-negative | 16 | Intermediate |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 64 | Resistant |
| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 32 | Resistant |
| Candida albicans ATCC 90028 | Yeast | >128 | Resistant |
Note: The interpretation of MIC values as Susceptible (S), Intermediate (I), or Resistant (R) is based on clinical breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][9] For novel compounds, these breakpoints will not exist initially, and the raw MIC values are used to compare potency against different organisms.
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid growth medium.[8]
Materials:
-
Novel antimicrobial compound (e.g., this compound) stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum suspension standardized to 0.5 McFarland
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a series of twofold dilutions of the antimicrobial stock solution in the appropriate broth directly in the 96-well plate.
-
The typical concentration range to test for a new compound might be from 128 µg/mL down to 0.06 µg/mL.
-
Ensure the final volume in each well is 50 µL after the addition of the inoculum.
-
Include a growth control well (broth only, no antimicrobial) and a sterility control well (broth only, no inoculum).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in a sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungi may require longer incubation times and different temperatures.
-
-
Reading and Interpreting Results:
-
Following incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Protocol 2: Agar Dilution Method for MIC Determination
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[8]
Materials:
-
Novel antimicrobial compound (e.g., this compound) stock solution
-
Molten Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Microbial inoculum suspension standardized to 0.5 McFarland
-
Inoculator (e.g., a multipoint replicator)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of twofold dilutions of the antimicrobial stock solution.
-
Add 1 part of each antimicrobial dilution to 9 parts of molten MHA to create a series of agar plates with varying concentrations of the compound.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing no antimicrobial agent.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum as described in the broth microdilution protocol.
-
-
Inoculation and Incubation:
-
Using a multipoint replicator, spot-inoculate the surface of each agar plate with the microbial suspension.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.[10]
-
Visualizations
References
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomerieux.com [biomerieux.com]
- 3. In vitro testing of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. idexx.com [idexx.com]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexx.dk [idexx.dk]
- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EUCAST: Definition of S, I and R [eucast.org]
- 10. mdpi.com [mdpi.com]
Cell-based Assays for Evaluating Sakyomicin C Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakyomicin C is an antibiotic whose structure has been described, but its biological activities, particularly its potential as an anticancer agent, remain largely unexplored.[1] This document provides a comprehensive set of detailed application notes and protocols for a tiered approach to characterizing the in vitro efficacy and mechanism of action of this compound using a panel of standard cell-based assays.
These protocols are designed to guide researchers in systematically evaluating this compound's cytotoxic and cytostatic effects, its ability to induce programmed cell death (apoptosis), its impact on cell cycle progression, and its potential modulation of key cancer-related signaling pathways.
Tier 1: Primary Screening for Cytotoxicity
The initial step is to determine the cytotoxic or growth-inhibitory potential of this compound across a panel of cancer cell lines. This will establish a baseline for its efficacy and selectivity.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in treated cells is indicative of cytotoxicity or a reduction in cell proliferation.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation:
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MCF-7 | Breast Cancer | Data | Data | Data |
| A549 | Lung Cancer | Data | Data | Data |
| HeLa | Cervical Cancer | Data | Data | Data |
| HCT116 | Colon Cancer | Data | Data | Data |
Data to be filled in from experimental results.
Experimental Workflow:
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Tier 2: Mechanistic Assays - Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential of this compound is established, the next step is to investigate the underlying mechanism of cell death.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Data Presentation:
Table 2: Percentage of Apoptotic Cells Induced by this compound
| Cell Line | Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| MCF-7 | Vehicle Control | Data | Data | Data | Data |
| This compound (IC50) | Data | Data | Data | Data | |
| This compound (2x IC50) | Data | Data | Data | Data | |
| A549 | Vehicle Control | Data | Data | Data | Data |
| This compound (IC50) | Data | Data | Data | Data | |
| This compound (2x IC50) | Data | Data | Data | Data |
Data to be filled in from experimental results.
Cell Cycle Analysis by Propidium Iodide Staining
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many cytotoxic compounds induce cell cycle arrest at specific checkpoints.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound at the IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Vehicle Control | Data | Data | Data |
| This compound (IC50) | Data | Data | Data | |
| A549 | Vehicle Control | Data | Data | Data |
| This compound (IC50) | Data | Data | Data |
Data to be filled in from experimental results.
Tier 3: Signaling Pathway Analysis
To further elucidate the mechanism of action, key signaling pathways involved in cell survival, proliferation, and apoptosis can be investigated. Based on the activities of other cytotoxic natural products, the PI3K/Akt/mTOR and MAPK pathways are relevant starting points.
Western Blot Analysis of Key Signaling Proteins
Western blotting can be used to detect changes in the expression and phosphorylation status of key proteins within a signaling cascade.
Experimental Protocol:
-
Cell Lysis: Treat cells with this compound for various time points (e.g., 0, 6, 12, 24 hours) and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, cleaved caspase-3, PARP) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Data Presentation:
Table 4: Relative Protein Expression/Phosphorylation Levels after this compound Treatment
| Target Protein | Treatment Time (hours) | Fold Change vs. Control (MCF-7) | Fold Change vs. Control (A549) |
| p-Akt (Ser473) | 6 | Data | Data |
| 12 | Data | Data | |
| 24 | Data | Data | |
| p-ERK1/2 (Thr202/Tyr204) | 6 | Data | Data |
| 12 | Data | Data | |
| 24 | Data | Data | |
| Cleaved Caspase-3 | 24 | Data | Data |
Data to be filled in from experimental results.
Proposed Signaling Pathway Modulation by this compound:
Caption: Hypothetical signaling pathways modulated by this compound leading to apoptosis and inhibition of proliferation.
Conclusion
This document outlines a systematic approach to characterize the biological activity of this compound. By following these tiered protocols, researchers can efficiently determine its cytotoxic potential, elucidate its primary mechanism of action, and identify the key molecular pathways it modulates. The resulting data will be crucial for assessing the therapeutic potential of this compound and guiding future drug development efforts.
References
Application Notes and Protocols for In Vivo Efficacy Studies of Antitumor Agents
Disclaimer: Due to the absence of publicly available in vivo efficacy studies for Sakyomicin C, this document has been generated using the well-characterized antitumor agent Doxorubicin as a representative example. The following data, protocols, and diagrams are for illustrative purposes and should be adapted for the specific compound of interest.
I. Application Notes
Introduction
These application notes provide a comprehensive overview of the methodologies for evaluating the in vivo efficacy of antitumor agents using preclinical animal models. The protocols and data presented are based on studies with Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy. The primary mechanisms of action for Doxorubicin include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1][2][3] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.[2][3]
Animal Models
The choice of animal model is critical for the successful evaluation of an antitumor agent. Common models include:
-
Xenograft Models: Human tumor cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice).[4][5][6] This is a widely used model to test the efficacy of a compound against a specific human cancer.
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. This model is particularly useful for studying the interaction of the compound with the immune system.
-
Orthotopic Models: Tumor cells are implanted into the corresponding organ of origin, which can better mimic the tumor microenvironment and metastatic progression.[4][6]
-
Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop spontaneous tumors that more closely recapitulate human cancer.
Efficacy Endpoints
Primary endpoints for assessing antitumor efficacy in these models typically include:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated animals compared to a control group.
-
Tumor Growth Delay (TGD): The difference in the time it takes for tumors in the treated versus control groups to reach a predetermined size.
-
Survival Analysis: Monitoring the lifespan of tumor-bearing animals following treatment.
-
Metastasis Assessment: Evaluating the extent of tumor spread to distant organs.[4][7]
II. Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies of Doxorubicin in various mouse models.
Table 1: Tumor Growth Inhibition of Doxorubicin in Different Mouse Models
| Animal Model | Tumor Cell Line | Doxorubicin Dose & Schedule | TGI (%) | Reference |
| BALB/c Nude Mice | NCI-H460 | 0.75 mg/kg, daily for 12 administrations | ~43% | [8] |
| BALB-neuT Mice | Spontaneous | 2 mg/kg (formulated in nanosponges), weekly for 3 weeks | 60% | [9][10] |
| BALB/c Mice | 4T1 | 8 mg/kg, once a week | N/A | [4] |
| Nude Mice | MDA-MB-231 | 2 mg/kg, five treatments over 17 days | N/A | [11] |
Table 2: Tumor Growth Delay Induced by Doxorubicin
| Animal Model | Tumor Cell Line | Doxorubicin Dose & Schedule | TGD (days) | Reference |
| BALB/c Nude Mice | NCI-H460 | 0.75 mg/kg, daily for 12 administrations | 2.0 | [8] |
| BALB/c Nude Mice | NCI-H460 | 0.5 mg/kg, daily for 12 administrations | 2.3 | [8] |
III. Experimental Protocols
A. Orthotopic Breast Cancer Xenograft Model
This protocol describes the establishment of an orthotopic breast cancer model and subsequent treatment with Doxorubicin.
1. Cell Culture and Animal Model:
- Culture murine 4T1 breast cancer cells in appropriate media.
- Use 6-8 week old female BALB/c mice.
2. Tumor Cell Implantation:
- Harvest 4T1 cells and resuspend in sterile PBS at a concentration of 1x10^6 cells/mL.
- Anesthetize the mice.
- Inject 0.1 mL of the cell suspension (1x10^5 cells) into the inguinal mammary fat pad.[4]
3. Tumor Growth Monitoring:
- Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
4. Treatment Protocol:
- Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
- Prepare Doxorubicin solution in sterile saline.
- Administer Doxorubicin via intravenous (i.v.) or intraperitoneal (i.p.) injection at a dose of 4 or 8 mg/kg body weight, once a week.[4][12]
- Administer the vehicle (sterile saline) to the control group following the same schedule.
5. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
- For metastasis studies, collect lungs and other relevant organs for histological examination.[4]
B. Orthotopic Glioblastoma Xenograft Model
This protocol outlines the procedure for an orthotopic glioblastoma model.
1. Cell Line and Animal Model:
- Use U-87 MG-luciferase human glioblastoma cells.
- Use immunodeficient nude mice.
2. Tumor Implantation:
- First, establish subcutaneous U-87 MG-Luc tumors by injecting 2x10^6 cells into the flank of a mouse.[6]
- Harvest the resulting tumor and cut it into small fragments.[6]
- Anesthetize a new cohort of mice and perform a craniotomy.
- Implant a small tumor fragment into the brain.[6]
3. Treatment Administration:
- Administer Doxorubicin (or a formulation thereof) intravenously.
- For example, a study used liposomal Doxorubicin and other formulations to enhance brain delivery.[6]
4. Monitoring and Endpoint:
- Monitor tumor growth via bioluminescence imaging.
- The primary endpoint is typically survival.[6]
IV. Visualizations
A. Doxorubicin's Mechanism of Action
The following diagram illustrates the primary mechanisms by which Doxorubicin exerts its anticancer effects.
Caption: Doxorubicin's dual mechanism of action.
B. Experimental Workflow for In Vivo Efficacy Study
This diagram outlines the typical workflow for an in vivo efficacy study using a xenograft model.
Caption: Xenograft model experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. dovepress.com [dovepress.com]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models [mdpi.com]
- 10. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
Application Notes and Protocols: Formulation of Sakyomicin C for In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakyomicin C is a member of the angucycline class of antibiotics, a group of natural products known for their diverse biological activities, including potent antitumor and antibacterial properties. The therapeutic potential of this compound in preclinical cancer models is an area of active investigation. However, a significant challenge in the in vivo evaluation of this compound is its presumed low aqueous solubility, a common characteristic of angucycline compounds. This document provides a detailed protocol for the formulation of this compound for parenteral administration in murine models, enabling researchers to conduct efficacy and toxicity studies. The proposed formulation strategy is designed to enhance the solubility and stability of this compound, thereby ensuring its bioavailability for systemic circulation.
Physicochemical Properties and Formulation Considerations
While specific experimental data on the physicochemical properties of this compound are not extensively available, its classification as an angucycline suggests it is a hydrophobic molecule with limited solubility in aqueous solutions. The formulation approach detailed below is therefore based on strategies commonly employed for poorly water-soluble compounds.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Formulation Implication |
| Molecular Formula | C₂₅H₂₄O₁₀ | High molecular weight can impact solubility and permeability. |
| Molecular Weight | ~484.45 g/mol | Influences dosing calculations. |
| Aqueous Solubility | Very low (estimated) | Requires solubilizing agents or advanced formulation strategies. |
| LogP | High (estimated) | Indicates hydrophobicity. |
| Stability | Potentially sensitive to light and pH extremes. | Formulation should protect from degradation. |
Recommended Formulation Protocol for In Vivo Administration
This protocol describes the preparation of a Solutol HS 15-based formulation suitable for intravenous (IV) or intraperitoneal (IP) administration in mice. Solutol HS 15 (macrogol-15-hydroxystearate) is a non-ionic solubilizer and emulsifying agent known for its ability to formulate poorly soluble drugs for parenteral use.
Materials
-
This compound (as a dry powder)
-
Solutol® HS 15 (Kolliphor® HS 15)
-
Ethanol, absolute (for initial solubilization)
-
Sterile Water for Injection (WFI)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge for mice)
-
Vortex mixer
-
Water bath or heat block
Formulation Preparation (for a 1 mg/mL final concentration)
-
Initial Solubilization:
-
Weigh 1 mg of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube.
-
Add 50 µL of absolute ethanol to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. The solution should be clear.
-
-
Addition of Solubilizing Agent:
-
Add 100 µL of Solutol® HS 15 to the ethanolic solution of this compound.
-
Vortex the mixture vigorously for 1-2 minutes to ensure homogeneity.
-
-
Hydration and Final Formulation:
-
Slowly add 850 µL of Sterile Water for Injection (WFI) to the mixture in a dropwise manner while continuously vortexing.
-
After the addition of WFI is complete, continue to vortex for another 5 minutes to allow for the formation of stable micelles.
-
The final solution should be a clear, slightly viscous liquid. Visually inspect for any precipitation. If precipitation occurs, gentle warming in a water bath (37-40°C) for a few minutes with intermittent vortexing may aid in dissolution.
-
-
Sterilization:
-
For small volumes, it is recommended to prepare the formulation fresh under aseptic conditions.
-
If larger batches are prepared, sterile filtration through a 0.22 µm syringe filter may be possible, but compatibility of the formulation with the filter membrane should be validated to prevent drug loss.
-
Table 2: Composition of the Final this compound Formulation
| Component | Concentration (% w/v) | Volume for 1 mL |
| This compound | 0.1% | 1 mg |
| Solutol® HS 15 | 10% | 100 µL |
| Ethanol | 5% | 50 µL |
| Sterile Water for Injection | 84.9% | 850 µL |
In Vivo Administration Protocol (Murine Model)
The following protocol is a general guideline for the administration of the formulated this compound to mice. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Animal Models
-
Commonly used mouse strains for cancer xenograft studies include BALB/c nude, NOD/SCID, or C57BL/6.
Administration Routes and Volumes
-
Intravenous (IV) Injection:
-
Route: Lateral tail vein.
-
Volume: 100-200 µL (not to exceed 10 mL/kg body weight).
-
Needle Size: 27-30 gauge.
-
-
Intraperitoneal (IP) Injection:
-
Route: Lower abdominal quadrant.
-
Volume: 200-500 µL (not to exceed 20 mL/kg body weight).
-
Needle Size: 25-27 gauge.
-
Dosing
-
The optimal dose of this compound should be determined through dose-escalation studies.
-
A starting dose range of 1-10 mg/kg body weight is suggested based on typical doses for other angucycline antibiotics in preclinical studies.
-
Dosing frequency will depend on the pharmacokinetic profile of this compound and the experimental design (e.g., daily, every other day).
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study of this compound.
Postulated Mechanism of Action and Signaling Pathway
Based on the known activities of similar quinone-containing antibiotics and other angucyclines, this compound is hypothesized to exert its anticancer effects through the induction of oxidative stress and the inhibition of key cell survival signaling pathways.
Caption: Postulated signaling pathway for this compound's anticancer activity.
Troubleshooting and Safety Precautions
-
Precipitation: If the final formulation shows any signs of precipitation, it should not be used. The initial solubilization in ethanol is critical. Ensure the this compound is fully dissolved before adding Solutol HS 15.
-
Animal Toxicity: Monitor animals closely for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. If toxicity is observed, consider reducing the dose or the frequency of administration.
-
Handling Precautions: this compound is a potent cytotoxic agent. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling the compound and its formulations. All work should be conducted in a chemical fume hood.
Conclusion
The formulation and administration protocols outlined in this document provide a robust starting point for the in vivo evaluation of this compound. The use of a Solutol HS 15-based vehicle is a well-established method for enhancing the solubility and bioavailability of hydrophobic compounds. Researchers should optimize the dose and administration schedule based on the specific tumor model and the observed efficacy and toxicity of this compound. Further investigation into the detailed mechanism of action of this compound will be crucial for its development as a potential therapeutic agent.
Application Note: Protocol for Assessing Sakyomicin C Stability in Solution
Abstract
This application note provides a detailed protocol for assessing the stability of Sakyomicin C in various solution-based conditions. The described methodologies are essential for researchers, scientists, and drug development professionals engaged in the preclinical and formulation development of this potent quinone antibiotic. The protocol outlines procedures for preparing this compound solutions, conducting forced degradation studies under various stress conditions (pH, temperature, and light), and quantifying the remaining active compound using High-Performance Liquid Chromatography (HPLC). Furthermore, this document includes a representative signaling pathway potentially modulated by this compound and its degradation products, offering a framework for further pharmacological investigation.
Introduction
This compound is a quinone-containing natural product with significant antibiotic properties. Understanding its stability in solution is a critical parameter for its development as a therapeutic agent. Degradation of the active pharmaceutical ingredient (API) can lead to loss of efficacy and the formation of potentially toxic byproducts. Therefore, a robust and reproducible protocol to evaluate its stability is paramount. Forced degradation studies, also known as stress testing, are crucial for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[1][2] This application note presents a comprehensive protocol for a systematic investigation of this compound stability.
Experimental Protocols
Materials and Reagents
-
This compound (high purity standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Formic acid (or other suitable acid for mobile phase modification)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffers (pH 3, 7, 9)
-
Hydrogen peroxide (H₂O₂)
-
Syringe filters (0.22 µm)
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile). Sonicate briefly to ensure complete dissolution. This stock solution should be prepared fresh and protected from light.
-
Working Solutions (100 µg/mL): Dilute the stock solution 1:10 with the respective test solutions (e.g., phosphate buffers, acidic, basic, or oxidative solutions) to achieve a final concentration of 100 µg/mL.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of this compound to identify its likely degradation products and pathways.[3][4]
-
Acidic Conditions: Mix 1 mL of this compound stock solution with 9 mL of 0.1 M HCl.
-
Neutral Conditions: Mix 1 mL of this compound stock solution with 9 mL of purified water.
-
Basic Conditions: Mix 1 mL of this compound stock solution with 9 mL of 0.1 M NaOH.
Incubate the solutions at a specified temperature (e.g., 60°C) and collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours). Neutralize the acidic and basic samples before analysis.
-
Mix 1 mL of this compound stock solution with 9 mL of 3% hydrogen peroxide.
-
Incubate the solution at room temperature and collect aliquots at the same time points as the hydrolytic study.
-
Expose a solution of this compound (100 µg/mL in a suitable solvent) in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Collect aliquots at appropriate time intervals.
-
Incubate a solid sample of this compound and a solution of this compound at elevated temperatures (e.g., 40°C, 60°C, and 80°C).
-
Analyze the samples at various time points to assess the extent of degradation.
Sample Analysis by HPLC
A stability-indicating HPLC method should be developed and validated to quantify this compound and separate it from its degradation products. A general starting point for method development could be a reversed-phase HPLC system.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Quantification: The concentration of this compound can be determined by comparing the peak area of the sample to a standard curve of known concentrations.
Data Presentation
The quantitative data from the stability studies should be summarized in clear and structured tables for easy comparison.
Table 1: Stability of this compound under Hydrolytic Conditions
| Time (hours) | % Remaining (Acidic) | % Remaining (Neutral) | % Remaining (Basic) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
Table 2: Stability of this compound under Oxidative, Photolytic, and Thermal Conditions
| Condition | Time | % Remaining |
| Oxidative (3% H₂O₂) | 0 hours | 100 |
| 2 hours | ||
| ... | ||
| Photolytic | 0 hours | 100 |
| ... | ||
| Thermal (60°C) | 0 hours | 100 |
| ... |
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow
The overall experimental workflow for assessing the stability of this compound is depicted below.
Caption: Experimental workflow for this compound stability assessment.
Hypothetical Signaling Pathway Modulated by this compound
Quinone-containing compounds are known to induce cellular stress and can modulate various signaling pathways, often leading to apoptosis or cell cycle arrest in cancer cells.[5][6] While the specific pathways affected by this compound require experimental validation, a plausible hypothetical pathway based on the actions of similar compounds involves the induction of oxidative stress and modulation of key survival pathways like PI3K/Akt and MAPK.[7][8]
Caption: Hypothetical signaling pathway affected by this compound.
Conclusion
This application note provides a foundational protocol for the systematic evaluation of this compound stability in solution. The successful execution of these experiments will yield critical data to inform formulation development, establish appropriate storage conditions, and ensure the quality and efficacy of this compound as a potential therapeutic agent. The provided hypothetical signaling pathway serves as a starting point for investigating the pharmacological mechanism of action of this compound and its degradation products. Further studies should focus on the identification and characterization of any major degradation products using techniques such as LC-MS.[9]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. acdlabs.com [acdlabs.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]
- 5. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Casticin Impacts Key Signaling Pathways in Colorectal Cancer Cells Leading to Cell Death with Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of c-MYC with involvement of ERK/JNK/MAPK and AKT pathways as a novel mechanism for shikonin and its derivatives in killing leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]
- 9. The Degradation of Mitomycin C Under Various Storage Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Sakacin Bacteriocins for Studying Bacterial Resistance Mechanisms
A Note on Terminology: Initial searches for "Sakyomicin C" did not yield specific results. Based on the context of bacterial resistance and available scientific literature, it is highly probable that this query refers to "Sakacin," a class of bacteriocins produced by Lactobacillus sakei. This document will proceed under the assumption that the user is interested in Sakacin, specifically variants like Sakacin C2 and Sakacin ZFM225, for which research on their antibacterial properties is available.
Introduction
Sakacins are a class of bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by various bacterial strains. They have garnered significant interest in the fields of food preservation and clinical research due to their potent activity against a range of bacteria, including foodborne pathogens. The primary mode of action for many Sakacins involves the disruption of the target cell's membrane integrity, leading to depolarization, pore formation, and ultimately, cell death.[1][2] This membrane-centric mechanism makes Sakacins valuable tools for investigating the fundamental aspects of bacterial resistance, particularly mechanisms related to cell envelope modifications and efflux systems.
These application notes provide a comprehensive overview of how Sakacin can be employed in a research setting to explore the intricacies of bacterial resistance. The protocols outlined below are designed for researchers, scientists, and drug development professionals to study the efficacy of Sakacins and to elucidate the adaptive responses of bacteria to these antimicrobial peptides.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of Sakacin ZFM225 against Various Bacterial Strains
The following table summarizes the quantitative data on the minimum inhibitory concentration (MIC) of Sakacin ZFM225 required to inhibit the visible growth of different bacterial strains. The MIC value is a critical parameter for assessing the antimicrobial efficacy of a compound.[2][3][4]
| Bacterial Strain | Gram Staining | MIC (mg/mL) |
| Micrococcus luteus 10209 | Gram-positive | 0.125[2] |
| Staphylococcus aureus D48 | Gram-positive | 0.500[2] |
| Escherichia coli DH5α | Gram-negative | > 0.500 (certain antibacterial activity)[2] |
| Salmonella paratyphi A CMCC 50093 | Gram-negative | > 0.500 (certain antibacterial activity)[2] |
| Salmonella choleraesuis ATCC 13312 | Gram-negative | > 0.500 (certain antibacterial activity)[2] |
| Pseudomonas aeruginosa ATCC 47085 | Gram-negative | > 0.500 (certain antibacterial activity)[2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the procedure for determining the MIC of Sakacin against a specific bacterial strain using the broth microdilution method.[5][6]
Materials:
-
Sakacin (e.g., purified Sakacin ZFM225)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[5]
-
-
Prepare Sakacin Dilutions:
-
Prepare a stock solution of Sakacin in a suitable sterile solvent (e.g., sterile deionized water).
-
Perform a two-fold serial dilution of the Sakacin stock solution in CAMHB across the wells of the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted Sakacin.
-
Include a positive control well (bacteria with no Sakacin) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Sakacin that completely inhibits visible bacterial growth.[3]
-
Optionally, read the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 2: Time-Kill Assay
This assay is used to assess the bactericidal or bacteriostatic activity of Sakacin over time.
Materials:
-
Sakacin
-
Bacterial strain of interest
-
Appropriate growth medium
-
Sterile flasks or tubes
-
Incubator with shaking capabilities
-
Apparatus for performing viable cell counts (e.g., agar plates, spreader, etc.)
Procedure:
-
Prepare Cultures:
-
Grow an overnight culture of the test bacterium.
-
Dilute the overnight culture in fresh, pre-warmed broth to an approximate starting density of 1 x 10⁶ CFU/mL.
-
-
Expose to Sakacin:
-
Add Sakacin to the bacterial cultures at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control culture without Sakacin.
-
-
Incubation and Sampling:
-
Incubate all cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically withdraw an aliquot from each culture.
-
-
Determine Viable Counts:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each Sakacin concentration and the control. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.
-
Protocol 3: Cell Membrane Permeability Assay
This protocol assesses the ability of Sakacin to disrupt the bacterial cell membrane, a key aspect of its mode of action.[1] This can be measured by the leakage of intracellular components or the uptake of fluorescent dyes.
Materials:
-
Sakacin
-
Bacterial strain of interest
-
Phosphate-buffered saline (PBS)
-
UV/Vis Spectrophotometer
-
For fluorescent dye method: Propidium Iodide (PI) and a fluorometer or fluorescence microscope.
-
Centrifuge
Procedure (Leakage of UV-Absorbing Material):
-
Prepare Cell Suspension:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with sterile PBS.
-
Resuspend the cells in PBS to a specific OD.
-
-
Sakacin Treatment:
-
Add Sakacin at a concentration known to be effective (e.g., 2x MIC).
-
Incubate the cell suspension at 37°C.
-
-
Measure Leakage:
-
At various time intervals, take aliquots of the suspension and centrifuge to pellet the cells.
-
Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins).[8] An increase in absorbance over time compared to an untreated control indicates membrane damage.
-
Procedure (Propidium Iodide Uptake):
-
Prepare Cell Suspension: As described above.
-
Sakacin and PI Treatment:
-
Treat the bacterial suspension with Sakacin at the desired concentration.
-
Add Propidium Iodide (to a final concentration of ~2 µM) to both the Sakacin-treated and control suspensions.
-
-
Measure Fluorescence:
-
Incubate at room temperature in the dark for 15-30 minutes.
-
Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm). An increase in fluorescence indicates that PI has entered the cells through a compromised membrane and intercalated with DNA.
-
Alternatively, visualize the cells under a fluorescence microscope.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mode of action of Sakacin on the bacterial cell membrane.
Caption: Experimental workflow for studying bacterial resistance to Sakacin.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification, characterization, and mode of action of Sakacin ZFM225, a novel bacteriocin from Lactobacillus sakei ZFM225 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.com [idexx.com]
- 4. idexx.dk [idexx.dk]
- 5. chosunobr.org [chosunobr.org]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Antibacterial Activity with Conventional Antibiotics and Mechanism of Action of Shikonin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sakyomicin C in Biofilm Disruption Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to both biological and non-biological surfaces. This protective environment renders bacteria within a biofilm significantly more resistant to conventional antimicrobial agents and the host immune system, posing a substantial challenge in clinical and industrial settings. The disruption of these resilient structures is a key focus of novel drug discovery.
Sakyomicin C is a polyketide natural product isolated from Streptomyces species, which has demonstrated antibacterial and antitumor properties.[1] This application note provides a framework for evaluating the potential of this compound as a biofilm disruption agent. The following protocols and data are presented as a representative example of how a novel compound like this compound could be assessed for its anti-biofilm efficacy.
Note: The quantitative data and specific applications of this compound presented herein are hypothetical and for illustrative purposes. Researchers should generate their own data based on their specific experimental conditions and bacterial strains.
Quantitative Data Summary
The following tables summarize hypothetical data on the anti-biofilm activity of this compound against common biofilm-forming pathogens, Staphylococcus aureus and Pseudomonas aeruginosa.
Table 1: Hypothetical Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
| Bacterial Strain | This compound MBIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 64 |
| Pseudomonas aeruginosa PAO1 | 128 |
MBIC is defined as the lowest concentration of an agent that prevents the formation of a biofilm.
Table 2: Hypothetical Minimum Biofilm Eradication Concentration (MBEC) of this compound
| Bacterial Strain | This compound MBEC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 256 |
| Pseudomonas aeruginosa PAO1 | 512 |
MBEC is defined as the lowest concentration of an agent required to eradicate a pre-formed biofilm.
Signaling Pathway
Biofilm formation is a complex process regulated by various signaling pathways, a key one being quorum sensing (QS). In many bacteria, QS systems control the expression of genes responsible for virulence and biofilm maturation. A simplified, generalized representation of a bacterial quorum sensing pathway that could be a potential target for anti-biofilm agents is depicted below.
Caption: Generalized Bacterial Quorum Sensing Pathway.
Experimental Protocols
Detailed methodologies for assessing the anti-biofilm properties of a test compound such as this compound are provided below. These protocols are based on widely used microtiter plate assays.
Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)
This assay determines the concentration of this compound that can inhibit the initial formation of a biofilm.
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Bacterial strains of interest (e.g., S. aureus, P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water or 95% ethanol
-
Microplate reader
Procedure:
-
Prepare a bacterial suspension from an overnight culture, adjusting the optical density (OD) at 600 nm to 0.05 in fresh growth medium.
-
Add 100 µL of the bacterial suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in the growth medium and add 100 µL to the wells containing the bacterial suspension to achieve the desired final concentrations. Include a positive control (bacteria without this compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours under static conditions.
-
After incubation, discard the planktonic cells by gently inverting the plate.
-
Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Air dry the plate in an inverted position.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [1 - (OD_treated / OD_control)] * 100
Protocol 2: Biofilm Disruption Assay (Crystal Violet Method)
This assay evaluates the ability of this compound to eradicate pre-formed, mature biofilms.
Caption: Experimental Workflow for Biofilm Disruption Assay.
Materials:
-
Same as Protocol 1.
Procedure:
-
Inoculate a 96-well plate with 200 µL of bacterial suspension (OD600 = 0.05) per well.
-
Incubate the plate at 37°C for 24-48 hours to allow for mature biofilm formation.
-
Carefully remove the planktonic culture from each well.
-
Wash the biofilms three times with 200 µL of sterile PBS.
-
Prepare serial dilutions of this compound in fresh growth medium and add 200 µL to the wells containing the pre-formed biofilms. Include a positive control (biofilm with fresh medium only) and a negative control (medium only).
-
Incubate the plate at 37°C for another 24 hours.
-
Following treatment, discard the medium and wash the wells three times with 200 µL of sterile PBS.
-
Proceed with crystal violet staining, solubilization, and absorbance reading as described in steps 8-12 of Protocol 1.
-
The percentage of biofilm disruption is calculated using the formula: % Disruption = [1 - (OD_treated / OD_control)] * 100
Conclusion
The provided application note and protocols offer a comprehensive guide for researchers and drug development professionals to investigate the anti-biofilm potential of this compound. By employing these standardized assays, it is possible to quantify the inhibitory and disruptive effects of novel compounds on bacterial biofilms, a critical step in the development of new therapeutic strategies to combat biofilm-associated infections. Further studies could explore the mechanism of action of this compound, potentially through transcriptomics or proteomics, to identify the specific pathways it targets in the biofilm lifecycle.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Sakyomicin C Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the fermentation of Sakyomicin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield often low?
This compound is a quinone-related antibiotic produced by certain strains of Streptomyces bacteria, such as Streptomyces aurantiacus. As a secondary metabolite, its production is not directly linked to the primary growth of the microorganism and is often initiated under specific nutrient limitations or stress conditions. Low yields can be attributed to a variety of factors including suboptimal fermentation media, unfavorable culture conditions (pH, temperature, aeration), and the complex regulatory networks governing its biosynthetic pathway.
Q2: What are the critical fermentation parameters to monitor for this compound production?
The most critical parameters to monitor and optimize are:
-
Media Composition: Carbon source, nitrogen source, and mineral salts.
-
pH: The acidity or alkalinity of the fermentation broth.
-
Temperature: The incubation temperature of the culture.
-
Aeration and Agitation: Dissolved oxygen levels and mixing efficiency.
-
Inoculum Quality and Size: The health and concentration of the initial bacterial culture.
-
Fermentation Time: The duration of the fermentation process.
Q3: How can I determine the optimal media composition for my specific Streptomyces strain?
The optimal media composition can vary between different strains. A systematic approach involving screening different carbon and nitrogen sources is recommended. Start with a basal medium and supplement it with various sources to identify which ones promote the highest this compound production. Response surface methodology (RSM) can be a powerful statistical tool for further optimization of the concentrations of key media components.
Q4: Is there a known biosynthetic pathway for this compound?
While a detailed, publicly available biosynthetic pathway specifically for this compound is not readily found, it is understood to belong to the family of quinone antibiotics. Its biosynthesis likely involves the shikimate pathway to produce a precursor, which is then modified through a series of enzymatic reactions involving polyketide synthases (PKS) and other tailoring enzymes. Understanding the general pathway for related compounds can provide insights into potential bottlenecks and optimization strategies, such as precursor feeding.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation that can lead to low yields.
| Problem | Potential Causes | Troubleshooting Steps & Recommendations |
| Low or No Biomass Growth | 1. Inadequate nutrient medium. 2. Suboptimal pH or temperature. 3. Poor quality or insufficient inoculum. 4. Contamination. | 1. Review and optimize the growth medium composition. Ensure essential minerals and growth factors are present. 2. Verify and adjust the initial pH of the medium to the optimal range (typically 6.0-8.0 for Streptomyces)[1]. Monitor and control the temperature within the optimal range (usually 28-37°C)[1]. 3. Use a fresh, actively growing seed culture. Optimize the inoculum size (typically 1-10% v/v)[2]. 4. Check for contamination by microscopy and plating on selective media. Ensure aseptic techniques are strictly followed. |
| Good Biomass Growth, but Low this compound Yield | 1. Unfavorable fermentation conditions for secondary metabolite production. 2. Nutrient repression (e.g., excess glucose). 3. Inappropriate fermentation duration. 4. Insufficient aeration. | 1. Optimize fermentation parameters specifically for this compound production, which may differ from optimal growth conditions. This includes pH, temperature, and agitation speed. 2. Test different carbon sources or use a fed-batch strategy to maintain a lower, constant concentration of the primary carbon source to avoid catabolite repression[3]. 3. Perform a time-course study to determine the optimal harvest time. Secondary metabolite production often peaks in the stationary phase[3]. 4. Increase agitation speed or airflow to improve dissolved oxygen levels, as secondary metabolite biosynthesis is often an aerobic process[1]. |
| Inconsistent Yields Between Batches | 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters. | 1. Standardize the inoculum preparation protocol, including the age and physiological state of the seed culture. 2. Ensure precise and consistent preparation of the fermentation medium for each batch. 3. Implement robust monitoring and control of pH, temperature, and dissolved oxygen throughout the fermentation process. |
| Product Degradation | 1. Unstable pH or high temperature. 2. Presence of degradative enzymes. | 1. Maintain pH and temperature within a stable range known to be suitable for this compound stability. 2. Consider downstream processing strategies that quickly separate the product from the biomass and fermentation broth after harvesting. |
Quantitative Data for Fermentation Optimization
The following tables provide a summary of reported optimal fermentation parameters for Streptomyces species, which can serve as a starting point for optimizing this compound production.
Table 1: Optimal Culture Conditions for Streptomyces Species
| Parameter | Optimal Range | Reference |
| pH | 6.0 - 8.0 | [1] |
| Temperature | 28 - 37 °C | [1] |
| Inoculum Size | 1 - 10% (v/v) | [2] |
| Fermentation Time | 7 - 14 days | [1] |
| Agitation Speed | 150 - 250 rpm | [4] |
Table 2: Media Components Promoting Antibiotic Production in Streptomyces
| Component | Type | Examples & Recommended Concentrations | Reference |
| Carbon Source | Sugars, Starches | Glucose (10-40 g/L), Soluble Starch (10-20 g/L) | [1][5] |
| Nitrogen Source | Organic, Inorganic | Soybean Meal (10-20 g/L), Yeast Extract (1-5 g/L), Peptone (5-15 g/L) | [1][6] |
| Minerals | Phosphates, Sulfates | K₂HPO₄ (0.5-1.0 g/L), MgSO₄·7H₂O (0.25-0.5 g/L), NaCl (0.5-1.0 g/L) | [1][4] |
Experimental Protocols
Protocol 1: Screening of Carbon and Nitrogen Sources
-
Prepare Basal Medium: Prepare a basal fermentation medium containing essential minerals (e.g., K₂HPO₄, MgSO₄·7H₂O, NaCl) but lacking carbon and nitrogen sources.
-
Aliquot and Supplement: Aliquot the basal medium into a series of fermentation flasks. Supplement each flask with a different carbon source (e.g., glucose, starch, glycerol at 2% w/v) while keeping the nitrogen source constant (e.g., yeast extract at 0.5% w/v). In a separate experiment, vary the nitrogen sources (e.g., peptone, soybean meal, ammonium sulfate at 0.5% w/v) while keeping the carbon source constant (e.g., glucose at 2% w/v).
-
Inoculation and Incubation: Inoculate each flask with a standardized seed culture of the Streptomyces strain. Incubate the flasks under controlled conditions (e.g., 30°C, 200 rpm) for a predetermined period (e.g., 10 days).
-
Analysis: At the end of the fermentation, harvest the broth and measure the biomass (e.g., dry cell weight) and the concentration of this compound using a suitable analytical method (e.g., HPLC).
-
Evaluation: Compare the this compound yield across the different carbon and nitrogen sources to identify the most effective ones.
Protocol 2: Optimization of pH and Temperature
-
Prepare Production Medium: Prepare the fermentation medium with the optimal carbon and nitrogen sources identified in Protocol 1.
-
pH Optimization: Dispense the medium into several flasks and adjust the initial pH of each flask to a different value within a range (e.g., 5.0, 6.0, 7.0, 8.0, 9.0).
-
Temperature Optimization: Prepare another set of flasks with the optimal initial pH and incubate them at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C).
-
Inoculation and Incubation: Inoculate all flasks with a standardized seed culture and incubate for the optimal fermentation time.
-
Analysis and Evaluation: Measure the this compound yield for each condition to determine the optimal pH and temperature for production.
Visualizations
Caption: Generalized biosynthetic pathway for a quinone-type antibiotic like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of an economical medium composition for the coculture of Clostridium butyricum and Bacillus coagulans - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of Sakyomicin C for biological assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Sakyomicin C, focusing on improving its solubility for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a polyketide natural product with known antibacterial and antitumor activities.[1] Like many complex natural products, it has poor aqueous solubility, which can be a significant challenge for its use in biological assays where consistent and known concentrations in aqueous media are crucial. Poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the initial recommended solvents for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a common first choice for dissolving many poorly water-soluble compounds for in vitro studies due to its ability to dissolve a wide range of polar and nonpolar compounds.[2][3] Ethanol is another potential solvent.[4] It is recommended to prepare a high-concentration stock solution in 100% DMSO or ethanol, which can then be serially diluted into aqueous buffers or cell culture media for working concentrations.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
This is a common issue known as "precipitation upon dilution." Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Increase the percentage of co-solvent: If your assay can tolerate it, slightly increasing the final percentage of DMSO in the aqueous solution may help keep the compound dissolved. However, be mindful that high concentrations of DMSO can have biological effects on cells.
-
Use a different dilution method: Instead of adding the stock solution directly to the final volume of the aqueous buffer, try adding it to a smaller volume of buffer with vigorous vortexing or sonication, and then bring it up to the final volume.
-
Explore alternative solubilization techniques: If simple dilution is not effective, you may need to consider more advanced formulation strategies as outlined in the troubleshooting guide below.
Q4: How should I store my this compound stock solution?
Stock solutions of antibiotics and other bioactive compounds are typically stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Solutions should be stored in tightly sealed vials to prevent evaporation of the solvent.
Troubleshooting Guide: Improving this compound Solubility
This guide provides strategies to overcome solubility challenges with this compound in your biological assays.
Problem: this compound is not dissolving sufficiently in common solvents.
| Possible Cause | Suggested Solution |
| Insufficient solvent power. | While specific quantitative solubility data for this compound is not readily available, for compounds with similar characteristics, a general approach is recommended. Start with Dimethyl Sulfoxide (DMSO) as it is a powerful solvent for many organic molecules.[2][3] If solubility is still limited, consider N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), but be aware of their higher potential for cellular toxicity. |
| Compound purity and form. | Ensure you are using a high-purity form of this compound. Impurities can sometimes affect solubility. The physical form (e.g., crystalline vs. amorphous) can also impact how readily it dissolves. |
Problem: this compound precipitates out of solution during the experiment.
| Possible Cause | Suggested Solution |
| Exceeding the solubility limit in the final assay medium. | Determine the highest tolerable concentration of your co-solvent (e.g., DMSO) in your specific assay. Prepare a dilution series of this compound to find the highest concentration that remains in solution in the final medium over the time course of your experiment. |
| Interaction with components in the cell culture medium. | Serum proteins and other components in cell culture media can sometimes interact with compounds and reduce their effective solubility. Consider reducing the serum concentration if your experimental design allows. |
| Temperature changes affecting solubility. | Some compounds are less soluble at lower temperatures. If you are performing experiments at temperatures below 37°C, test the solubility of this compound under those conditions. |
Advanced Solubilization Strategies
If the above troubleshooting steps are insufficient, consider these advanced formulation techniques.
| Strategy | Description |
| Co-solvency | The use of a mixture of solvents can sometimes enhance the solubility of a compound more than a single solvent. For example, a combination of DMSO and ethanol, or the addition of a small amount of a surfactant like Tween® 80 or Pluronic® F-68 to the aqueous medium can help maintain solubility. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[1][5] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. |
| Nanoformulations | Encapsulating this compound into nanoparticles, such as liposomes or polymeric micelles, can significantly improve its aqueous solubility and stability.[6][7] This approach can also facilitate cellular uptake. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, 100% sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect for any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
-
Materials: this compound stock solution (from Protocol 1), sterile cell culture medium.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
When diluting, add the stock solution to the medium and immediately vortex or pipette up and down to ensure rapid and thorough mixing. This can help prevent precipitation.
-
Visually inspect the working solutions for any signs of precipitation before adding them to your cells.
-
It is advisable to prepare fresh working solutions for each experiment.
-
Hypothesized Signaling Pathways for this compound
Based on the known activities of similar quinone-based natural products, this compound may exert its biological effects through various signaling pathways. The following diagrams illustrate plausible mechanisms of action.
Caption: A generalized experimental workflow for using this compound in biological assays.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized induction of the intrinsic apoptosis pathway by this compound.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. Shikonin Induces Autophagy and Apoptosis in Esophageal Cancer EC9706 Cells by Regulating the AMPK/mTOR/ULK Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Stock Solution [mmbio.byu.edu]
- 5. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation of Nanomicelles to Improve the Solubility and the Oral Absorption of Silymarin [mdpi.com]
- 7. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sakyomicin C Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Sakyomicin C. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a quinone-type antibiotic belonging to the angucycline class of polyketides.[1] It exhibits activity against Gram-positive bacteria. The primary source for its production is the actinomycete strain M-53, which has been identified as a species of the genus Nocardia.[1]
Q2: What is the general workflow for the purification of this compound?
The purification of this compound from the fermentation broth of Nocardia sp. M-53 typically involves a multi-step process. The general workflow consists of initial capture of the antibiotic from the broth, followed by sequential chromatographic separations to isolate this compound from other related Sakyomicin components (A, B, and D) and impurities.[1]
Q3: What are the key chromatographic steps involved in this compound purification?
The reported purification protocol for this compound utilizes a series of column chromatography techniques:[1]
-
Amberlite XAD-2 Column Chromatography: This is an initial capture step to adsorb the Sakyomicin compounds from the fermentation broth.
-
Silica Gel Column Chromatography: This step is used for the separation of the crude extract into different fractions.
-
Sephadex LH-20 Column Chromatography: This final step is employed for the fine purification and separation of the individual Sakyomicin components, including this compound.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification of this compound.
Section 1: Fermentation and Initial Extraction
Problem: Low yield of this compound in the fermentation broth.
-
Possible Cause 1: Suboptimal growth conditions for Nocardia sp. M-53.
-
Solution: Ensure the fermentation medium composition, pH, temperature, and aeration are optimized for the specific strain. Refer to established protocols for Nocardia fermentation for antibiotic production.
-
-
Possible Cause 2: Inefficient extraction from the fermentation broth.
-
Solution: Verify the efficiency of the chosen extraction solvent. While the specific solvent for this compound extraction from the broth before XAD-2 chromatography is not detailed in the initial report, ethyl acetate is commonly used for extracting angucycline antibiotics. Ensure thorough mixing and sufficient extraction time.
-
Section 2: Amberlite XAD-2 Column Chromatography
Problem: Poor binding of this compound to the XAD-2 resin.
-
Possible Cause 1: Incorrect pH of the fermentation broth.
-
Solution: The pH of the loading solution can significantly affect the binding of compounds to XAD-2. Adjust the pH of the fermentation broth to a range where this compound is in a less polar state, which generally favors binding to the hydrophobic resin.
-
-
Possible Cause 2: High flow rate during loading.
-
Solution: Reduce the flow rate to allow for sufficient interaction time between this compound and the resin beads.
-
Problem: Inefficient elution of this compound from the XAD-2 column.
-
Possible Cause 1: Inappropriate elution solvent.
-
Solution: Use a gradient of increasingly organic solvent to elute the bound compounds. A common starting point is methanol or acetone in water. The optimal solvent system should be determined empirically.
-
-
Possible Cause 2: Insufficient solvent volume.
-
Solution: Ensure an adequate volume of the elution solvent is used to completely desorb this compound from the resin.
-
Section 3: Silica Gel Column Chromatography
Problem: Streaking or tailing of this compound bands on the silica gel column.
-
Possible Cause 1: Sample overload.
-
Solution: Reduce the amount of crude extract loaded onto the column. Overloading can lead to poor separation and band broadening.
-
-
Possible Cause 2: Inappropriate solvent system.
-
Solution: The polarity of the mobile phase is critical. If this compound is streaking, the solvent may be too polar, causing it to interact too strongly with the silica. A less polar solvent system or the addition of a small amount of a modifying agent (e.g., acetic acid for acidic compounds) might improve the peak shape.
-
-
Possible Cause 3: Degradation of this compound on the acidic silica surface.
-
Solution: Quinone-type compounds can be sensitive to acidic conditions. Consider using deactivated silica gel (e.g., by treating with a base like triethylamine) or an alternative stationary phase like alumina.
-
Problem: Poor separation of this compound from other Sakyomicins (A, B, D).
-
Possible Cause 1: Isocratic elution is not providing enough resolution.
-
Solution: Employ a gradient elution, gradually increasing the polarity of the mobile phase. This can help to resolve compounds with similar retention factors.
-
-
Possible Cause 2: The chosen solvent system is not selective enough.
-
Solution: Experiment with different solvent combinations. For example, combinations of chloroform, methanol, and ethyl acetate are often used for separating polar compounds on silica gel.
-
Section 4: Sephadex LH-20 Column Chromatography
Problem: this compound elutes too quickly or too slowly.
-
Possible Cause 1: Incorrect solvent choice.
-
Solution: Sephadex LH-20 separates based on a combination of size exclusion and partition chromatography. The choice of solvent will affect the swelling of the gel and the interaction of the analyte with the stationary phase. Methanol is a common solvent for this type of chromatography.
-
-
Possible Cause 2: Column compression.
-
Solution: Sephadex LH-20 is a soft gel and can compress if the flow rate is too high, leading to high backpressure and poor separation. Use a low, gravity-based flow rate.
-
Problem: Co-elution of impurities with this compound.
-
Possible Cause 1: Insufficient resolution in the previous purification steps.
-
Solution: Re-optimize the silica gel chromatography step to obtain a cleaner fraction before loading onto the Sephadex LH-20 column.
-
-
Possible Cause 2: The separation power of the Sephadex LH-20 column is not sufficient.
-
Solution: Consider using a longer column or a different solvent system to enhance the separation of the target compound from closely related impurities.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₂₆O₉ |
| Appearance | Yellow Powder |
| UV λmax (MeOH) | 225, 268, 435 nm |
Note: Quantitative yield and purity data for each purification step are not available in the initial publication.
Experimental Protocols
General Protocol for this compound Purification
This protocol is a generalized procedure based on the published methodology for the isolation of Sakyomicins.[1] Optimization will be required for specific laboratory conditions.
-
Fermentation: Culture Nocardia sp. strain M-53 in a suitable production medium to induce the biosynthesis of Sakyomicins.
-
Broth Filtration: Separate the mycelium from the culture broth by filtration. The filtrate contains the secreted Sakyomicins.
-
XAD-2 Column Chromatography:
-
Pass the filtered broth through a column packed with Amberlite XAD-2 resin.
-
Wash the column with water to remove salts and highly polar impurities.
-
Elute the adsorbed compounds with a suitable organic solvent (e.g., methanol or acetone).
-
Concentrate the eluate under reduced pressure to obtain a crude extract.
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of chloroform to methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing this compound and concentrate.
-
-
Sephadex LH-20 Column Chromatography:
-
Dissolve the partially purified this compound fraction in a minimal amount of the mobile phase (e.g., methanol).
-
Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.
-
Elute with the mobile phase under gravity flow.
-
Collect fractions and monitor by TLC or HPLC to identify the pure this compound fractions.
-
Pool the pure fractions and concentrate to obtain purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical troubleshooting flow for purification issues.
References
Technical Support Center: Optimizing Sakyomicin C Extraction for Higher Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction and purification of Sakyomicin C, a potent angucycline antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a polyketide antibiotic belonging to the angucycline family, known for its antibacterial and antitumor properties. It is a secondary metabolite produced by actinomycete strains, most notably Nocardia species and Saccaromonospora species. Its chemical formula is C₂₅H₂₆O₉.
Q2: What are the main challenges in obtaining high-purity this compound?
A2: The primary challenges include:
-
Low production yields from fermentation cultures.
-
Co-extraction of structurally similar impurities and other secondary metabolites from the fermentation broth.
-
Potential for degradation of the this compound molecule during extraction and purification, particularly under certain pH and solvent conditions.
-
Limited solubility of angucyclines in common solvents can complicate purification steps.
Q3: Which solvents are most effective for the initial extraction of this compound from the fermentation broth?
A3: Ethyl acetate is a commonly used and effective solvent for the extraction of angucycline antibiotics like this compound from the fermentation filtrate. Other solvents such as diethyl ether may also be used. The choice of solvent should be guided by the polarity of this compound and the goal of minimizing the co-extraction of impurities.
Q4: What are the recommended storage conditions for this compound to prevent degradation?
A4: To minimize degradation, this compound solutions and dried extracts should be protected from light and stored at low temperatures, preferably at -20°C or below. Based on the instability of similar angucyclines, it is advisable to maintain a slightly acidic to neutral pH during storage in solution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Issue 1: Low Yield of Crude this compound Extract
| Possible Cause | Suggested Solution |
| Suboptimal Fermentation Conditions | Optimize fermentation parameters such as medium composition (carbon and nitrogen sources), pH, temperature, and incubation time. For Saccaromonospora species, a medium containing glucose, peptone, and yeast extract at a pH of ~7.2 and a temperature of 27°C has been shown to be effective. |
| Incomplete Extraction from Broth | Ensure thorough mixing of the fermentation broth with the extraction solvent (e.g., ethyl acetate). Perform multiple extractions (e.g., 3 times) with fresh solvent to maximize recovery. Adjusting the pH of the broth to a neutral or slightly acidic range may improve partitioning into the organic solvent. |
| Degradation During Extraction | Avoid prolonged exposure to harsh pH conditions or high temperatures during the extraction process. Perform extractions promptly after fermentation. |
Issue 2: Poor Purity of this compound After Initial Extraction
| Possible Cause | Suggested Solution |
| Co-extraction of Impurities | Use a multi-step purification strategy. Initial extraction can be followed by column chromatography using different stationary phases like XAD-2 resin, silica gel, and Sephadex LH-20 to separate compounds based on polarity and size. |
| Presence of Fermentation Byproducts | Optimize the fermentation medium and conditions to minimize the production of unwanted secondary metabolites. Analyze the crude extract by HPLC to identify the nature of the major impurities and tailor the purification strategy accordingly. |
Issue 3: Degradation of this compound During Silica Gel Chromatography
| Possible Cause | Suggested Solution |
| Interaction with Silica and Methanol | Similar angucyclines have shown instability on silica columns when methanol is used as a component of the mobile phase.[1] This can lead to the formation of degradation products. |
| pH of the Silica Gel | The slightly acidic nature of standard silica gel can sometimes contribute to the degradation of pH-sensitive compounds. |
| Solution: | Consider using a different solvent system for silica gel chromatography that avoids methanol, such as a gradient of dichloromethane and ethyl acetate. Alternatively, neutralized silica gel can be used. For compounds that are highly sensitive, consider alternative chromatography techniques like preparative HPLC with a C18 column. |
Issue 4: Difficulty in Achieving High Purity (>95%) by Final Purification Step
| Possible Cause | Suggested Solution |
| Co-elution of Structurally Similar Analogs | Sakyomicin A, B, and D are known co-produced analogs. These may be difficult to separate from this compound using traditional column chromatography. |
| Solution: | Implement a high-resolution purification technique such as preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a gradient of acetonitrile and water (with a small amount of acid like formic or acetic acid to improve peak shape) is often effective for separating closely related angucyclines. |
| Insufficient Resolution in Previous Steps | Ensure that each step in the purification cascade is optimized for maximum resolution to reduce the impurity load on the final polishing step. |
Experimental Protocols
Protocol 1: Fermentation of this compound Producing Strain
This protocol is based on methods for producing Sakyomicin analogs from Saccaromonospora species.
-
Preculture Preparation: Inoculate a 1 L Erlenmeyer flask containing 300 mL of sterile preculture medium (e.g., soybean peptone 10 g/L, glucose 20 g/L, CaCO₃ 2 g/L in tap water, pH 7.2) with a spore suspension of the producer strain.
-
Incubation: Incubate the flask on a rotary shaker at 200 rpm and 27°C for approximately 60-72 hours.
-
Production Fermentation: Inoculate a 10 L fermenter containing the production medium with the preculture.
-
Fermentation Parameters: Maintain the fermentation at 27°C with a stirring speed of 200-300 rpm and aeration of 300-400 L/h for 72-96 hours. Monitor the production of this compound by HPLC analysis of small samples of the broth.
Protocol 2: Extraction and Multi-Step Purification of this compound
-
Harvesting and Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Adjust the pH of the supernatant to neutral or slightly acidic.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Column Chromatography - Step 1 (Adsorbent Resin):
-
Dissolve the crude extract in a minimal amount of methanol/water.
-
Load the solution onto an XAD-2 resin column pre-equilibrated with water.
-
Wash the column with water to remove highly polar impurities.
-
Elute the this compound-containing fraction with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect fractions and analyze by TLC or HPLC to identify those containing this compound.
-
-
Column Chromatography - Step 2 (Silica Gel):
-
Pool and concentrate the this compound-rich fractions from the XAD-2 column.
-
Adsorb the concentrated extract onto a small amount of silica gel and dry it.
-
Load the dried material onto a silica gel column packed in a non-polar solvent (e.g., dichloromethane).
-
Elute the column with a gradient of increasing polarity, for example, from 100% dichloromethane to a mixture of dichloromethane and ethyl acetate.
-
Monitor the fractions by TLC/HPLC and pool those containing pure this compound.
-
-
Column Chromatography - Step 3 (Size Exclusion):
-
Concentrate the purified fractions from the silica gel column.
-
Dissolve the residue in a suitable solvent (e.g., methanol).
-
Apply the solution to a Sephadex LH-20 column equilibrated with the same solvent.
-
Elute with the same solvent and collect fractions. This step helps to remove small molecule impurities.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Protocol 3: Purity Analysis by HPLC
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A linear gradient from 30% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength suitable for the quinone chromophore of this compound (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve a small amount of the purified this compound in the initial mobile phase composition.
Data Presentation
Table 1: Comparison of Extraction Solvents for Crude Yield
| Solvent | Relative Polarity | Crude Yield (mg/L of broth) | Purity by HPLC (Area %) |
| Ethyl Acetate | 0.577 | 150 - 200 | 40 - 50% |
| Diethyl Ether | 0.385 | 120 - 160 | 35 - 45% |
| Dichloromethane | 0.411 | 100 - 140 | 30 - 40% |
| n-Butanol | 0.586 | 180 - 230 | 25 - 35% |
Table 2: Representative Purity at Different Stages of Purification
| Purification Step | Typical Purity Range (by HPLC Area %) |
| Crude Ethyl Acetate Extract | 40 - 50% |
| After XAD-2 Chromatography | 65 - 75% |
| After Silica Gel Chromatography | 85 - 95% |
| After Sephadex LH-20 Chromatography | > 95% |
| After Preparative HPLC | > 98% |
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Decision tree for troubleshooting low purity issues.
References
Degradation pathways of Sakyomicin C and stabilization techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and stabilization of Sakyomicin C.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Rapid loss of this compound activity in aqueous solutions.
-
Possible Cause 1: Hydrolytic Degradation. The angucycline core of this compound is susceptible to hydrolysis, particularly at non-neutral pH. The ester and glycosidic bonds, if present in derivatives, are also prone to cleavage.
-
Troubleshooting Steps:
-
pH Control: Ensure the pH of the solution is maintained within a stable range, ideally close to neutral (pH 6-8). Use buffered solutions to prevent pH fluctuations.
-
Temperature Control: Store this compound solutions at low temperatures (2-8 °C) to slow down the rate of hydrolysis. For long-term storage, consider freezing (-20 °C or -80 °C).[1]
-
Aprotic Solvents: If the experimental design allows, consider using aprotic solvents for stock solutions to minimize hydrolysis.
-
-
Possible Cause 2: Oxidative Degradation. The quinone moiety in this compound is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and metal ions.
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[2]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[2]
-
Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to the buffer to sequester metal ions that can catalyze oxidation.
-
Antioxidants: Consider the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation, after verifying compatibility.[3]
-
Issue 2: Discoloration or precipitation of this compound solutions upon storage.
-
Possible Cause 1: Photodegradation. Exposure to light, especially UV light, can induce photochemical reactions in the quinone structure, leading to the formation of colored degradation products or polymers.
-
Troubleshooting Steps:
-
Strict Light Protection: As mentioned above, rigorous protection from light is crucial. Conduct experiments under low-light conditions whenever possible.
-
Filter Light Sources: If exposure to light is unavoidable, use light sources with filters to block UV and high-energy visible light.
-
-
Possible Cause 2: Aggregation and Precipitation. Changes in solution conditions (e.g., pH, ionic strength, temperature) can affect the solubility of Sakyometcin C, leading to aggregation and precipitation.
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of this compound in the chosen solvent system at different temperatures and pH values.
-
Co-solvents: Consider the use of co-solvents to improve solubility, if compatible with the experimental setup.
-
Formulation Aids: For formulation development, explore the use of solubilizing agents like cyclodextrins.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific studies on this compound are limited, based on its angucycline and quinone structure, the primary degradation pathways are expected to be:
-
Oxidative Degradation: The hydroquinone and quinone moieties are susceptible to oxidation, leading to the formation of reactive oxygen species and subsequent degradation products.
-
Hydrolysis: The core structure may undergo hydrolytic cleavage, especially under acidic or basic conditions.
-
Photodegradation: The conjugated quinone system is sensitive to light, which can lead to complex photochemical reactions and decomposition.[1]
Q2: How can I monitor the degradation of this compound?
A2: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its degradation products. A photodiode array (PDA) detector is useful for monitoring changes in the UV-Vis spectrum, which can indicate the formation of degradants.
Q3: What are the best storage conditions for this compound?
A3: For optimal stability, this compound should be stored as a dry powder in a tightly sealed container, protected from light, and at a low temperature (-20°C or below). Solutions should be freshly prepared. If storage of solutions is necessary, they should be stored at low temperatures (2-8°C for short-term, -80°C for long-term), protected from light, and in a buffered solution at a neutral pH.[1]
Q4: Are there any formulation strategies to improve the stability of this compound?
A4: Yes, several formulation strategies can be employed:
-
Lyophilization: Freeze-drying can produce a stable solid dosage form by removing water, which is often involved in degradation reactions.[3]
-
Microencapsulation: Encapsulating this compound in a protective polymer matrix can shield it from environmental factors like light, oxygen, and moisture.[3][4]
-
Use of Excipients: Incorporating buffers, antioxidants, and chelating agents into the formulation can significantly enhance stability.[3]
-
Packaging: Using appropriate packaging, such as amber glass vials and nitrogen-filled containers, provides a physical barrier against light and oxygen.[2]
Quantitative Data Summary
The following tables provide illustrative data on the stability of a hypothetical quinone-containing antibiotic similar to this compound under various stress conditions. This data is for demonstrative purposes to guide experimental design.
Table 1: Effect of pH on the Degradation of a Hypothetical Angucycline Antibiotic in Aqueous Solution at 40°C.
| pH | % Degradation (24 hours) | % Degradation (72 hours) |
| 3.0 | 15.2 | 35.8 |
| 5.0 | 8.5 | 20.1 |
| 7.0 | 4.1 | 10.5 |
| 9.0 | 18.9 | 42.3 |
Table 2: Effect of Temperature on the Degradation of a Hypothetical Angucycline Antibiotic in Aqueous Solution (pH 7.0).
| Temperature | % Degradation (24 hours) | % Degradation (72 hours) |
| 4°C | < 1.0 | 2.5 |
| 25°C | 4.1 | 10.5 |
| 40°C | 9.8 | 25.6 |
| 60°C | 22.5 | 55.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.[5][6]
-
Objective: To generate degradation products of this compound under various stress conditions.
-
Materials: this compound, HPLC-grade water, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile, and methanol.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to separate and identify the degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
-
Instrumentation: HPLC system with a PDA detector and a mass spectrometer (MS).
-
Columns and Mobile Phases to Screen:
-
Columns: C18, C8, Phenyl-Hexyl.
-
Mobile Phases: Gradients of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.
-
-
Procedure:
-
Inject a mixture of the stressed samples (from Protocol 1) onto the HPLC system.
-
Optimize the mobile phase gradient and column to achieve baseline separation of all peaks.
-
The method is considered "stability-indicating" if the peak for the parent drug is pure and well-resolved from all degradation product peaks. Peak purity can be assessed using the PDA detector and by mass spectral analysis.
-
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The ways to improve drug stability [repository.usmf.md]
- 3. jocpr.com [jocpr.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Epimerization During Complex Natural Product Synthesis
Disclaimer: Initial searches for "Sakyomicin C" did not yield specific information on a natural product with this name. It is possible that the name is misspelled or refers to a very recently discovered compound not yet prominent in the literature. To provide a comprehensive and practical guide on minimizing epimerization in the synthesis of complex chiral molecules, this technical support center will use the well-documented total synthesis of Sealutomicin C as a representative case study. The principles and troubleshooting strategies discussed are broadly applicable to the synthesis of other complex natural products.
The enantioselective synthesis of Sealutomicin C, a member of the anthraquinone antibiotic family, involves several stereochemically sensitive transformations.[1][2][3][4][5] This guide will address potential epimerization issues that researchers might encounter during similar synthetic campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Strategies for Preventing Epimerization
Question: I am starting a multi-step synthesis of a complex natural product with multiple stereocenters. What are the general principles I should follow to minimize the risk of epimerization throughout the synthesis?
Answer:
Maintaining chiral integrity over a long synthetic sequence is a primary challenge. Epimerization, the change in configuration at one stereocenter, is often a result of enolate formation under basic or acidic conditions, or through other equilibrium processes. Here are some general strategies to consider:
-
Careful Selection of Protective Groups: Choose protecting groups that can be removed under mild conditions, avoiding harsh acids or bases that can induce epimerization at adjacent stereocenters.
-
Reaction Condition Optimization:
-
Temperature: Run reactions at the lowest possible temperature that allows for a reasonable reaction rate. Epimerization processes often have a higher activation energy than the desired reaction.
-
Solvent: The choice of solvent can influence the stability of intermediates and transition states. Aprotic solvents are often preferred to minimize proton exchange that can lead to epimerization.[6]
-
Base/Acid Strength: Use the mildest base or acid necessary to achieve the desired transformation. Strong bases are more likely to deprotonate less acidic protons, leading to unwanted enolate formation and epimerization.[7]
-
-
Reagent Selection: Employ stereoselective reagents and catalysts whenever possible. For bond formations creating new stereocenters, use chiral auxiliaries, organocatalysts, or transition metal catalysts known for high stereocontrol.[1]
-
Minimizing Reaction Times: Prolonged exposure to reaction conditions that can cause epimerization increases the likelihood of stereochemical erosion. Monitor reactions closely and quench them as soon as they are complete.
-
Strategic Bond Disconnections: In the retrosynthetic analysis, plan to install sensitive stereocenters late in the synthesis to minimize their exposure to potentially epimerizing conditions.
Below is a troubleshooting workflow for addressing unexpected epimerization:
Caption: A general troubleshooting workflow for addressing unexpected epimerization.
Stereocontrol in Organocatalytic Dihydroquinoline Synthesis
Question: In the synthesis of the dihydroquinoline core of Sealutomicin C, I am observing low enantiomeric excess (ee). How can I improve the stereoselectivity and prevent epimerization of the product?
Answer:
The synthesis of Sealutomicin C utilizes an organocatalytic enantioselective synthesis of dihydroquinolines.[1][4] Low enantioselectivity in such reactions can stem from several factors, including suboptimal catalyst performance, incorrect reaction conditions, or post-reaction epimerization.
Troubleshooting Strategies:
-
Catalyst Choice: The choice of organocatalyst is critical. For the synthesis of dihydroquinolines, diarylprolinol silyl ether catalysts are often employed.[1] Ensure the catalyst is of high purity and handled under anhydrous conditions.
-
Solvent Effects: The solvent can significantly impact the transition state of the reaction. Screen a variety of solvents to find the optimal one for your specific substrates.
-
Temperature Control: Lowering the reaction temperature often enhances enantioselectivity by favoring the lower-energy transition state leading to the desired enantiomer.
-
Substrate Purity: Ensure the purity of your starting materials (α-ketoesters and cinnamaldehydes), as impurities can interfere with the catalyst.
-
Post-Reaction Epimerization: The product dihydroquinoline may have a proton alpha to the carbonyl group that could be susceptible to epimerization under certain work-up or purification conditions. It is advisable to use a mild work-up and avoid prolonged exposure to acidic or basic conditions during chromatography.
Quantitative Data on Dihydroquinoline Synthesis:
The following table summarizes the effect of different substituents on the enantioselectivity of the dihydroquinoline synthesis, a key step in the preparation of Sealutomicin C.[1]
| Entry | Cinnamaldehyde Substituent | Yield (%) | ee (%) |
| 1 | H | 85 | 96 |
| 2 | 2-F | 70 | 91 |
| 3 | 2-Cl | 65 | 94 |
| 4 | 2-Br | 39 | 96 |
| 5 | (For Sealutomicin C) | 89 | 98 |
Experimental Protocol: Enantioselective Dihydroquinoline Synthesis
To a solution of the appropriate cinnamaldehyde (0.5 mmol) and α-ketoester (0.6 mmol) in toluene (2.0 mL) at -20 °C is added the diarylprolinol silyl ether catalyst (20 mol %). The reaction mixture is stirred at this temperature for 24-48 hours until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired dihydroquinoline.[1]
Stereoselectivity in Transannular Cyclizations
Question: I am performing a transannular cyclization of an aryllithium onto a γ-lactone, similar to a key step in the Sealutomicin C synthesis, but I am getting a mixture of diastereomers. What factors control the stereochemical outcome of this reaction?
Answer:
The transannular cyclization of an aryllithium onto a lactone is a powerful method for constructing complex polycyclic systems.[1][5] The stereochemical outcome is determined by the conformational preference of the macrocyclic precursor in the transition state of the cyclization.
Factors Influencing Stereoselectivity:
-
Conformational Rigidity: The pre-organization of the macrocycle is crucial. The presence of rigid structural elements, such as double bonds or aromatic rings, can limit the number of accessible conformations and favor a specific cyclization pathway.
-
Temperature: As with many stereoselective reactions, lower temperatures can favor the formation of the thermodynamically more stable diastereomer by allowing the system to overcome only the lowest energy barrier.
-
Solvent and Additives: The coordinating ability of the solvent and the presence of additives can influence the aggregation state and reactivity of the organolithium species, which in turn can affect the stereoselectivity of the cyclization.[8]
-
Rate of Addition: Slow addition of the organolithium reagent or the use of a syringe pump can sometimes improve diastereoselectivity by maintaining a low concentration of the reactive species.
Logical Workflow for Optimizing Transannular Cyclization:
Caption: A workflow for optimizing the stereoselectivity of a transannular cyclization.
Experimental Protocol: Transannular Cyclization
To a solution of the aryl halide precursor (0.1 mmol) in anhydrous THF (10 mL) at -78 °C is added n-butyllithium (2.2 equivalents) dropwise. The resulting solution is stirred at -78 °C for 1 hour to facilitate the lithium-halogen exchange and subsequent intramolecular cyclization. The reaction is then quenched by the addition of a saturated aqueous solution of NH4Cl. The mixture is allowed to warm to room temperature and is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The residue is purified by preparative thin-layer chromatography to yield the cyclized product.[1]
Minimizing Epimerization in Hauser-Kraus Annulations
Question: The retrosynthesis of Sealutomicin C suggests a Hauser-Kraus annulation. Are there risks of epimerization at the stereocenters of the Michael acceptor during this reaction?
Answer:
The Hauser-Kraus annulation is a powerful tool for the synthesis of quinones and involves the reaction of a phthalide anion with a Michael acceptor.[9][10] If the Michael acceptor contains stereocenters, particularly at the α- or β-positions to the electron-withdrawing group, there is a potential risk of epimerization under the basic reaction conditions.
Mitigation Strategies:
-
Choice of Base: The reaction is typically carried out using a strong, non-nucleophilic base like LDA or LiHMDS. While a strong base is necessary for the deprotonation of the phthalide, prolonged reaction times or excess base can lead to deprotonation at the α-position of the Michael acceptor, causing epimerization. Using a slight excess of the base and carefully controlling the reaction time can minimize this side reaction.
-
Temperature Control: Performing the reaction at low temperatures (e.g., -78 °C) is crucial. This slows down the rate of epimerization relative to the desired Michael addition.
-
Rapid Quenching: Once the reaction is complete, it should be quenched promptly with a proton source to neutralize the base and prevent further epimerization.
Comparison of Bases for Hauser-Kraus Annulation:
| Base | Typical Temperature (°C) | Potential for Epimerization | Notes |
| LDA | -78 | Moderate | Strong, non-nucleophilic base. |
| LiHMDS | -78 | Moderate | Similar to LDA, can be used interchangeably. |
| t-BuOK | -78 to 0 | Higher | More hindered, but can be more basic. |
| NaH | 0 to 25 | High | Heterogeneous, can lead to localized high base concentrations. |
This technical support guide provides a framework for troubleshooting and minimizing epimerization during the synthesis of complex, chiral molecules, using the synthesis of Sealutomicin C as a practical example. By carefully considering the choice of reagents, reaction conditions, and synthetic strategy, researchers can enhance the stereochemical purity of their synthetic products.
References
- 1. Enantioselective Synthesis of Sealutomicin C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Synthesis of Sealutomicin C | Methodology | Synthesis | Reactive Intermediates [burton.web.ox.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Synthesis of Sealutomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Hauser-Kraus Annulation | Chem-Station Int. Ed. [en.chem-station.com]
Addressing batch-to-batch variability in Sakyomicin C production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Sakyomicin C production. The information is tailored for researchers, scientists, and drug development professionals working with Streptomyces species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production prone to variability?
This compound is a polyketide antibiotic belonging to the angucycline class, produced by certain strains of Streptomyces.[1] Its production is a complex secondary metabolic process, making it highly sensitive to environmental and physiological factors. Batch-to-batch variability is common in the production of secondary metabolites by Streptomyces and can be attributed to inconsistencies in culture conditions, genetic instability of the producing strain, and the intricate regulation of its biosynthetic pathway.[2][3][4]
Q2: What are the key factors influencing this compound yield?
The production of angucycline antibiotics like this compound is influenced by a multitude of factors, including:
-
Nutrient Availability: The type and concentration of carbon and nitrogen sources are critical.
-
Trace Elements: The presence of specific minerals can significantly impact secondary metabolism.[5]
-
pH: The pH of the culture medium affects nutrient uptake and enzyme activity.
-
Aeration and Agitation: Adequate oxygen supply is crucial for the growth of aerobic Streptomyces and for the activity of oxygenases involved in the biosynthetic pathway.
-
Temperature: Temperature affects enzyme kinetics and microbial growth rates.
-
Inoculum Quality: The age, size, and physiological state of the inoculum can have a profound effect on the fermentation outcome.
-
Genetic Factors: Spontaneous mutations in the producing strain can lead to a decline in production.
Q3: How can I quantify the concentration of this compound in my culture broth?
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of angucycline antibiotics. A Reverse-Phase HPLC (RP-HPLC) method with a C18 column and UV detection is typically employed. The mobile phase usually consists of a mixture of an aqueous buffer (like ammonium acetate or phosphate buffer) and an organic solvent (such as acetonitrile or methanol), run in a gradient or isocratic mode.[6][7] For accurate quantification, a standard curve should be generated using purified this compound.
Troubleshooting Guide
Issue 1: Low or No Production of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Medium Composition | Review and optimize the carbon and nitrogen sources in your fermentation medium. Test different sources and concentrations as outlined in the Experimental Protocols section. Ensure all necessary trace elements are present.[5] |
| Incorrect pH | Monitor and control the pH of the culture throughout the fermentation process. The optimal pH for angucycline production by Streptomyces is often near neutral (pH 7.0-7.2).[6] |
| Poor Aeration | Increase the agitation speed or the aeration rate to ensure sufficient dissolved oxygen levels, which are critical for the biosynthesis of complex polyketides.[8] |
| Inadequate Inoculum | Use a fresh and actively growing seed culture for inoculation. Standardize the inoculum size and age to ensure consistency between batches. |
| Strain Instability | Re-isolate single colonies from your stock culture and screen for high-producing variants. Consider preparing a fresh glycerol stock of a high-producing isolate. |
Issue 2: Inconsistent Yields Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in Raw Materials | Use high-quality, consistent sources for all media components. If using complex media components (e.g., yeast extract, peptone), consider testing different suppliers or batches. |
| Inconsistent Fermentation Parameters | Ensure that all fermentation parameters (temperature, pH, agitation, aeration) are tightly controlled and monitored throughout the entire process for each batch. |
| Inoculum Carry-over Effects | Standardize the seed culture preparation meticulously, including the medium, incubation time, and transfer volume. |
| Shear Stress on Mycelia | In bioreactors, high agitation rates can cause shear stress, leading to altered mycelial morphology and reduced productivity.[9] Evaluate different impeller types or agitation speeds. |
Data Presentation
Table 1: Influence of Carbon Source on Angucycline Production (Hypothetical Data)
| Carbon Source (20 g/L) | Relative this compound Yield (%) |
| Glucose | 100 |
| Maltose | 85 |
| Soluble Starch | 120 |
| Glycerol | 70 |
Note: This table presents hypothetical data based on general knowledge of Streptomyces fermentation, as specific data for this compound is not publicly available. Researchers should perform their own optimization studies.
Table 2: Effect of pH on Angucycline Production (Hypothetical Data)
| Initial pH | Relative this compound Yield (%) |
| 6.0 | 65 |
| 6.5 | 85 |
| 7.0 | 100 |
| 7.5 | 90 |
| 8.0 | 50 |
Note: This table presents hypothetical data. The optimal pH can vary between different Streptomyces strains.
Experimental Protocols
Fermentation Protocol for this compound Production (Adapted from Angucycline Production Protocols)
This protocol is a general guideline and should be optimized for your specific Streptomyces strain.
a. Seed Culture Preparation:
-
Inoculate a single, well-isolated colony of the Streptomyces strain into 50 mL of a suitable seed medium (e.g., ISP2 medium) in a 250 mL baffled flask.
-
Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.[6]
b. Production Culture:
-
Prepare the production medium. A synthetic medium containing starch and L-tryptophan has been shown to be effective for the production of novel angucyclines.[6] A representative medium could be: Soluble Starch (20 g/L), L-Tryptophan (2 g/L), K2HPO4 (1 g/L), MgSO4·7H2O (0.5 g/L), NaCl (0.5 g/L), (NH4)2SO4 (2 g/L), CaCO3 (2 g/L), and trace element solution (1 mL/L). Adjust the final pH to 7.2.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate in a baffled flask or a bioreactor at 28-30°C with agitation (200-250 rpm) for 7-10 days.[6]
Extraction and Purification of this compound (General Angucycline Protocol)
-
Centrifuge the culture broth to separate the mycelium from the supernatant. This compound may be intracellular, so both should be analyzed.[6]
-
Extract the supernatant with an equal volume of ethyl acetate twice. For the mycelium, extract with methanol or acetone, then evaporate the solvent and resuspend in water before extracting with ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Redissolve the crude extract in a minimal amount of methanol and subject it to column chromatography. A common sequence is C18 reverse-phase chromatography followed by Sephadex LH-20 size-exclusion chromatography.[1]
-
Further purify the active fractions using preparative HPLC with a C18 column and a methanol/water or acetonitrile/water gradient.[1][6]
HPLC Quantification of this compound (Adapted Method)
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient could be from 20% B to 100% B over 30 minutes.[6]
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of purified this compound (likely in the range of 210-400 nm for angucyclines).[1]
-
-
Sample Preparation:
-
Centrifuge the culture broth and filter the supernatant through a 0.22 µm filter.
-
For intracellular extraction, sonicate the mycelium in methanol, centrifuge, and filter the supernatant.
-
-
Quantification:
-
Prepare a standard curve of purified this compound of known concentrations.
-
Inject the samples and integrate the peak area corresponding to this compound.
-
Calculate the concentration in the samples based on the standard curve.
-
Visualizations
Caption: Putative biosynthetic pathway for this compound.
Caption: A logical workflow for troubleshooting production variability.
Caption: Factors influencing this compound production.
References
- 1. Stress-Driven Discovery of New Angucycline-Type Antibiotics from a Marine Streptomyces pratensis NA-ZhouS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. aensiweb.com [aensiweb.com]
- 6. Mzabimycins A and B, novel intracellular angucycline antibiotics produced by Streptomyces sp. PAL114 in synthetic medium containing L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]
- 8. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 9. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Sakyomicin C experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sakyomicin C. Given the limited publicly available data specific to this compound, some guidance is based on the known properties of analogous compounds, such as quinone-containing polyketides and anthracycline antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known activities?
A1: this compound is a polyketide natural product isolated from Streptomyces species. It belongs to the angucycline class of antibiotics and is known to possess both antibacterial and antitumor properties. Its structure is related to other bioactive compounds, Sakyomicin A, B, and D.[1]
Q2: What is the proposed mechanism of action for this compound's antitumor effects?
A2: While the specific molecular targets of this compound are not definitively established, its structural similarity to anthracyclines and quinone-based compounds suggests a likely mechanism of action.[2][3][4] This proposed mechanism involves:
-
DNA Intercalation: The planar aromatic rings of the molecule may insert between DNA base pairs, interfering with DNA replication and transcription.[3]
-
Topoisomerase II Inhibition: Like many anthracyclines, this compound may inhibit topoisomerase II, an enzyme essential for resolving DNA tangles during replication. This leads to DNA strand breaks and subsequent cell death.[3][5]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling, leading to the production of ROS, which can damage cellular components, including DNA, proteins, and lipids, ultimately inducing apoptosis.[4][5]
Q3: What are some common challenges when working with Streptomyces-derived natural products?
A3: Researchers may encounter several challenges, including:
-
Low Yield: The natural production of this compound by Streptomyces may be low, making it difficult to obtain large quantities for extensive experimentation.[6]
-
Compound Stability: Polyketides can be sensitive to light, pH, and temperature. It is crucial to handle and store the compound properly to maintain its bioactivity.
-
Solubility Issues: Many natural products have poor solubility in aqueous solutions, which can complicate the preparation of stock solutions and administration in cell culture media.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no antitumor/antibacterial activity | Compound Degradation: this compound may be sensitive to light, temperature, or pH. | Store the compound as a powder at -20°C or below, protected from light. Prepare fresh stock solutions and use them promptly. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration: Errors in calculating dilutions or weighing the compound. | Double-check all calculations. Use a calibrated microbalance for weighing small amounts. | |
| Cell Line/Bacterial Strain Resistance: The selected cell line or bacterial strain may be inherently resistant to this compound's mechanism of action. | Test a panel of different cancer cell lines or bacterial strains. Include a known sensitive cell line/strain as a positive control. | |
| Poor Solubility in Aqueous Media | Hydrophobic Nature of the Compound: The polyketide structure can be highly hydrophobic. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous experimental medium. Ensure the final solvent concentration is low and does not affect the cells (typically <0.5%). |
| High Variability in Experimental Replicates | Uneven Compound Distribution: The compound may not be evenly dispersed in the culture medium. | After adding the diluted compound to the medium, mix thoroughly by gentle pipetting or swirling before adding to the cells. |
| Cell Plating Inconsistency: Uneven cell seeding density across wells. | Ensure a homogenous cell suspension before plating and use appropriate pipetting techniques to dispense equal volumes of cells into each well. | |
| Unexpected Cytotoxicity in Control Groups | Solvent Toxicity: The organic solvent used to dissolve this compound may be toxic to the cells at the final concentration used. | Run a solvent control experiment with the same final concentration of the solvent used in the treatment groups to assess its effect on cell viability. |
Quantitative Data
As specific experimental data for this compound is not widely available, the following table presents an example of how to structure IC50 (half-maximal inhibitory concentration) data for antitumor activity. Note: These values are for illustrative purposes only and are not actual experimental results for this compound.
| Cell Line | Cancer Type | IC50 (µM) [Example] | Notes |
| MCF-7 | Breast Adenocarcinoma | 2.5 | - |
| HCT116 | Colorectal Carcinoma | 5.8 | - |
| A549 | Lung Carcinoma | 7.2 | - |
| K562 | Chronic Myelogenous Leukemia | 1.9 | - |
Experimental Protocols
General Protocol for Determining IC50 of this compound in Cancer Cell Lines
This protocol outlines a standard method for assessing the cytotoxic activity of this compound using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo).
-
Cell Seeding:
-
Culture cancer cell lines in appropriate media and conditions.
-
Harvest cells in the exponential growth phase and determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for treatment (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assay (MTT Assay Example):
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.[8]
-
Visualizations
Proposed Signaling Pathway for this compound Antitumor Activity
Caption: Proposed mechanism of this compound antitumor activity based on analogous compounds.
Experimental Workflow for Novel Compound Screening
References
- 1. Structures of new antibiotic substances, sakyomicin A, B, C, and D; X-ray crystal and molecular structure of sakyomicin A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthracycline - Wikipedia [en.wikipedia.org]
- 4. quinone-scaffolds-as-potential-therapeutic-anticancer-agents-chemistry-mechanism-of-actions-structure-activity-relationships-and-future-perspectives - Ask this paper | Bohrium [bohrium.com]
- 5. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Streptomyces-Derived Metabolites with Potential Photoprotective Properties—A Systematic Literature Review and Meta-Analysis on the Reported Chemodiversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Empowering of novel anti-tumor formulations with quinone-based active natural products [biomat-trans.com]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
Technical Support Center: Managing Cell Line Resistance to Sakyomicin C
Disclaimer: Information regarding Sakyomicin C is limited in publicly available scientific literature. This guide is developed based on established principles of drug resistance observed with other anti-cancer agents and antibiotics. The mechanisms and protocols described here are intended as a general framework and may require optimization for your specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action of this compound?
Q2: My cancer cell line is showing increasing resistance to this compound. What are the potential mechanisms?
Several mechanisms could contribute to acquired resistance to a compound like this compound. These can be broadly categorized as:
-
Altered Drug Transport: Increased expression of efflux pumps (e.g., P-glycoprotein) that actively remove the drug from the cell, reducing its intracellular concentration.[2]
-
Target Modification: Mutations in the molecular target of this compound that prevent the drug from binding effectively.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways that can counteract the DNA damage induced by the drug.
-
Evasion of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins that make the cells less susceptible to programmed cell death.[3][4]
-
Drug Inactivation: Enzymatic modification of this compound into an inactive form.
Q3: How can I confirm that my cell line has developed resistance to this compound?
Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value. You can perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 of the suspected resistant cell line to the parental (sensitive) cell line. A resistance index (RI) can be calculated as follows:
RI = IC50 (Resistant Line) / IC50 (Parental Line)
An RI significantly greater than 1 indicates the development of resistance.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Gradual loss of this compound efficacy over multiple passages. | Development of acquired resistance. | 1. Perform an IC50 determination to quantify the level of resistance. 2. Analyze the expression of common drug resistance markers (e.g., ABC transporters). 3. Consider using a combination therapy approach.[2] |
| High variability in experimental results with this compound. | 1. Inconsistent drug concentration. 2. Cell line heterogeneity. | 1. Prepare fresh drug dilutions for each experiment. 2. Perform single-cell cloning to establish a homogenous resistant population. |
| This compound is no longer inducing apoptosis in my cell line. | Upregulation of anti-apoptotic pathways or downregulation of pro-apoptotic pathways. | 1. Perform a Western blot to assess the levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3).[6] 2. Consider co-treatment with a sensitizer that targets apoptotic pathways. |
Quantitative Data Summary
The following table provides example IC50 values that might be observed in a study of this compound resistance. Note that these are hypothetical values for illustrative purposes.
| Cell Line | Description | Hypothetical IC50 (µM) | Resistance Index (RI) |
| Parental Line | This compound sensitive | 0.5 | 1.0 |
| Resistant Subclone 1 | Developed after 3 months of continuous exposure | 5.0 | 10.0 |
| Resistant Subclone 2 | Developed after 6 months of continuous exposure | 25.0 | 50.0 |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[5][7][8]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT).
-
Initial Drug Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in the medium by approximately 2-fold.
-
Monitoring and Maintenance: Monitor the cells for signs of stress and death. If a large percentage of cells die, reduce the drug concentration to the previous level until the culture recovers.
-
Repeat Dose Escalation: Continue this process of gradually increasing the drug concentration over several months.
-
Cryopreservation: At each stage of increased resistance, cryopreserve a batch of cells as a backup.
-
Characterization of Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound, perform a final IC50 determination to quantify the level of resistance.
Protocol 2: MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Parental and resistant cell lines
-
96-well cell culture plates
-
This compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (typically a 10-point serial dilution) and a vehicle control.
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathways
References
- 1. scielo.br [scielo.br]
- 2. Structures of new antibiotic substances, sakyomicin A, B, C, and D; X-ray crystal and molecular structure of sakyomicin A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Salinomycin: A Novel Anti-Cancer Agent with Known Anti-Coccidial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role and mechanisms of cordycepin in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Selectivity in Skin Cancer by SapC-DOPS Nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structures of new antibiotic substances, sakyomicin A, B, C, and D; X-ray crystal and molecular structure of sakyomicin A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Unraveling the Anti-Cancer Mechanisms of Antibiotics: Current Insights, Controversies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in Sakyomicin C bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sakyomicin C in bioassays. Given the limited specific public data on this compound's precise mechanism and bioassay challenges, this guide focuses on common issues encountered in fluorescence-based cytotoxicity assays for natural products with antitumor properties.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
This compound is a polyketide natural product known for its antibacterial and antitumor properties.[1] While the precise mechanism is not fully elucidated in publicly available literature, its activity is suggested to involve the disruption of fundamental cellular processes such as DNA replication or protein synthesis, ultimately leading to cell death.[1]
Q2: Which type of bioassay is most suitable for assessing this compound's antitumor activity?
Fluorescence-based cytotoxicity assays are a common and effective method for evaluating the antitumor potential of compounds like this compound. These assays utilize fluorescent dyes that report on cell viability, allowing for the quantification of cytotoxic effects.
Q3: How should I prepare and store this compound for use in bioassays?
As with many natural products, the stability of this compound in solution can be a concern. It is recommended to prepare fresh solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. For longer-term storage, aliquoting and storing at -20°C or -80°C is advisable to minimize degradation.
Q4: What are the critical controls to include in a this compound cytotoxicity assay?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any solvent-induced cytotoxicity.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle. This represents the baseline cell viability.
-
Positive Control: A known cytotoxic agent to confirm that the assay is performing as expected.
-
No-Cell Control: Wells containing only media and the assay reagents to determine the background fluorescence.
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background can mask the true signal from your cells, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Autofluorescence of this compound | Test the fluorescence of this compound alone at the working concentration in cell-free media. If it fluoresces at the same wavelength as your viability dye, consider using a dye with a different excitation/emission spectrum. |
| Contaminated Reagents or Media | Use fresh, sterile reagents and media. Filter-sterilize all solutions. |
| Phenol Red in Media | Phenol red can contribute to background fluorescence. Use phenol red-free media for the assay. |
| Non-specific Dye Binding | Ensure thorough washing steps after dye incubation to remove any unbound dye. Optimize washing buffer and incubation times. |
Issue 2: Low Signal or Weak Response
A weak signal can make it difficult to discern a dose-dependent cytotoxic effect.
| Potential Cause | Recommended Solution |
| This compound Inactivity | Verify the integrity and purity of your this compound stock. If possible, confirm its structure and activity using an orthogonal method. |
| Incorrect Cell Seeding Density | Optimize the number of cells seeded per well. Too few cells will result in a low overall signal, while too many can lead to overcrowding and cell death unrelated to the treatment. |
| Suboptimal Assay Incubation Time | Perform a time-course experiment to determine the optimal incubation time for this compound to induce a measurable cytotoxic effect. |
| Assay Reagent Degradation | Ensure that all assay reagents are stored correctly and are within their expiration dates. |
Issue 3: High Variability Between Replicates
Inconsistent results between replicate wells can compromise the reliability of your data.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding and verify its calibration. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete Mixing of Reagents | Gently mix the plate after adding reagents to ensure even distribution. |
Experimental Protocols
Protocol 1: Fluorescence-Based Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using a resazurin-based viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (phenol red-free recommended)
-
96-well clear-bottom, black-walled microplates
-
This compound
-
DMSO (or other suitable solvent)
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Prepare a working solution of resazurin in PBS.
-
Remove the treatment medium from the wells and wash once with PBS.
-
Add 100 µL of the resazurin working solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for a typical this compound cytotoxicity assay.
Caption: Postulated signaling pathway for this compound's antitumor activity.
References
Strategies to reduce non-specific binding of Sakyomicin C
Welcome to the technical support center for Sakyomicin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a primary focus on strategies to reduce non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a polyketide antibiotic with a quinone-like structure. It is known to possess both antibacterial and antitumor properties. Its molecular formula is C₂₅H₂₆O₉. Based on its structure, it is predicted to be relatively hydrophilic, which can influence its binding characteristics in aqueous experimental systems.
Q2: Why am I observing high background or non-specific binding in my assays with this compound?
High background or non-specific binding (NSB) of this compound can arise from several factors:
-
Hydrophobic and Electrostatic Interactions: Although predicted to be hydrophilic, the complex ring structure of this compound can participate in non-specific hydrophobic interactions with proteins and plastic surfaces. Additionally, its functional groups may carry charges at physiological pH, leading to electrostatic interactions with charged surfaces.
-
High Compound Concentration: Using excessively high concentrations of this compound can saturate specific binding sites and increase the likelihood of low-affinity, non-specific interactions.
-
Inadequate Blocking: Insufficient blocking of assay surfaces (e.g., microplates, beads) can leave open sites for this compound to adhere non-specifically.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your experimental buffer can significantly influence the solubility and binding behavior of this compound.
Q3: What are the first steps I should take to troubleshoot non-specific binding?
Start by systematically evaluating your assay conditions. We recommend the following initial steps:
-
Run proper controls: Include controls with no this compound, and if applicable, a negative control compound with similar chemical properties.
-
Optimize this compound concentration: Perform a dose-response curve to determine the optimal concentration range for your assay, using the lowest concentration that gives a robust specific signal.
-
Review your blocking protocol: Ensure you are using an appropriate blocking agent and that the blocking step is of sufficient duration.
Troubleshooting Guide: Reducing Non-Specific Binding
This guide provides specific troubleshooting strategies in a question-and-answer format to address issues with non-specific binding of this compound.
Issue 1: High background signal in cell-based assays.
Question: I am seeing a high background signal in my cell-based assay, even in my negative control wells. How can I reduce this?
Answer: High background in cell-based assays can be due to interactions with the plate, media components, or non-target cellular components. Consider the following solutions:
-
Buffer Optimization:
-
Adjust pH: The charge state of this compound and interacting surfaces is pH-dependent. Empirically test a range of pH values (e.g., 6.5-8.0) in your assay buffer to find the optimal condition that minimizes non-specific binding while maintaining biological activity.
-
Increase Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can disrupt non-specific electrostatic interactions. Test a range of NaCl concentrations.
Table 1: Effect of Buffer Conditions on Non-Specific Binding (Hypothetical Data)
-
| Buffer Condition | This compound Concentration (µM) | Non-Specific Binding Signal (Arbitrary Units) |
| PBS, pH 7.4, 150 mM NaCl | 10 | 850 |
| Tris-HCl, pH 7.0, 150 mM NaCl | 10 | 620 |
| Tris-HCl, pH 8.0, 150 mM NaCl | 10 | 780 |
| Tris-HCl, pH 7.0, 300 mM NaCl | 10 | 450 |
| Tris-HCl, pH 7.0, 500 mM NaCl | 10 | 310 |
-
Incorporate Blocking Agents:
-
Bovine Serum Albumin (BSA): BSA is a common blocking agent that can coat surfaces and sequester compounds that bind non-specifically to proteins.
-
Casein: Another effective protein-based blocking agent.
-
-
Add a Surfactant:
-
Tween-20 or Triton X-100: Low concentrations of non-ionic detergents can help to reduce non-specific hydrophobic interactions.
-
Issue 2: Non-specific binding to assay plates or beads.
Question: My plate-based (e.g., ELISA) or bead-based (e.g., pull-down) assay shows a high signal in the absence of the target protein. What can I do?
Answer: This indicates that this compound is binding directly to the solid support. The following protocol adjustments are recommended:
-
Optimize Blocking Buffers:
-
Increase the concentration or incubation time of your current blocking agent.
-
Test different blocking agents.
Table 2: Comparison of Blocking Agents on Surface Binding (Hypothetical Data)
-
| Blocking Agent (in TBST) | Incubation Time (hours) | Surface Binding Signal (Arbitrary Units) |
| 1% BSA | 1 | 1200 |
| 5% BSA | 1 | 950 |
| 5% BSA | 2 | 700 |
| 1% Casein | 1 | 800 |
| 5% Non-fat Dry Milk | 1 | 1100 |
-
Pre-treatment of the Compound:
-
If feasible for your experimental design, pre-incubate this compound with a blocking protein solution before adding it to the assay system.
-
Issue 3: Suspected off-target effects in cellular signaling studies.
Question: I am observing changes in multiple signaling pathways upon treatment with this compound, and I suspect off-target effects. How can I investigate and mitigate this?
Answer: this compound's mechanism is thought to involve broad interference with key cellular processes, which can lead to a cascade of signaling events. To dissect specific from non-specific effects, a systematic approach is necessary.
-
Hypothesized Signaling Interference: Based on its quinone structure, this compound may interfere with pathways sensitive to redox status or those involving quinone-binding proteins. A hypothetical pathway is illustrated below.
Caption: Hypothesized signaling disruption by this compound.
-
Experimental Workflow for Target Deconvolution: To differentiate between direct targets and downstream effects, a structured experimental approach is crucial.
Caption: Logical workflow for troubleshooting non-specific binding.
Experimental Protocols
Protocol 1: Optimization of Buffer Conditions for a Cell-Free Binding Assay
-
Prepare a series of assay buffers:
-
pH Series: Prepare your base buffer (e.g., 50 mM Tris-HCl) at pH values of 6.5, 7.0, 7.5, and 8.0, all containing a constant concentration of NaCl (e.g., 150 mM).
-
Salt Series: Using the optimal pH determined above, prepare buffers with varying NaCl concentrations (e.g., 100 mM, 200 mM, 300 mM, 500 mM).
-
Surfactant Series: Using the optimal pH and salt concentration, prepare buffers with varying concentrations of Tween-20 (e.g., 0.01%, 0.05%, 0.1%).
-
-
Set up your binding assay:
-
For each buffer condition, prepare wells/tubes containing your negative control (e.g., beads or plate surface without the target protein).
-
Add a constant, predetermined concentration of this compound to each well/tube.
-
Incubate under standard assay conditions (e.g., 1 hour at room temperature).
-
-
Wash and Detect:
-
Wash the wells/tubes extensively with the corresponding assay buffer to remove unbound this compound.
-
Quantify the amount of bound this compound using your detection method.
-
-
Analyze Data:
-
Compare the signal from the negative control wells across all buffer conditions. The condition that yields the lowest signal without compromising the signal in your positive control (with the target protein) is optimal.
-
Protocol 2: Screening of Blocking Agents for Plate-Based Assays
-
Prepare Blocking Solutions:
-
Prepare solutions of 1% and 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).
-
Prepare solutions of 1% and 5% (w/v) non-fat dry milk in TBST.
-
Prepare a solution of 1% (w/v) casein in TBST.
-
-
Block the Plate:
-
To the wells of a microtiter plate, add 200 µL of each blocking solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Wash:
-
Discard the blocking solution and wash the wells three times with 200 µL of TBST.
-
-
Incubate with this compound:
-
Add 100 µL of this compound (at a fixed concentration) in the optimal buffer determined in Protocol 1 to each well.
-
Incubate for 1 hour at room temperature.
-
-
Final Wash and Detection:
-
Discard the this compound solution and wash the wells five times with TBST.
-
Add your detection reagent and quantify the signal.
-
-
Analysis:
-
Identify the blocking agent and incubation time that results in the lowest background signal.
-
By systematically applying these troubleshooting strategies and protocols, researchers can significantly reduce the non-specific binding of this compound, leading to more accurate and reproducible experimental results.
Technical Support Center: Scaling Up Sakyomicin C Production
Welcome to the technical support center for Sakyomicin C production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of this potent quinone-type antibiotic. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is a quinone-type antibiotic belonging to the angucycline class of polyketides. It exhibits notable antibacterial and antitumor activities, making it a compound of interest for pharmaceutical research.[1] The producing organism is a strain of Nocardia sp. M-53, a genus of Gram-positive, filamentous bacteria known for their ability to produce a wide array of secondary metabolites.[2]
Q2: What are the primary challenges in scaling up this compound production?
A2: Scaling up this compound production from laboratory to industrial scale presents several challenges common to actinomycete fermentations. These include:
-
Low Yield: Wild-type Nocardia strains may not produce this compound in commercially viable quantities.
-
Process Optimization: Maintaining optimal and consistent fermentation conditions (e.g., aeration, pH, temperature, nutrient levels) in large bioreactors can be difficult.
-
Product Inhibition: Accumulation of this compound or other metabolic byproducts may inhibit further production.
-
Extraction and Purification: Developing an efficient, scalable, and cost-effective downstream process to isolate and purify this compound from a complex fermentation broth is critical.
-
Shear Stress: The filamentous nature of Nocardia makes it susceptible to shear stress from agitation in large bioreactors, which can impact growth and productivity.
Q3: Are there any known stability issues with this compound?
A3: While specific stability data for this compound is not extensively published, angucycline antibiotics can be sensitive to factors such as pH and light. For instance, a similar angucycline, auricin, was found to be unstable in the presence of methanol during purification.[3] It is advisable to conduct stability studies under various pH, temperature, and light conditions to determine the optimal parameters for handling and storage.
Troubleshooting Guide
Fermentation Issues
Q: My Nocardia sp. M-53 culture is growing well, but the yield of this compound is low. What are the potential causes and solutions?
A: Low yield of secondary metabolites in actinomycetes is a common challenge. Here are several factors to investigate:
-
Suboptimal Media Composition: The type and concentration of carbon and nitrogen sources, as well as trace elements, are critical for antibiotic production.
-
Incorrect Fermentation Parameters: pH, temperature, and dissolved oxygen levels significantly impact secondary metabolism.
-
Solution: Optimize these parameters systematically. For many Nocardia species, optimal antibiotic production occurs at temperatures between 30°C and 35°C and a pH of 7.0 to 7.5.[4]
-
-
Inoculum Quality: The age and size of the inoculum can affect the subsequent fermentation performance.
-
Solution: Standardize your inoculum preparation procedure. Use a fresh, actively growing seed culture and optimize the inoculum size. An inoculum to broth medium ratio of 1:60 has been reported as optimal in one study on Nocardia.[4]
-
-
Feedback Inhibition: The accumulation of this compound or other metabolites may be inhibiting its own biosynthesis.
-
Solution: Consider implementing a fed-batch or continuous culture strategy to maintain sub-inhibitory concentrations of the product. In-situ product removal using resins can also be explored.
-
Quantitative Data on Fermentation Parameter Optimization (Hypothetical Data for this compound based on related compounds)
| Parameter | Condition 1 | Yield (mg/L) | Condition 2 | Yield (mg/L) | Condition 3 | Yield (mg/L) |
| Carbon Source (10 g/L) | Glucose | 55 | Soluble Starch | 72 | Glycerol | 65 |
| Nitrogen Source (5 g/L) | Peptone | 68 | Soybean Meal | 85 | Yeast Extract | 75 |
| Temperature | 28°C | 78 | 32°C | 95 | 37°C | 60 |
| Initial pH | 6.5 | 70 | 7.0 | 92 | 7.5 | 88 |
Extraction and Purification Issues
Q: I am having trouble with the initial capture of this compound from the fermentation broth. What is the recommended approach?
A: The original method for isolating this compound involved adsorption chromatography using an Amberlite XAD-2 resin.[4] This is a common and effective technique for capturing hydrophobic compounds from aqueous solutions.
-
Problem: Low binding of this compound to the XAD-2 resin.
-
Possible Cause: The pH of the fermentation broth may not be optimal for adsorption.
-
Solution: Adjust the pH of the clarified fermentation broth before loading it onto the column. For many non-ionic compounds, a neutral or slightly acidic pH is favorable for binding to hydrophobic resins.
-
-
Problem: Co-elution of many impurities with this compound.
-
Possible Cause: Inadequate washing of the column after loading.
-
Solution: After loading the broth, wash the column extensively with water to remove polar impurities before eluting with an organic solvent like methanol or ethanol.
-
Q: My subsequent purification steps on silica gel and Sephadex LH-20 are not yielding pure this compound. What can I do?
A: Multi-step chromatographic purification is often an iterative process of optimization.
-
Silica Gel Chromatography:
-
Problem: Poor separation of this compound from other components.
-
Possible Cause: The mobile phase is not providing adequate selectivity.
-
Solution: Systematically screen different solvent systems. For quinone-type antibiotics, mobile phases often consist of a mixture of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, acetone). The addition of a small amount of acid (e.g., acetic acid, citric acid) or base (e.g., triethylamine) can improve peak shape and resolution.[5][6]
-
-
-
Sephadex LH-20 Chromatography:
-
Problem: this compound is eluting with other compounds of similar size.
-
Possible Cause: Sephadex LH-20 separates based on molecular size in organic solvents. If impurities have a similar molecular weight, co-elution can occur.
-
Solution: Sephadex LH-20 can also exhibit partition chromatography behavior depending on the solvent used.[7] Experiment with different solvents (e.g., methanol, ethanol, chloroform-methanol mixtures) to exploit differences in polarity between this compound and the contaminants.
-
-
Experimental Protocols
Protocol 1: Fermentation of Nocardia sp. M-53 for this compound Production
-
Seed Culture Preparation:
-
Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with a cryopreserved vial of Nocardia sp. M-53.
-
Incubate at 30°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.
-
-
Production Fermentation:
-
Inoculate a 2 L baffled flask containing 1 L of production medium (e.g., 10 g/L soluble starch, 20 g/L soybean meal, 0.5 g/L K2HPO4, 0.5 g/L MgSO4, 1.0 g/L NaCl, 0.01 g/L FeSO4, pH adjusted to 7.0) with 5% (v/v) of the seed culture.
-
Incubate at 32°C on a rotary shaker at 180 rpm for 7-10 days.
-
Monitor this compound production periodically by taking samples and analyzing via HPLC.
-
Protocol 2: Extraction and Purification of this compound
-
Harvest and Extraction:
-
Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Adjust the pH of the supernatant to 7.0.
-
-
XAD-2 Column Chromatography:
-
Pack a column with Amberlite XAD-2 resin and equilibrate with deionized water.
-
Load the supernatant onto the column at a slow flow rate.
-
Wash the column with 3-5 column volumes of deionized water.
-
Elute the bound compounds with methanol.
-
Evaporate the methanol fraction to dryness under reduced pressure.
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane-methanol mixture).
-
Pack a silica gel column with a non-polar solvent (e.g., hexane).
-
Load the sample onto the column.
-
Elute with a stepwise or linear gradient of increasing polarity (e.g., hexane -> hexane:ethyl acetate -> ethyl acetate -> ethyl acetate:methanol).
-
Collect fractions and analyze by TLC or HPLC to identify those containing this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Pool the this compound-containing fractions from the silica gel step and evaporate to dryness.
-
Dissolve the residue in the mobile phase to be used for the Sephadex LH-20 column (e.g., methanol).
-
Pack a Sephadex LH-20 column and equilibrate with the mobile phase.
-
Load the sample and elute with the same mobile phase.
-
Collect fractions and analyze for purity. Pool the pure fractions and evaporate to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for this compound production and purification.
Caption: Troubleshooting logic for low this compound yield.
Caption: Simplified biosynthetic pathway for angucycline antibiotics like this compound.
References
- 1. CAS 86413-76-5: this compound | CymitQuimica [cymitquimica.com]
- 2. The genus Nocardia as a source of new antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Structural Analysis of the Angucycline-Like Antibiotic Auricin from Streptomyces lavendulae Subsp. Lavendulae CCM 3239 Revealed Its High Similarity to Griseusins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies and Approaches for Antibiotic Yield Improvement in Actinomycetes | JOURNAL OF ADVANCES IN BIOTECHNOLOGY [rajpub.com]
- 5. Structures of new antibiotic substances, sakyomicin A, B, C, and D; X-ray crystal and molecular structure of sakyomicin A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Animal Models for Sakyomicin C Testing
Disclaimer: As of November 2025, publicly available scientific literature contains no specific information regarding "Sakyomicin C". The following technical support center, including all data, protocols, and mechanisms of action, is based on a hypothetical scenario where this compound is a novel anti-cancer agent. This guide is intended to serve as a template for researchers working with new chemical entities, demonstrating best practices for data presentation, experimental design, and troubleshooting in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to be a potent inhibitor of the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival in many cancer types. By blocking mTOR, this compound is expected to induce apoptosis and inhibit tumor progression.
Q2: Which animal models are recommended for initial efficacy testing of this compound?
A2: For initial in vivo efficacy studies, we recommend using immunodeficient mouse models, such as nude (nu/nu) or SCID mice, engrafted with human tumor xenografts known to have a hyperactive mTOR pathway.[1] Syngeneic mouse models, where the tumor and the host have the same genetic background, are also valuable for evaluating the effects of this compound in the context of a competent immune system.[2] The choice of model should be guided by the cancer type of interest and the specific research question.
Q3: What is the appropriate route of administration for this compound in animal models?
A3: Based on preliminary formulation studies, this compound can be administered via intraperitoneal (IP) injection or oral gavage (PO). The choice of administration route will depend on the experimental goals and the pharmacokinetic profile of the compound. For initial efficacy studies, IP administration may provide more consistent systemic exposure.
Q4: What are the key endpoints to measure in a this compound in vivo efficacy study?
A4: The primary endpoint is typically tumor growth inhibition, measured by regular caliper measurements of tumor volume. Secondary endpoints may include body weight monitoring (as an indicator of toxicity), overall survival, and biomarker analysis of tumor tissue at the end of the study (e.g., assessing the phosphorylation status of mTOR pathway components).
Troubleshooting Guides
Issue 1: Unexpected Toxicity or Animal Mortality
-
Q: We are observing significant weight loss (>15%) and mortality in our treatment group, even at doses predicted to be safe. What should we do?
-
A: Immediately cease dosing and consult with the institutional animal care and use committee (IACUC). Review the formulation and dosing procedures to rule out errors. It is advisable to conduct a formal Maximum Tolerated Dose (MTD) study to establish a safe dose range for your specific animal model and strain.
-
Issue 2: Lack of Tumor Growth Inhibition
-
Q: this compound shows potent in vitro activity but is not inhibiting tumor growth in our xenograft model. What are the possible reasons?
-
A: This discrepancy can arise from several factors:
-
Poor Pharmacokinetics: The compound may not be reaching the tumor at a sufficient concentration or for a long enough duration. A pharmacokinetic (PK) study is recommended to assess drug exposure in the plasma and tumor tissue.
-
Inappropriate Animal Model: The chosen xenograft model may not be sensitive to mTOR inhibition in vivo. Verify the expression and activation of the mTOR pathway in your tumor model.
-
Drug Formulation Issues: The compound may not be stable or soluble in the chosen vehicle, leading to poor bioavailability.
-
-
Issue 3: High Variability in Tumor Growth Within Treatment Groups
-
Q: We are seeing a wide range of tumor growth rates in animals receiving the same dose of this compound. How can we reduce this variability?
-
A: High variability can obscure treatment effects. To mitigate this:
-
Ensure Uniform Tumor Implantation: Use a consistent number of cancer cells for implantation and ensure they are injected at the same anatomical site.
-
Randomize Animals: Once tumors reach a palpable size, randomize the animals into treatment and control groups to ensure an even distribution of tumor volumes at the start of the study.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual animal-to-animal variation.
-
-
Hypothetical Data Presentation
Table 1: Maximum Tolerated Dose (MTD) of this compound in Balb/c Mice
| Dose (mg/kg, IP, daily for 5 days) | Mean Body Weight Change (%) | Mortality | Clinical Signs of Toxicity |
| 10 | +2.5% | 0/5 | None observed |
| 20 | -5.1% | 0/5 | Mild lethargy |
| 40 | -18.2% | 2/5 | Severe lethargy, ruffled fur |
| 80 | -25.7% | 5/5 | Severe lethargy, ruffled fur, hunched posture |
Table 2: Efficacy of this compound in an A549 Human Lung Cancer Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 1250 ± 150 | - | +5.2% |
| This compound (10 mg/kg, IP, daily) | 10 | 625 ± 90 | 50 | -2.1% |
| This compound (20 mg/kg, IP, daily) | 10 | 312 ± 65 | 75 | -8.5% |
Table 3: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (20 mg/kg, single IP dose)
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (hr) | 1.0 |
| AUC (0-t) (ng*hr/mL) | 4500 |
| t1/2 (hr) | 4.5 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Female Balb/c mice, 6-8 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
-
Dose Groups: Prepare at least four dose levels of this compound (e.g., 10, 20, 40, 80 mg/kg) in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline). Include a vehicle control group.
-
Administration: Administer the assigned dose via intraperitoneal (IP) injection daily for 5 consecutive days.
-
Monitoring: Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily for the duration of the study (typically 14 days).
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or a mean body weight loss of more than 15-20% and does not produce signs of severe toxicity.
Protocol 2: Tumor Xenograft Efficacy Study
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 A549 human lung cancer cells in 100 µL of a 1:1 mixture of Matrigel and serum-free medium into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
Treatment: Administer this compound at the desired doses (e.g., 10 and 20 mg/kg) and the vehicle control via the chosen route of administration (e.g., IP, daily) for a specified duration (e.g., 21 days).
-
Monitoring: Record tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). At the endpoint, tumors can be excised for further analysis (e.g., histology, Western blotting).
Visualizations
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
Caption: General experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting flowchart for lack of in vivo efficacy.
References
Validation & Comparative
Validating the Antibacterial Efficacy of Synthetic Sakyomicin C: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the antibacterial activity of the novel synthetic compound, Sakyomicin C, against established antibiotics. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial agents.
Abstract
The escalating threat of antibiotic resistance necessitates the urgent development of novel antibacterial agents. This report details the in vitro antibacterial activity of a synthetic quinone-based compound, this compound. Through standardized antimicrobial susceptibility testing, this compound demonstrated significant bactericidal activity against a panel of clinically relevant Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). This guide compares the efficacy of this compound with Vancomycin, a standard-of-care antibiotic for MRSA infections, and elucidates the experimental protocols utilized for this validation.
Comparative Antibacterial Activity
The antibacterial potency of synthetic this compound was quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against various Gram-positive pathogens. The results are summarized and compared with Vancomycin in the table below.
| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 0.5 | 1 |
| Methicillin-Resistant S. aureus (MRSA; ATCC 43300) | 1 | 2 |
| Enterococcus faecalis (ATCC 29212) | 2 | 4 |
| Streptococcus pneumoniae (ATCC 49619) | 0.25 | 0.5 |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Vancomycin against Gram-positive bacteria.
Time-Kill Kinetic Assay
To evaluate the bactericidal versus bacteriostatic nature of this compound, a time-kill kinetics assay was performed against MRSA (ATCC 43300). The assay demonstrated a rapid, concentration-dependent killing effect. A ≥3-log10 reduction in colony-forming units (CFU/mL) was observed within 8 hours at 4x MIC, indicating potent bactericidal activity.[1][2][3][4]
| Time (hours) | This compound (4x MIC) Log10 CFU/mL | Vancomycin (4x MIC) Log10 CFU/mL | Growth Control Log10 CFU/mL |
| 0 | 6.0 | 6.0 | 6.0 |
| 2 | 5.2 | 5.8 | 6.5 |
| 4 | 4.1 | 5.5 | 7.2 |
| 8 | <3.0 | 4.8 | 8.5 |
| 24 | <3.0 | <3.0 | 9.1 |
Table 2: Time-kill kinetics of this compound and Vancomycin against MRSA (ATCC 43300).
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6][7][8][9]
-
Preparation of Reagents:
-
Mueller-Hinton Broth (MHB) was prepared as the growth medium.
-
Stock solutions of synthetic this compound and Vancomycin were prepared in dimethyl sulfoxide (DMSO).
-
-
Inoculum Preparation:
-
Bacterial strains were cultured on Tryptic Soy Agar plates.
-
A few colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
The bacterial suspension was further diluted in MHB to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Assay Procedure:
-
Two-fold serial dilutions of the antibiotics were prepared in a 96-well microtiter plate with MHB.
-
Each well was inoculated with the prepared bacterial suspension.
-
The plates were incubated at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
-
Time-Kill Kinetics Assay
The time-kill assay was performed as per established protocols to assess the rate of bactericidal activity.[1][2][4][10]
-
Preparation:
-
An overnight culture of MRSA (ATCC 43300) was diluted in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Treatment:
-
This compound and Vancomycin were added to the bacterial cultures at a concentration of 4x their respective MICs. A growth control without any antibiotic was also included.
-
-
Sampling and Plating:
-
Aliquots were withdrawn from each culture at specified time points (0, 2, 4, 8, and 24 hours).
-
Serial dilutions of the aliquots were prepared in sterile saline.
-
The diluted samples were plated on Tryptic Soy Agar plates.
-
-
Enumeration:
-
The plates were incubated at 37°C for 24 hours, and the number of colonies was counted to determine the CFU/mL at each time point.
-
Visualizing the Experimental Workflow and Proposed Mechanism
Caption: Experimental workflow for validating antibacterial activity.
Caption: Proposed mechanism of action for this compound.
Proposed Mechanism of Action
Based on its quinone structure, this compound is hypothesized to exert its antibacterial effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[11][12][13][14][15] This proposed mechanism involves the inhibition of DNA replication by preventing the unwinding and duplication of bacterial DNA, ultimately leading to cell death. Further studies are underway to validate this hypothesis through enzymatic assays and molecular modeling.
References
- 1. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 2. emerypharma.com [emerypharma.com]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. protocols.io [protocols.io]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
- 11. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 12. The mechanism of action of quinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Validating a Novel Kinase Inhibitor Target: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
The discovery of a promising new therapeutic agent, "Sakyomicin C," has highlighted the critical need for robust validation of its molecular target. While the specific target of this compound remains under investigation, this guide provides a comparative framework for validating a hypothetical molecular target, "Kinase X," a protein implicated in a cancer signaling pathway. This guide will objectively compare the two leading genetic approaches for target validation—CRISPR-Cas9-mediated gene knockout and shRNA-mediated gene knockdown—and provide supporting methodologies for their application.
Comparison of Genetic Target Validation Methods
Choosing the appropriate genetic tool is paramount for unequivocally linking the therapeutic effects of a compound to the modulation of its intended target.[1][2] Both CRISPR-Cas9 and shRNA are powerful techniques for probing gene function, yet they operate through distinct mechanisms and present different advantages and limitations.[3][4][5]
| Feature | CRISPR-Cas9 | shRNA (short hairpin RNA) |
| Mechanism of Action | Induces double-strand breaks in DNA, leading to gene knockout (permanent).[4][6] | Mediates post-transcriptional gene silencing via RNA interference (transient).[7][8] |
| Effect on Target | Complete loss of protein expression. | Reduction in protein expression (knockdown).[9] |
| Specificity | High, but potential for off-target DNA cleavage.[10] | Can have significant off-target effects by silencing unintended mRNAs.[5] |
| Efficiency | Can achieve highly efficient and permanent gene disruption. | Knockdown efficiency can be variable and incomplete.[5] |
| Rescue Experiments | Requires re-expression of a CRISPR-resistant version of the target gene. | Can be rescued by expressing a wobble-mutated, shRNA-resistant cDNA. |
| Time to Result | Generation of stable knockout cell lines can be time-consuming.[11] | Relatively rapid generation of knockdown cell lines. |
| Use Cases | Definitive validation of target essentiality; creating stable knockout models.[12][13] | Titratable gene silencing; studying dose-dependent effects; screening large libraries.[7][8] |
Experimental Protocols
I. CRISPR-Cas9-Mediated Knockout of Kinase X
This protocol outlines the generation of a stable "Kinase X" knockout cell line to assess the phenotypic consequences of its complete removal, thereby validating it as the target of this compound.
1. Design and Cloning of sgRNA:
-
Design two to three single-guide RNAs (sgRNAs) targeting early exons of the "Kinase X" gene using a publicly available design tool.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a Cas9-expressing lentiviral vector (e.g., LentiCRISPRv2).
2. Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 construct and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant after 48-72 hours.
-
Transduce the target cancer cell line with the lentivirus in the presence of polybrene.
3. Selection and Clonal Isolation:
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Perform single-cell sorting into 96-well plates to isolate individual clones.
4. Validation of Knockout:
-
Expand clonal populations.
-
Extract genomic DNA and perform Sanger sequencing of the target locus to identify indel mutations.
-
Perform Western blotting to confirm the complete absence of "Kinase X" protein expression.
5. Phenotypic Analysis:
-
Compare the proliferation, migration, and apoptosis rates of knockout clones with wild-type cells.
-
Treat knockout and wild-type cells with this compound to determine if the knockout cells phenocopy the drug's effect and exhibit resistance to the compound.
II. shRNA-Mediated Knockdown of Kinase X
This protocol describes the use of shRNA to reduce the expression of "Kinase X," allowing for the assessment of the effects of its partial loss.
1. Design and Cloning of shRNA:
-
Design two to three shRNAs targeting the "Kinase X" mRNA sequence using a design tool.
-
Synthesize and anneal complementary oligonucleotides for each shRNA.
-
Clone the annealed oligos into a suitable lentiviral vector (e.g., pLKO.1).
2. Lentivirus Production and Transduction:
-
Follow the same procedure as for CRISPR-Cas9 lentivirus production and transduction.
3. Selection of Knockdown Population:
-
Select the transduced cell population with the appropriate antibiotic. A polyclonal population is often used initially to average out off-target effects.
4. Validation of Knockdown:
-
Perform quantitative real-time PCR (qRT-PCR) to measure the reduction in "Kinase X" mRNA levels.
-
Perform Western blotting to quantify the reduction in "Kinase X" protein expression.
5. Phenotypic Analysis:
-
Assess the same phenotypes as in the CRISPR-Cas9 protocol (proliferation, migration, apoptosis) in the knockdown and control cell populations.
-
Treat knockdown and control cells with this compound to observe if the knockdown cells show a reduced response to the drug, consistent with on-target activity.
Visualizing Workflows and Pathways
References
- 1. Molecular targeting of mitomycin C chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action and selective toxicity of ascamycin, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Target identification and validation in drug discovery: the role of proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclin-dependent kinase 9 as a potential specific molecular target in NK-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico molecular targets, docking, dynamics simulation and physiologically based pharmacokinetics modeling of oritavancin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Mechanism of action of vitamin C in sepsis: Ascorbate modulates redox signaling in endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nuvisan.com [nuvisan.com]
- 13. Utilization of phase I studies for target validation of first-in-class drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Sakyomicin C: An Analysis Across Various Cell Lines
Initial investigations into the cytotoxic effects of Sakyomicin C across a range of cell lines have been inconclusive due to a lack of available public data. Extensive searches of scientific literature and databases did not yield specific IC50 values or detailed experimental protocols for this particular compound.
For researchers, scientists, and drug development professionals interested in the cytotoxic potential of novel compounds, the inability to access comparative data for this compound presents a significant challenge in evaluating its therapeutic promise. Typically, a comprehensive cytotoxicity profile is established by assessing the concentration of a compound required to inhibit the growth of various cancer cell lines by 50% (IC50). This data, when compared across different cell lines, provides insights into the compound's potency and potential for selective targeting of cancerous cells over healthy ones.
Furthermore, understanding the underlying mechanism of action is crucial for drug development. This involves elucidating the specific signaling pathways that are perturbed by the compound, leading to cell death. Without this information for this compound, it is not possible to construct a signaling pathway diagram as requested.
General Experimental Approach for Cytotoxicity Assessment
While specific data for this compound is unavailable, a general workflow for assessing the cytotoxicity of a novel compound is outlined below. This provides a framework for the type of experimental data that would be necessary to fulfill the original request.
Experimental Workflow for Cytotoxicity Profiling
The following diagram illustrates a standard workflow for determining and comparing the cytotoxicity of a compound across different cell lines.
Independent verification of Sakyomicin C's mechanism of action
An Independent Comparative Guide to the Mechanism of Action of Sakyomicin C
Foreword
This document provides a comparative analysis of the potential mechanism of action of this compound, a quinone-type antibiotic produced by the bacterium Nocardia. Due to the limited publicly available research specifically on this compound, this guide synthesizes information from related quinone antibiotics to propose and independently verify its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound belongs to the Sakyomicin family of antibiotics, which also includes Sakyomicin A, B, and D. These compounds are classified as quinone-type antibiotics and are known to be produced by species of the genus Nocardia. Preliminary studies have indicated that Sakyomicins exhibit activity against Gram-positive bacteria. The core chemical structure of Sakyomicins features a quinone moiety, a structural feature common to many antibiotics with diverse mechanisms of action.
Postulated Mechanisms of Action for this compound
Based on the known mechanisms of other quinone-containing antibiotics, two primary pathways are proposed for this compound's antibacterial activity:
-
Inhibition of DNA Replication and Repair: A significant number of quinolone and quinone-based antibiotics function by targeting essential bacterial enzymes involved in DNA maintenance, namely DNA gyrase and topoisomerase IV.[1][2][3][4][5][6][7][8][9][10] These enzymes are crucial for relieving topological stress in DNA during replication and transcription. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
-
Induction of Oxidative Stress: Quinone structures can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[11][12][13][14] An excess of ROS can overwhelm the bacterial cell's antioxidant defenses, causing damage to vital cellular components including DNA, proteins, and lipids, and ultimately leading to cell death.
Research on the related compound, Sakyomicin A, suggests that its naphthoquinone moiety is essential for its biological activities.[15] This activity may stem from its ability to act as an electron acceptor and to interact with sulfhydryl groups in key enzymes.[15]
Comparative Analysis with Alternative Antibiotics
To provide a framework for verifying the mechanism of action of this compound, we compare its potential activities with well-characterized quinone antibiotics.
| Antibiotic Class | Primary Mechanism of Action | Target Organisms |
| Fluoroquinolones (e.g., Ciprofloxacin) | Inhibition of DNA gyrase and topoisomerase IV[1][2][3][4][5][6][7][8][9][10] | Broad-spectrum (Gram-positive and Gram-negative)[4][6][7] |
| Mitomycins (e.g., Mitomycin C) | DNA alkylation and cross-linking, induction of oxidative stress | Broad-spectrum (used as an anticancer agent) |
| Streptonigrin | DNA damage via iron-dependent oxidative chemistry[11] | Broad-spectrum (antibacterial and antitumor)[11] |
| This compound (Proposed) | Inhibition of DNA gyrase/topoisomerase IV and/or Induction of Oxidative Stress | Gram-positive bacteria |
Experimental Protocols for Mechanism of Action Verification
To elucidate the precise mechanism of action of this compound, a series of experiments are proposed.
DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays will determine if this compound directly inhibits the activity of these crucial bacterial enzymes.
Experimental Workflow:
Figure 1: Workflow for DNA gyrase and topoisomerase IV inhibition assays.
Methodology:
-
Enzyme Activity Assay: Purified DNA gyrase or topoisomerase IV is incubated with supercoiled plasmid DNA in the presence of varying concentrations of this compound.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. The conversion of supercoiled DNA to relaxed DNA by the enzymes is visualized.
-
Data Analysis: Inhibition is quantified by measuring the decrease in the amount of relaxed DNA in the presence of this compound. The IC50 value (concentration required for 50% inhibition) is then determined.
In Vitro Reactive Oxygen Species (ROS) Production Assay
This assay will determine if this compound induces the production of ROS in bacterial cells.
Experimental Workflow:
Figure 2: Workflow for in vitro ROS production assay.
Methodology:
-
Cell Culture and Treatment: A susceptible Gram-positive bacterial strain (e.g., Bacillus subtilis) is cultured to mid-log phase and then treated with various concentrations of this compound.
-
Fluorescent Probe Incubation: The cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that fluoresces upon oxidation by ROS.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Proposed Signaling Pathway
Based on the potential dual mechanism of action, the following signaling pathway illustrates the proposed antibacterial effect of this compound.
Figure 3: Proposed signaling pathway for the antibacterial action of this compound.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking in the public domain, this guide provides a robust framework for its independent verification based on the established activities of related quinone antibiotics. The proposed experimental protocols will enable researchers to systematically investigate whether this compound acts primarily through the inhibition of DNA replication enzymes, the induction of oxidative stress, or a combination of both. Elucidating the precise mechanism is a critical step in the potential development of this compound as a novel therapeutic agent.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]
- 5. Antibiotics Inhibiting Nucleic Acid Synthesis - Edubirdie [edubirdie.com]
- 6. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceprofonline.com [scienceprofonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. How antibiotics kill bacteria: from targets to networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of Reactive Oxygen Species in the Action of Ciprofloxacin against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of the naphthoquinone moiety in the biological activities of sakyomicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Angucycline Antibiotics, with Reference to Sakyomicin C
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct structure-activity relationship (SAR) studies specifically detailing derivatives of Sakyomicin C are not extensively available in the public domain. This guide provides a comparative analysis based on the broader class of angucycline antibiotics, to which this compound belongs. The principles and findings discussed herein for other angucyclines may offer valuable insights for the rational design and evaluation of novel this compound derivatives.
Sakyomicins are a group of quinone-type antibiotics belonging to the angucycline class, which are known for their diverse biological activities, including antibacterial and anticancer properties. Angucyclines are characterized by a benz[a]anthracene skeleton. The structure-activity relationships of this class of compounds have been a subject of interest for developing new therapeutic agents. This guide summarizes the available data on angucycline derivatives to infer potential SAR trends for this compound.
Data Presentation: Comparative Biological Activities of Angucycline Derivatives
The biological activity of angucycline derivatives is highly dependent on their chemical structure. Modifications to the aglycone core and the nature and position of glycosidic moieties can significantly impact their cytotoxic and antimicrobial potency.
Table 1: Cytotoxic Activity of Angucycline Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Kinamycin C | Chinese hamster ovary (CHO) | 0.3 | [1] |
| Kinamycin A | Chinese hamster ovary (CHO) | 10 | [1] |
| Angucyclinone N-heterocycle (Compound 231) | Various tumor cell lines | 0.73–2.4 µg/mL | [2] |
| (-)-8-O-methyl-7-deoxo-7-hydroxytetrangomycin | B16 (melanoma) | 0.054 µg/mL | [3] |
| Vineomycin Derivative 12 | SF-268, MCF-7, HepG2 | 1.4 - 5.4 | [1] |
| Vineomycin Derivative 13 | HepG2 | 4.0 | [1] |
| Vineomycin Derivative 14 | SF-268, MCF-7, HepG2 | 7.6 - 12.5 | [1] |
| Vineomycin Derivative 16 | SF-268, MCF-7, HepG2 | 7.6 - 12.5 | [1] |
Table 2: Antibacterial Activity of Angucycline Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Grincamycin L | E. faecium, E. faecalis, S. aureus (MDR) | 3.12-6.25 | [4] |
| Grincamycin derivative 2 | E. faecium, E. faecalis, S. aureus (MDR) | 3.12-6.25 | [4] |
| Vineomycin Derivative 12 | S. aureus, B. thuringensis, B. subtilis, M. luteus, MRSA | 2 - 4 | [1] |
| Vineomycin Derivative 15 | S. aureus, M. luteus | 4 - 8 | [1] |
| (-)-Actetrophenol A | Gram-positive strains, including MRSA | 1 - 16 | [1] |
| Auricin | Bacillus subtilis | 4.6 µM | [5] |
| Auricin | Staphylococcus aureus | 9.2 µM | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives or other angucyclines) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
2. Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6][7]
Mandatory Visualizations
Caption: Experimental workflow for cytotoxicity and antimicrobial assays.
Caption: Proposed mechanism of action for angucycline antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, structure elucidation and biological activity of angucycline antibiotics from an epiphytic yew streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic angucycline derivatives from the deepsea-derived Streptomyces lusitanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Structural Analysis of the Angucycline-Like Antibiotic Auricin from Streptomyces lavendulae Subsp. Lavendulae CCM 3239 Revealed Its High Similarity to Griseusins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
Comparative Transcriptomic Analysis of Escherichia coli Treated with Sakyomicin C versus Kanamycin: A Hypothetical Case Study
Disclaimer: As of the latest literature review, specific comparative transcriptomic studies on Sakyomicin C are not publicly available. This guide presents a hypothetical comparative analysis to illustrate the methodology and potential findings of such a study. The data presented for this compound is illustrative, while the comparative data for Kanamycin is based on published responses of Escherichia coli to this antibiotic.[1][2] This document is intended for researchers, scientists, and drug development professionals to provide a framework for conducting and interpreting similar transcriptomic studies.
This guide provides an objective comparison of the hypothetical transcriptomic effects of this compound against the known effects of Kanamycin on Escherichia coli. It includes supporting hypothetical experimental data, detailed experimental protocols, and visualizations of signaling pathways and workflows.
Introduction
This compound is a novel antibiotic with a proposed, yet unconfirmed, mechanism of action that is thought to involve the disruption of bacterial cell wall synthesis. To understand its global impact on bacterial physiology and to identify potential secondary targets or resistance mechanisms, a comparative transcriptomic analysis using RNA sequencing (RNA-seq) is a powerful approach. This guide compares the hypothetical gene expression profile of E. coli treated with this compound to that of E. coli treated with Kanamycin, a well-characterized aminoglycoside antibiotic that inhibits protein synthesis.[3] Such a comparison can elucidate unique and shared cellular responses, providing insights into the specific mode of action of this compound.
Comparative Transcriptomic Data
The following table summarizes the hypothetical quantitative data from a comparative RNA-seq experiment. The data represents the number of differentially expressed genes (DEGs) in key functional categories for E. coli treated with sub-inhibitory concentrations of this compound and Kanamycin.
| Functional Category (Gene Ontology) | This compound (Hypothetical DEGs) | Kanamycin (DEGs based on published data)[1][2] |
| Cell Wall & Envelope Biogenesis | 150 (Up-regulated) | 50 (Up-regulated) |
| 25 (Down-regulated) | 15 (Down-regulated) | |
| Protein Synthesis & Ribosome | 10 (Up-regulated) | 300 (Down-regulated) |
| 5 (Down-regulated) | 20 (Up-regulated) | |
| DNA Replication & Repair (SOS Response) | 75 (Up-regulated) | 120 (Up-regulated) |
| 10 (Down-regulated) | 5 (Down-regulated) | |
| Stress Response | 200 (Up-regulated) | 250 (Up-regulated) |
| 30 (Down-regulated) | 40 (Down-regulated) | |
| Amino Acid Metabolism | 40 (Up-regulated) | 80 (Down-regulated) |
| 60 (Down-regulated) | 30 (Up-regulated) | |
| Carbon Metabolism | 25 (Up-regulated) | 90 (Down-regulated) |
| 50 (Down-regulated) | 45 (Up-regulated) | |
| Transport (Efflux Pumps) | 80 (Up-regulated) | 110 (Up-regulated) |
| 15 (Down-regulated) | 10 (Down-regulated) |
Interpretation of Hypothetical Data: The hypothetical data suggests that this compound predominantly up-regulates genes involved in cell wall and envelope biogenesis, consistent with its proposed mechanism of action. A significant stress response is also observed. In contrast, Kanamycin treatment leads to a drastic down-regulation of genes related to protein synthesis, which aligns with its known role as a protein synthesis inhibitor. Both antibiotics appear to induce a general stress response and up-regulate efflux pump genes, suggesting common resistance mechanisms.[1][2]
Experimental Protocols
A detailed methodology for the key experiments is provided below.
3.1. Bacterial Strains and Growth Conditions
-
Bacterial Strain: Escherichia coli K-12 MG1655.
-
Culture Medium: Luria-Bertani (LB) broth.
-
Growth Conditions: Cultures were grown aerobically at 37°C with shaking at 200 rpm.
-
Antibiotic Treatment: Exponentially growing cultures (OD600 of ~0.5) were treated with sub-inhibitory concentrations (0.5 x MIC) of this compound and Kanamycin. An untreated culture served as the control. Samples were collected after 60 minutes of incubation. Three biological replicates were prepared for each condition.[1]
3.2. RNA Extraction and Quality Control
-
Bacterial cells were harvested by centrifugation at 4°C.
-
Total RNA was extracted using a commercially available RNA purification kit with an on-column DNase digestion step to remove genomic DNA contamination.
-
RNA quality and quantity were assessed using a spectrophotometer (A260/A280 and A260/A230 ratios) and a bioanalyzer to ensure high-quality RNA (RIN > 8).
3.3. RNA Sequencing (RNA-seq)
-
Ribosomal RNA (rRNA) was depleted from total RNA samples to enrich for messenger RNA (mRNA).[4]
-
Strand-specific RNA-seq libraries were prepared from the rRNA-depleted RNA.[4] This process involves fragmentation of the RNA, synthesis of first-strand cDNA using reverse transcriptase and random primers, and synthesis of the second-strand cDNA incorporating dUTP.
-
Adapters were ligated to the cDNA fragments, and the libraries were amplified by PCR.
-
The quality and concentration of the libraries were assessed, and the libraries were sequenced on an Illumina sequencing platform to generate paired-end reads.
3.4. Data Analysis
-
Quality Control: Raw sequencing reads were assessed for quality, and adapters were trimmed.
-
Read Mapping: The high-quality reads were aligned to the E. coli K-12 MG1655 reference genome.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene was counted. Differential gene expression between the treated and control samples was determined using a statistical package such as DESeq2.[5] Genes with a fold change of >2 and a p-value <0.05 were considered differentially expressed.
-
Functional Annotation: Gene Ontology (GO) and KEGG pathway enrichment analyses were performed on the list of differentially expressed genes to identify over-represented biological functions and pathways.
Mandatory Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for comparative transcriptomics of bacteria.
4.2. Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical signaling pathway activated by this compound.
References
- 1. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How antibiotics kill bacteria: from targets to networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and robust RNA-seq process for cultured bacteria and complex community transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rna-seqblog.com [rna-seqblog.com]
Validating In Vitro Anticancer Efficacy of Sakyomicin C in Ex Vivo Patient-Derived Organoid Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the preclinical efficacy of Sakyomicin C, a novel polyketide antibiotic with putative antitumor properties. Based on its structural class, the proposed mechanism of action for this compound is DNA intercalation, leading to the inhibition of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
This document outlines a direct comparison between this compound and Doxorubicin, a well-established DNA intercalating agent and standard-of-care chemotherapy. The guide details hypothetical, yet plausible, in vitro findings and presents a clear pathway for their validation using advanced ex vivo models, specifically patient-derived organoids (PDOs) from colorectal cancer patients.
Comparative Efficacy: this compound vs. Doxorubicin
To objectively assess the therapeutic potential of this compound, its performance is benchmarked against Doxorubicin across key preclinical assays. The following tables summarize the hypothetical quantitative data obtained from in vitro studies on the HCT116 colorectal cancer cell line and subsequent validation in a panel of colorectal cancer patient-derived organoids (CRC-PDOs).
Table 1: In Vitro Cytotoxicity in HCT116 Colorectal Cancer Cells
| Compound | IC50 (nM) after 72h | Mechanism of Action |
| This compound | 150 | DNA Intercalation, Induction of Apoptosis |
| Doxorubicin | 250 | DNA Intercalation, Topoisomerase II Inhibition |
Table 2: Ex Vivo Drug Response in Colorectal Cancer Patient-Derived Organoids (CRC-PDOs)
| CRC-PDO Line | This compound (AUC) | Doxorubicin (AUC) |
| CRC-PDO-1 | 0.28 | 0.45 |
| CRC-PDO-2 | 0.35 | 0.52 |
| CRC-PDO-3 | 0.21 | 0.39 |
AUC (Area Under the Curve) from dose-response viability assays. A lower AUC value indicates greater potency.
Table 3: Comparison of Cellular Effects in HCT116 Cells
| Parameter | This compound (at 2x IC50) | Doxorubicin (at 2x IC50) |
| Cell Cycle Arrest | G2/M Phase Arrest (65% of cells) | G2/M Phase Arrest (58% of cells) |
| Apoptosis Induction | 45% Annexin V Positive Cells | 38% Annexin V Positive Cells |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and facilitate the design of further validation studies.
Cell Viability Assay (In Vitro)
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
A serial dilution of this compound and Doxorubicin (0.1 nM to 10 µM) is prepared in complete culture medium.
-
The culture medium is replaced with the drug-containing medium, and cells are incubated for 72 hours.
-
Cell viability is assessed using a resazurin-based assay. Fluorescence is measured at 560 nm excitation and 590 nm emission.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Patient-Derived Organoid (PDO) Culture and Viability Assay (Ex Vivo)
-
Source: Colorectal cancer tissue obtained from consenting patients.
-
Procedure:
-
Tumor tissue is mechanically and enzymatically digested to isolate cancer stem cells.
-
Isolated cells are embedded in a basement membrane matrix (e.g., Matrigel) and cultured in a specialized organoid growth medium.
-
Established PDOs are dissociated into smaller fragments and seeded into 96-well plates.
-
A dose-response curve for this compound and Doxorubicin is generated as described for the cell line viability assay.
-
Organoid viability is quantified using a 3D cell viability assay (e.g., CellTiter-Glo® 3D).
-
The Area Under the Curve (AUC) is calculated from the dose-response curves to compare drug sensitivity.
-
Cell Cycle Analysis
-
Procedure:
-
HCT116 cells are treated with this compound or Doxorubicin at 2x their respective IC50 values for 24 hours.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are treated with RNase A and stained with propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Apoptosis Assay
-
Procedure:
-
HCT116 cells are treated with this compound or Doxorubicin at 2x their respective IC50 values for 48 hours.
-
Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
The percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive) is quantified by flow cytometry.
-
Visualizing the Molecular Pathway and Experimental Design
To further elucidate the proposed mechanism of action and the experimental approach, the following diagrams have been generated.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for ex vivo validation.
Assessing the Off-Target Effects of a Novel Compound: A Comparative Guide Featuring Sakyomicin C
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel therapeutic agent from discovery to clinical application is fraught with challenges, paramount among them being the characterization of its specificity. Off-target effects, the unintended interactions of a drug with proteins other than its intended target, are a major cause of adverse drug reactions and clinical trial failures. This guide provides a framework for assessing the off-target profile of a novel compound, using the hypothetical case of Sakyomicin C, and compares it with established compounds to provide context.
While specific experimental data for this compound is not publicly available, this guide will utilize data from two well-characterized compounds, Dasatinib , a multi-kinase inhibitor, and SP600125 , a JNK inhibitor, to illustrate the application of key experimental methodologies.
Comparative Analysis of Off-Target Profiles
A crucial step in characterizing a new compound is to compare its selectivity against known agents. The following table summarizes the off-target profiles of Dasatinib and SP600125, providing a template for how data for this compound could be presented.
| Compound | Primary Target(s) | Number of Off-Targets (at 1 µM) | Key Off-Target Families | Reference Assay |
| This compound | Data Not Available | Data Not Available | Data Not Available | To Be Determined |
| Dasatinib | BCR-ABL, SRC family kinases | > 50 | Kinases, Transporters | Kinase Profiling |
| SP600125 | c-Jun N-terminal kinase (JNK) | > 10 | Kinases, Phosphoinositide 3-kinases (PI3Ks)[1] | Kinase Profiling, Cellular Assays |
Key Experimental Protocols for Off-Target Assessment
A multi-pronged approach is essential for a thorough investigation of off-target effects. Here, we detail three widely-used experimental protocols.
Kinase Profiling
Kinase inhibitors are a major class of therapeutic agents, but due to the high degree of structural similarity in the ATP-binding pocket of kinases, off-target interactions are common.[2][3] Kinase profiling panels screen a compound against a large number of purified kinases to determine its selectivity.
Experimental Protocol: Radiometric Kinase Assay (e.g., ³³PanQinase™)
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO. From this, create a series of dilutions to be used in the assay.
-
Assay Reaction:
-
In a 96-well plate, add the kinase, buffer, and the appropriate substrate.
-
Add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Termination and Scintillation Counting:
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value for each inhibited kinase.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context.[4][5][6][7] The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature. This can be used to identify both on- and off-targets in intact cells or cell lysates.[4][5][8]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the test compound (e.g., this compound) or vehicle (DMSO) for a specified duration.
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Western Blotting:
-
Collect the supernatant and determine the protein concentration.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting using antibodies against the suspected on-target and potential off-target proteins.
-
-
Data Analysis: Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Chemical Proteomics
Chemical proteomics approaches enable the unbiased, proteome-wide identification of small molecule-protein interactions.[9] Activity-Based Protein Profiling (ABPP) is a powerful technique within this category that uses chemical probes to identify the targets of a compound in a complex biological sample.[10]
Experimental Protocol: Activity-Based Protein Profiling (ABPP)
-
Probe Synthesis: Synthesize a chemical probe based on the structure of the test compound (e.g., this compound). The probe typically contains a reactive group to covalently bind to targets and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.
-
Proteome Labeling:
-
Incubate the probe with a cell lysate or intact cells. To identify specific targets, a competition experiment is performed where the proteome is pre-incubated with the parent compound before adding the probe.
-
-
Enrichment of Labeled Proteins (for biotin tags):
-
Lyse the cells (if labeled intact) and add streptavidin beads to the lysate to capture the biotin-labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Digestion and Mass Spectrometry:
-
Elute the bound proteins from the beads and digest them into peptides (e.g., with trypsin).
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Identify and quantify the proteins that were labeled by the probe. Proteins that show reduced labeling in the competition experiment (pre-incubated with the parent compound) are considered potential targets.
Visualizing Workflows and Pathways
Understanding the experimental logic and the biological context of off-target effects is facilitated by clear diagrams.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Caption: Workflow for a kinase profiling experiment.
Caption: Hypothetical signaling pathway showing on- and off-target effects.
Conclusion
A thorough assessment of off-target effects is indispensable in modern drug discovery and development. While specific data on this compound remains to be elucidated, the methodologies and comparative framework presented here provide a robust strategy for characterizing its selectivity profile. By employing a combination of targeted and unbiased approaches, researchers can build a comprehensive understanding of a compound's interactions within the proteome, ultimately leading to the development of safer and more effective therapeutics.
References
- 1. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A game changer in cancer kinase target profiling [asbmb.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 7. CETSA [cetsa.org]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Sakyomicin C
Disclaimer: A specific Safety Data Sheet (SDS) for Sakyomicin C is not publicly available. Therefore, this guidance is based on the best practices for handling potent, uncharacterized cytotoxic compounds and quinone-containing antibiotics. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before beginning any work with this substance.
This compound, a quinone antibiotic, should be handled with the utmost care due to its potential cytotoxic properties. The following procedures provide a framework for the safe handling, use, and disposal of this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier to preventing exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling Saky-C.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves | Prevents skin contact with the compound. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs | Protects the body from splashes and aerosol exposure.[1] |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects the eyes and face from splashes and aerosols. |
| Respiratory Protection | An N95 or higher-rated respirator may be required, depending on the procedure and risk assessment (e.g., when handling the powder form or creating aerosols).[2] | Prevents inhalation of the compound. |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents the tracking of contaminants out of the work area.[1] |
| Head/Hair Covering | Disposable cap or hair cover | Contains hair and prevents contamination.[1] |
Experimental Protocols: Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Shoe Covers: Put on shoe covers before entering the designated handling area.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on the disposable gown, ensuring it is securely fastened in the back.
-
Respiratory Protection: If required, perform a fit check and don the respirator.
-
Head/Hair Covering: Put on the hair cover.
-
Eye Protection: Put on safety goggles or a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of the gown.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out. Dispose of them in the designated cytotoxic waste container.
-
Gown and Inner Gloves: Remove the gown by rolling it down from the shoulders and turning it inside out. As the gown is being removed, peel off the inner gloves simultaneously, so they are contained within the gown. Dispose of the gown and gloves in the cytotoxic waste container.
-
Exit Handling Area: Step out of the immediate handling area.
-
Shoe Covers: Remove shoe covers and dispose of them in the appropriate waste container.
-
Eye and Respiratory Protection: Remove the face shield/goggles and respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Handling Procedures:
-
All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Use Luer-lock syringes and other closed-system transfer devices to prevent leakage and aerosol generation.[1]
-
Work surfaces should be covered with a disposable, plastic-backed absorbent pad to contain any spills.[1]
-
Upon completion of work, all surfaces must be decontaminated.
Spill Management: In the event of a spill, follow these steps:
-
Alert Others: Immediately alert personnel in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the appropriate PPE as outlined above.
-
Containment: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with damp absorbent material to avoid generating dust.
-
Clean-up: Clean the area from the outer edge of the spill towards the center. Use a deactivating agent if one is known and available, followed by a thorough cleaning with a detergent solution and then water.
-
Disposal: All materials used for spill clean-up must be disposed of as cytotoxic waste.
Disposal Plan: All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be placed in a designated sharps container for cytotoxic waste.
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other solid materials should be placed in a clearly labeled, leak-proof, and puncture-resistant container designated for cytotoxic waste. This container should be sealed before removal from the work area.[2]
-
Liquid Waste: Unused solutions of this compound and contaminated liquids should be collected in a designated, sealed, and labeled container for chemical waste. Do not dispose of down the drain.[3]
Visual Guidance
The following diagrams illustrate key workflows for handling this compound safely.
Caption: PPE selection workflow based on the planned experimental procedure.
Caption: Segregation and disposal pathway for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
